molecular formula C47H86N7O17P3S B15551444 19-Methylpentacosanoyl-CoA

19-Methylpentacosanoyl-CoA

Cat. No.: B15551444
M. Wt: 1146.2 g/mol
InChI Key: FQENRLCVEMJMHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

19-Methylpentacosanoyl-CoA is a useful research compound. Its molecular formula is C47H86N7O17P3S and its molecular weight is 1146.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C47H86N7O17P3S

Molecular Weight

1146.2 g/mol

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 19-methylpentacosanethioate

InChI

InChI=1S/C47H86N7O17P3S/c1-5-6-7-21-24-35(2)25-22-19-17-15-13-11-9-8-10-12-14-16-18-20-23-26-38(56)75-30-29-49-37(55)27-28-50-45(59)42(58)47(3,4)32-68-74(65,66)71-73(63,64)67-31-36-41(70-72(60,61)62)40(57)46(69-36)54-34-53-39-43(48)51-33-52-44(39)54/h33-36,40-42,46,57-58H,5-32H2,1-4H3,(H,49,55)(H,50,59)(H,63,64)(H,65,66)(H2,48,51,52)(H2,60,61,62)

InChI Key

FQENRLCVEMJMHP-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

The Biosynthesis of 19-Methylpentacosanoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of 19-Methylpentacosanoyl-CoA, an anteiso-branched very-long-chain fatty acyl-CoA. It details the enzymatic steps from the precursor amino acid, isoleucine, through the initial synthesis by fatty acid synthase (FAS) and subsequent elongation by the very-long-chain fatty acid (VLCFA) elongase complex in the endoplasmic reticulum. This document includes a summary of quantitative data, detailed experimental protocols for the analysis of branched-chain VLCFAs, and diagrams of the key pathways and workflows to facilitate a deeper understanding for researchers in lipid biology and drug development.

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are crucial components of cellular lipids, playing vital roles in membrane structure, energy storage, and signaling pathways.[1] A specific subclass of these are the branched-chain fatty acids (BCFAs), which exhibit unique physical properties such as lower melting points and increased fluidity compared to their straight-chain counterparts. This compound is a C26:0 anteiso-branched fatty acyl-CoA, meaning it has a methyl group on the antepenultimate carbon atom. The biosynthesis of this molecule is a multi-step process involving both cytosolic and endoplasmic reticulum-localized enzyme systems. Understanding this pathway is critical for investigating its physiological roles and its implications in various disease states.

The Biosynthetic Pathway of this compound

The synthesis of this compound is a sequential process that begins with a branched-chain primer and is followed by multiple cycles of fatty acid elongation.

Initiation: The Role of Isoleucine

The anteiso-branching of this compound originates from the branched-chain amino acid L-isoleucine. Through a series of enzymatic reactions, isoleucine is converted into 2-methylbutyryl-CoA, which serves as the initial primer for fatty acid synthesis.

Initial Elongation by Fatty Acid Synthase (FAS)

The cytosolic fatty acid synthase (FAS) complex utilizes 2-methylbutyryl-CoA as a starter unit. In a cyclical process, FAS adds two-carbon units from malonyl-CoA to the growing acyl chain. Each cycle of elongation involves four sequential reactions: condensation, reduction, dehydration, and a second reduction. This process continues until a medium-chain branched-chain fatty acyl-ACP is formed.

Elongation to a Very-Long-Chain Fatty Acid

Further elongation to produce very-long-chain fatty acids occurs in the endoplasmic reticulum by a dedicated multi-enzyme elongase complex.[2] This complex also performs a four-step cycle for each two-carbon addition:

  • Condensation: Catalyzed by β-ketoacyl-CoA synthase (KCS), also known as fatty acid elongase (ELOVL). This is the rate-limiting step and determines the substrate specificity of the elongation reaction.

  • Reduction: The resulting 3-ketoacyl-CoA is reduced by a 3-ketoacyl-CoA reductase (KCR).

  • Dehydration: A 3-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule.

  • Reduction: Finally, a trans-2,3-enoyl-CoA reductase (ECR) reduces the double bond to yield an acyl-CoA that is two carbons longer.[3]

For the synthesis of this compound, specific ELOVL enzymes are responsible for elongating the branched-chain acyl-CoA precursor. ELOVL3 is highly active in elongating shorter branched-chain acyl-CoAs, while ELOVL1 is involved in the final elongation steps to produce C25:0 anteiso-fatty acyl-CoAs.[4]

Quantitative Data

The following tables summarize quantitative data related to the analysis of C26 fatty acids and the kinetic properties of enzymes involved in branched-chain fatty acid synthesis.

Table 1: Plasma Concentrations of C26:0 Fatty Acids in Human Subjects

CohortC26:0 (μmol/L)C26:0/C22:0 Ratio
Controls (n=67)0.67 (median); 0.37–1.34 (range)0.012 (median); 0.008–0.053 (range)
ALD Males (n=26)2.92 (median); 1.19–5.01 (range)0.055 (median); 0.033–0.09 (range)
ALD Females (n=19)1.81 (median); 1.11–4.06 (range)0.03 (median); 0.02–0.05 (range)
ZSD Patients (n=35)2.41 (median); 0.95–9.74 (range)0.05 (median); 0.02–0.39 (range)
Data from a study on peroxisomal disorders, where elevated VLCFA levels are a key biomarker.[5] ALD: Adrenoleukodystrophy, ZSD: Zellweger spectrum disorder.

Table 2: Kinetic Parameters of Metazoan Fatty Acid Synthase (mFAS) with Different Substrates

Substrate CombinationTurnover Number (s⁻¹)
Acetyl-CoA + Malonyl-CoA (for straight-chain synthesis)~150 times higher than BCFA synthesis
Branched Starter Unit + Methylmalonyl-CoA (for branched-chain synthesis)Lower turnover, indicating slower production
This table illustrates the preference of mFAS for substrates leading to straight-chain fatty acids over those for branched-chain fatty acids.[6]

Experimental Protocols

Analysis of Very-Long-Chain and Branched-Chain Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established methods for the clinical diagnosis of disorders involving VLCFA accumulation.[7][8][9]

Objective: To quantify the levels of 19-Methylpentacosanoic acid and other VLCFAs in biological samples (e.g., plasma, tissue homogenates).

Materials:

  • Internal standards (e.g., deuterated fatty acids)

  • Methanol (B129727)

  • Hydrochloric acid (HCl)

  • Iso-octane

  • Pentafluorobenzyl bromide (PFBBr) in acetonitrile (B52724)

  • Diisopropylethylamine (DIPEA) in acetonitrile

  • GC-MS system with a suitable capillary column (e.g., DB-23)

Procedure:

  • Sample Preparation and Internal Standard Spiking:

    • To a known amount of sample (e.g., 100 µL of plasma), add a known amount of the deuterated internal standard mixture.

  • Hydrolysis:

    • Add methanol and HCl to the sample to achieve a final concentration of approximately 25 mM HCl.

    • Incubate the mixture to hydrolyze the fatty acids from their esterified forms (e.g., from CoA, phospholipids).

  • Extraction:

    • Add iso-octane to the hydrolyzed sample.

    • Vortex vigorously to extract the free fatty acids into the organic phase.

    • Centrifuge to separate the phases and carefully collect the upper iso-octane layer.

    • Repeat the extraction to maximize recovery.

  • Derivatization:

    • Evaporate the pooled iso-octane extracts to dryness under a stream of nitrogen or using a vacuum centrifuge.

    • Reconstitute the dried extract in a solution of 1% PFBBr in acetonitrile and 1% DIPEA in acetonitrile to form pentafluorobenzyl esters of the fatty acids.

    • Incubate at room temperature for approximately 20 minutes.

    • Dry the derivatized sample again under vacuum.

  • GC-MS Analysis:

    • Reconstitute the final sample in a small volume of iso-octane.

    • Inject an aliquot into the GC-MS system.

    • Use an appropriate temperature program for the GC oven to separate the fatty acid derivatives.

    • The mass spectrometer is operated in negative ion chemical ionization mode for sensitive detection of the PFB esters.

  • Quantification:

    • Generate a standard curve using known concentrations of unlabeled fatty acid standards and the internal standards.

    • Calculate the concentration of 19-Methylpentacosanoic acid and other fatty acids in the sample by comparing their peak area ratios to the internal standard against the standard curve.

Visualizations

Biosynthesis Pathway of this compound

Biosynthesis_of_19_Methylpentacosanoyl_CoA Isoleucine Isoleucine alpha_keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->alpha_keto_beta_methylvalerate Methylbutyryl_CoA 2-Methylbutyryl-CoA alpha_keto_beta_methylvalerate->Methylbutyryl_CoA BCFA_ACP Branched-Chain Acyl-ACP Methylbutyryl_CoA->BCFA_ACP VLC_BCFA_CoA Anteiso-VLCFA-CoA BCFA_ACP->VLC_BCFA_CoA Final_Product This compound VLC_BCFA_CoA->Final_Product BCAT BCAT BCKDH BCKDH FAS FAS (Fatty Acid Synthase) Elongase_Complex VLCFA Elongase Complex (ELOVL1, KCR, HCD, ECR) Experimental_Workflow_VLCFA_Analysis start_node start_node process_node process_node output_node output_node end_node end_node Start Start: Biological Sample Spiking Spike with Internal Standards Start->Spiking Hydrolysis Acid Hydrolysis Spiking->Hydrolysis Extraction Liquid-Liquid Extraction (Iso-octane) Hydrolysis->Extraction Derivatization Derivatization to PFB Esters Extraction->Derivatization Analysis GC-MS Analysis Derivatization->Analysis Quantification Data Analysis and Quantification Analysis->Quantification End End: Results Quantification->End

References

Biological role of 19-Methylpentacosanoyl-CoA in cellular metabolism

Author: BenchChem Technical Support Team. Date: December 2025

However, by examining the metabolism of structurally related molecules, specifically other methyl-branched very-long-chain fatty acids, we can infer a probable metabolic context for 19-Methylpentacosanoyl-CoA. This guide will, therefore, focus on the established principles of branched-chain and very-long-chain fatty acid metabolism as a framework for understanding the potential role of this compound.

Hypothetical Biosynthesis and Activation

The biosynthesis of a 26-carbon branched-chain fatty acid like 19-methylpentacosanoic acid likely involves the fatty acid synthase (FAS) system with a methyl-branched primer, followed by elongation by the ELOVL (Elongation of Very Long Chain Fatty Acids) family of enzymes. Before it can be metabolized, it must be activated to its CoA ester, this compound, a reaction catalyzed by a very-long-chain acyl-CoA synthetase (ACSVL).

Probable Metabolic Pathways

Once activated, this compound would likely undergo degradation via peroxisomal or mitochondrial pathways, similar to other very-long-chain and branched-chain fatty acids.

Peroxisomal Alpha-Oxidation and Beta-Oxidation

Given its methyl branch at an odd-numbered carbon (C19), direct beta-oxidation is hindered. Therefore, the most probable initial metabolic step is alpha-oxidation in the peroxisome. This process removes a single carbon from the carboxyl end, shifting the methyl group to an even-numbered position relative to the new carboxyl group. The resulting 18-methyltetracosanoyl-CoA can then proceed through peroxisomal beta-oxidation.

Peroxisomal beta-oxidation is a multi-step process that shortens the fatty acyl-CoA chain. For very-long-chain fatty acids, this pathway is crucial as mitochondria are not equipped to handle these large molecules initially.

Below is a diagram illustrating the probable initial metabolic steps for this compound.

probable_metabolism cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion mol1 This compound mol2 Phytanoyl-CoA 2-hydroxylase (PHYH or similar) mol1->mol2 α-oxidation mol3 2-Hydroxy-19-methylpentacosanoyl-CoA mol2->mol3 mol4 2-Hydroxyacyl-CoA lyase mol3->mol4 mol5 Pristanal mol4->mol5 mol6 Aldehyde dehydrogenase mol5->mol6 mol7 18-Methyltetracosanoic Acid mol6->mol7 mol8 Very-long-chain Acyl-CoA Synthetase (ACSVL) mol7->mol8 mol9 18-Methyltetracosanoyl-CoA mol8->mol9 mol10 Peroxisomal Beta-Oxidation mol9->mol10 mol11 Shortened Acyl-CoAs mol10->mol11 mol12 Mitochondrial Beta-Oxidation mol11->mol12 Transport via Carnitine Shuttle mol13 Acetyl-CoA, Propionyl-CoA mol12->mol13 experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis s1 Tissue/Cell Homogenization s2 Lipid Extraction (e.g., Folch method) s1->s2 s3 Saponification s2->s3 s4 Derivatization to FAMEs s3->s4 a1 GC-MS Injection s4->a1 Analysis of FAMEs a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection a2->a3 a4 Data Analysis a3->a4

The Enzymatic Architecture of 19-Methylpentacosanoyl-CoA Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic machinery and biochemical pathways implicated in the synthesis of 19-Methylpentacosanoyl-CoA, a very-long-chain methyl-branched fatty acyl-CoA. While direct experimental evidence for the complete synthesis of this specific molecule is limited in publicly available literature, this document outlines a robust hypothetical pathway based on established principles of branched-chain fatty acid (BCFA) and very-long-chain fatty acid (VLCFA) biosynthesis. We delve into the key enzyme families—Fatty Acid Synthase (FASN) and Elongation of Very-Long-Chain Fatty Acids (ELOVL) proteins—detailing their catalytic mechanisms, substrate specificities, and regulatory networks. Furthermore, this guide presents relevant quantitative data, detailed experimental protocols for enzymatic assays, and visual representations of the proposed synthetic pathway to facilitate further research and therapeutic development in areas where such lipids may play a crucial role.

Introduction to this compound

This compound is a C26:0 saturated fatty acyl-CoA with a methyl group at the C-19 position. As a very-long-chain fatty acid, it is expected to be a component of complex lipids such as ceramides (B1148491) and sphingolipids, particularly in specialized tissues. The methyl branch introduces unique physicochemical properties to the lipid, influencing membrane fluidity, protein interactions, and metabolic stability. Understanding its synthesis is critical for elucidating its physiological functions and its potential role in disease.

Proposed Biosynthetic Pathway of this compound

The synthesis of this compound is a multi-step process that likely involves the coordinated action of the cytosolic Fatty Acid Synthase (FASN) complex and the endoplasmic reticulum-bound fatty acid elongation system. The pathway can be conceptually divided into two major phases:

  • De Novo Synthesis of a Methyl-Branched Fatty Acid Precursor by FASN: This phase involves the generation of a mid-chain methyl-branched fatty acid.

  • Elongation to a Very-Long-Chain Fatty Acid by ELOVL Enzymes: The precursor is then extended to its final 26-carbon length.

Phase 1: FASN-Mediated Synthesis of the Branched Precursor

The introduction of a methyl group at an internal position of the fatty acid chain is most plausibly achieved through the incorporation of a methylmalonyl-CoA extender unit by the Fatty Acid Synthase complex, which exhibits substrate promiscuity.[1][2]

The key enzymes and steps are:

  • Acetyl-CoA Carboxylase (ACC): Catalyzes the formation of malonyl-CoA from acetyl-CoA.

  • Propionyl-CoA Carboxylase (PCC): Synthesizes (S)-methylmalonyl-CoA from propionyl-CoA.

  • Methylmalonyl-CoA Epimerase: Converts (S)-methylmalonyl-CoA to the (R)-methylmalonyl-CoA isomer used by FASN.

  • Fatty Acid Synthase (FASN): A multifunctional enzyme that iteratively condenses a primer (acetyl-CoA) with extender units (malonyl-CoA) to synthesize a fatty acid, typically palmitate (C16:0). In the synthesis of a methyl-branched fatty acid, FASN incorporates a methylmalonyl-CoA unit at a specific cycle of elongation. The ketoacyl synthase (KS) domain of FASN is the primary determinant of substrate specificity for the extender unit.[2][3]

To achieve a methyl group at the 19th position of a 26-carbon chain (counting from the carboxyl group), the methylmalonyl-CoA would need to be incorporated during the elongation cycle that forms the C20 intermediate. However, FASN typically produces fatty acids up to C16 or C18. Therefore, it is more likely that a shorter methyl-branched precursor is synthesized by FASN, which is then elongated. For instance, a 9-methyl-hexadecanoyl-CoA could be a plausible precursor.

Phase 2: ELOVL-Mediated Chain Elongation

Once the methyl-branched precursor is synthesized, it is transported to the endoplasmic reticulum for further elongation. This process is carried out by a dedicated set of enzymes.

  • Fatty Acid Elongases (ELOVLs): These enzymes catalyze the initial and rate-limiting condensation step in the elongation cycle. For the synthesis of a C26 fatty acid, ELOVL1 and ELOVL4 are the most likely candidates. ELOVL1 has been demonstrated to elongate branched-chain VLC acyl-CoAs, and ELOVL4 is known to be involved in the synthesis of fatty acids with chain lengths of C26 and longer.[4][5][6][7]

  • 3-Ketoacyl-CoA Reductase (KAR): Reduces the 3-ketoacyl-CoA product of the ELOVL reaction.

  • 3-Hydroxyacyl-CoA Dehydratase (HACD): Dehydrates the 3-hydroxyacyl-CoA.

  • Trans-2,3-Enoyl-CoA Reductase (TER): Reduces the trans-2,3-enoyl-CoA to complete the elongation cycle, resulting in a fatty acyl-CoA that is two carbons longer.

This four-step cycle is repeated until the 26-carbon chain of this compound is achieved.

Enzymatic and Pathway Diagrams

This compound Synthesis Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum acetyl_coa Acetyl-CoA acc Acetyl-CoA Carboxylase (ACC) acetyl_coa->acc fasn Fatty Acid Synthase (FASN) acetyl_coa->fasn propionyl_coa Propionyl-CoA pcc Propionyl-CoA Carboxylase (PCC) propionyl_coa->pcc malonyl_coa Malonyl-CoA malonyl_coa->fasn methylmalonyl_coa (R)-Methylmalonyl-CoA methylmalonyl_coa->fasn precursor_fa Methyl-Branched Fatty Acyl-CoA (e.g., 9-Methyl-Hexadecanoyl-CoA) elongation_cycle Elongation Cycles precursor_fa->elongation_cycle Transport acc->malonyl_coa mcee Methylmalonyl-CoA Epimerase pcc->mcee mcee->methylmalonyl_coa fasn->precursor_fa final_product This compound elongation_cycle->final_product elovl ELOVL1/4 elongation_cycle->elovl kar KAR elovl->kar hacd HACD kar->hacd ter TER hacd->ter ter->elongation_cycle n cycles

Caption: Proposed biosynthetic pathway for this compound.

Quantitative Data

The following table summarizes the kinetic parameters of metazoan Fatty Acid Synthase (mFAS) with methylmalonyl-CoA as an extender substrate. This data highlights the reduced efficiency of the enzyme when utilizing a branched-chain extender compared to its canonical substrate, malonyl-CoA.

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
mFASMalonyl-CoA~10~1.7~1.7 x 10⁵[3]
mFASMethylmalonyl-CoA230 ± 400.010 ± 0.00143.5[3]
Ketoacyl Synthase (KS) DomainDecanoyl-ACP & Malonyl-ACP---
Ketoacyl Synthase (KS) DomainDecanoyl-ACP & Methylmalonyl-ACP140 ± 200.0031 ± 0.000222.1[3]

Note: The kcat for mFAS with malonyl-CoA is an approximation based on typical reported values. The study by Rittner et al. (2025) provides a direct comparison showing the turnover for BCFA biosynthesis is roughly 170 times lower than for straight-chain fatty acid synthesis.[3]

Experimental Protocols

In Vitro FASN Activity Assay with Methylmalonyl-CoA (NADPH Consumption)

This protocol is adapted from studies characterizing the kinetics of mFAS with branched substrates.[2][3]

Objective: To measure the rate of FASN-catalyzed fatty acid synthesis by monitoring the consumption of NADPH spectrophotometrically.

Materials:

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing the assay buffer, acetyl-CoA (e.g., 50 µM), and varying concentrations of methylmalonyl-CoA. For control reactions, use malonyl-CoA.

  • Add NADPH to a final concentration of 100 µM.

  • Initiate the reaction by adding a known amount of purified FASN.

  • Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C) using a spectrophotometer. The rate of NADPH consumption is proportional to the FASN activity (Extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

  • Calculate the initial reaction velocities at different substrate concentrations to determine kinetic parameters (Km and Vmax).

Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol allows for the identification and quantification of the fatty acid products synthesized by FASN.[1]

Objective: To analyze the profile of methyl-branched fatty acids produced in an in vitro FASN reaction.

Materials:

  • Completed FASN reaction mixture

  • Internal standard (e.g., deuterated palmitic acid)

  • Extraction solvent (e.g., tert-butyl methyl ether)

  • Methanol with 2.5% (v/v) sulfuric acid for transesterification

  • Hexane (B92381)

  • GC-MS system with a suitable column (e.g., polar capillary column)

Procedure:

  • Stop the FASN reaction by adding a strong acid (e.g., HCl).

  • Add the internal standard.

  • Extract the fatty acids from the aqueous reaction mixture using the extraction solvent.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • To prepare fatty acid methyl esters (FAMEs), add the methanolic sulfuric acid solution and incubate at 80°C for 1 hour.

  • After cooling, add water and hexane to the sample. Vortex and centrifuge to separate the phases.

  • Collect the upper hexane layer containing the FAMEs.

  • Analyze the FAMEs by GC-MS. The mass spectrometer will fragment the FAMEs, allowing for the determination of the chain length and the position of the methyl branch.

Regulatory Mechanisms

The synthesis of this compound is likely regulated at multiple levels, from substrate availability to the expression and activity of the key enzymes.

Substrate-Level Regulation
  • Availability of Branched-Chain Precursors: The synthesis of methyl-branched fatty acids is dependent on the intracellular pools of propionyl-CoA and methylmalonyl-CoA. These are influenced by the catabolism of branched-chain amino acids (BCAAs) like valine and isoleucine.[8]

  • ECHDC1 Activity: The enzyme ECHDC1 (enoyl-CoA hydratase domain-containing protein 1) acts as a "metabolite repair" enzyme by degrading cytosolic methylmalonyl-CoA. High ECHDC1 activity would therefore limit the synthesis of methyl-branched fatty acids.[1]

Regulation of Key Enzymes
  • Acetyl-CoA Carboxylase (ACC): As the enzyme that produces the primary extender unit, malonyl-CoA, ACC is a major regulatory point. It is allosterically activated by citrate (B86180) and feedback-inhibited by long-chain fatty acyl-CoAs like palmitoyl-CoA. Hormonal regulation via phosphorylation (inactivated by glucagon (B607659) and epinephrine) and dephosphorylation (activated by insulin) also plays a crucial role.[9][10]

  • Fatty Acid Synthase (FASN): The expression of the FASN gene is nutritionally and hormonally regulated, being upregulated by insulin (B600854) and carbohydrates and downregulated by polyunsaturated fatty acids and fasting.

Regulation of BCFA Synthesis bcaa Branched-Chain Amino Acids propionyl_coa Propionyl-CoA bcaa->propionyl_coa methylmalonyl_coa Methylmalonyl-CoA propionyl_coa->methylmalonyl_coa fasn FASN methylmalonyl_coa->fasn echdc1 ECHDC1 methylmalonyl_coa->echdc1 bcfa Methyl-Branched Fatty Acids citrate Citrate acc ACC citrate->acc + palmitoyl_coa Palmitoyl-CoA palmitoyl_coa->acc - insulin Insulin insulin->acc + glucagon Glucagon glucagon->acc - fasn->bcfa echdc1->propionyl_coa -

Caption: Key regulatory inputs in branched-chain fatty acid synthesis.

Conclusion and Future Directions

The synthesis of this compound represents a specialized branch of lipid metabolism, requiring the interplay of both cytosolic and endoplasmic reticulum-based enzyme systems. While the precise sequence of events and the specific enzymes that determine the final structure are yet to be fully elucidated, the framework presented in this guide provides a solid foundation for further investigation. Future research should focus on:

  • Identifying the specific ELOVL elongase(s) responsible for elongating mid-chain methyl-branched fatty acids.

  • Determining the factors that control the incorporation of methylmalonyl-CoA by FASN at specific points in the elongation process.

  • Elucidating the tissue-specific expression and regulation of the enzymes involved in this pathway.

  • Investigating the functional roles of lipids containing 19-methylpentacosanoic acid in health and disease.

A deeper understanding of this pathway will not only advance our knowledge of lipid diversity but may also open new avenues for therapeutic intervention in diseases where branched-chain fatty acid metabolism is dysregulated.

References

An In-depth Technical Guide to 19-Methylpentacosanoyl-CoA and its Relation to Branched-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 19-Methylpentacosanoyl-CoA, a mid-chain branched very-long-chain fatty acid (VLCFA), and its broader relationship with the class of branched-chain fatty acids (BCFAs). While specific literature on this compound is sparse, this document extrapolates from the established principles of BCFA and VLCFA metabolism to propose its putative biosynthetic pathway, physiological significance, and analytical methodologies. This guide is intended to serve as a foundational resource for researchers in lipidomics, metabolic disorders, and drug development, offering a structured approach to studying this unique lipid molecule.

Introduction to Branched-Chain Fatty Acids (BCFAs)

Branched-chain fatty acids are a diverse class of lipids characterized by one or more alkyl branches on their acyl chain. They are found across various biological systems, from bacteria to mammals.[1] The position of the methyl group defines their classification, with iso- and anteiso- BCFAs, where the branch is at the penultimate or antepenultimate carbon, being the most common.[1] BCFAs play crucial roles in maintaining cell membrane fluidity, and some have been implicated in anti-inflammatory and anti-cancer activities.[2][3]

This compound belongs to the category of mid-chain branched VLCFAs. Its structure consists of a 25-carbon acyl chain with a methyl group at the 19th position, activated with a Coenzyme A (CoA) thioester. This distinct structure suggests specialized roles in cellular metabolism and signaling.

Putative Biosynthesis of this compound

The biosynthesis of mid-chain BCFAs is thought to occur through the promiscuous action of fatty acid synthase (FASN) and subsequent elongation by the ELOVL family of enzymes.[4] The key step is the incorporation of methylmalonyl-CoA instead of malonyl-CoA as an extender unit during fatty acid synthesis.

dot

Putative Biosynthetic Pathway of this compound cluster_Mitochondria Mitochondria cluster_Cytosol Cytosol Propionyl-CoA Propionyl-CoA Methylmalonyl-CoA_Mito Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA_Mito Propionyl-CoA Carboxylase Succinyl-CoA Succinyl-CoA Methylmalonyl-CoA_Mito->Succinyl-CoA Methylmalonyl-CoA Mutase Methylmalonyl-CoA_Cyto Methylmalonyl-CoA Methylmalonyl-CoA_Mito->Methylmalonyl-CoA_Cyto Transport FASN Fatty Acid Synthase (FASN) Methylmalonyl-CoA_Cyto->FASN Incorporation Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Malonyl-CoA->FASN Elongation Mid-chain_BCFA Mid-chain Branched Saturated Fatty Acid (e.g., 19-Methylpentacosanoic Acid) FASN->Mid-chain_BCFA Synthesis ELOVL ELOVL Elongases Mid-chain_BCFA->ELOVL Elongation This compound This compound ELOVL->this compound Activation (Acyl-CoA Synthetase) Lipid Extraction Workflow Tissue_Homogenization Tissue Homogenization (e.g., in PBS) Lipid_Extraction Lipid Extraction (Folch or Bligh-Dyer method) Tissue_Homogenization->Lipid_Extraction Phase_Separation Phase Separation (Centrifugation) Lipid_Extraction->Phase_Separation Organic_Phase_Collection Collect Organic Phase (contains lipids) Phase_Separation->Organic_Phase_Collection Drying Dry Under Nitrogen Organic_Phase_Collection->Drying Reconstitution Reconstitute in appropriate solvent for analysis Drying->Reconstitution GC-MS Analysis Workflow for BCFAs Lipid_Extract Lipid Extract Saponification Saponification (e.g., with KOH in methanol) Lipid_Extract->Saponification Methylation Methylation (e.g., with BF3-methanol) Saponification->Methylation FAME_Extraction FAME Extraction (e.g., with hexane) Methylation->FAME_Extraction GC_MS_Analysis GC-MS Analysis FAME_Extraction->GC_MS_Analysis

References

Preliminary Studies on 19-Methylpentacosanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The molecule 19-Methylpentacosanoyl-CoA is a novel or not widely researched compound, as no direct literature is available. This guide, therefore, presents a hypothetical framework based on the established principles of branched-chain and very-long-chain fatty acid metabolism, drawing specific parallels from the biosynthesis of structurally related molecules in organisms like Mycobacterium tuberculosis. The proposed pathways and functions are intended to serve as a foundational resource to stimulate and guide future research.

Introduction

Very-long-chain fatty acids (VLCFAs) and their branched-chain counterparts are critical lipid molecules with diverse biological roles, ranging from structural components of cellular membranes to signaling molecules. This compound, a 26-carbon fatty acyl-CoA with a methyl branch at the C-19 position, represents a unique molecular structure with potential biological significance. This technical guide provides a preliminary exploration of the putative function, biosynthesis, and catabolism of this compound. It also outlines detailed experimental protocols for its study and presents available quantitative data on related molecules to serve as a benchmark for future investigations.

Hypothetical Function and Biological Role

Based on the known functions of other branched-chain and very-long-chain fatty acyl-CoAs, the potential roles of this compound may include:

  • Membrane Fluidity and Organization: The methyl branch at the C-19 position would introduce a kink in the long acyl chain, potentially altering membrane fluidity and affecting the formation of lipid rafts.

  • Signaling Molecule: Very-long-chain and branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for nuclear receptors like Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism. This compound could act as a specific ligand for PPARα or other nuclear receptors, thereby influencing gene expression related to lipid homeostasis.

  • Precursor for Complex Lipids: This molecule could serve as a precursor for the synthesis of more complex, specialized lipids, such as sulfolipids or other cell wall components, particularly in organisms that produce such internally branched fatty acids.

Hypothetical Biosynthesis Pathway

The biosynthesis of a fatty acid with a methyl branch not in the common iso or anteiso positions likely involves a specialized enzymatic machinery, akin to the polyketide synthases found in mycobacteria for the synthesis of mycocerosic acids. The proposed pathway for this compound is as follows:

  • Primer Selection: A long-chain acyl-CoA, such as hexadecanoyl-CoA (C16:0-CoA), could serve as the initial primer.

  • Elongation and Methylation: A multifunctional enzyme, analogous to mycocerosic acid synthase, would catalyze the iterative addition of methylmalonyl-CoA units to the primer. For the synthesis of this compound, this would involve a specific number of elongation cycles with malonyl-CoA to extend the chain, followed by the incorporation of a methylmalonyl-CoA at the appropriate step to introduce the methyl group at what will become the C-19 position after further elongation.

  • Final Elongation: Subsequent elongation steps with malonyl-CoA would complete the 26-carbon backbone.

  • Activation: The resulting 19-methylpentacosanoic acid would then be activated to its CoA ester form by an acyl-CoA synthetase.

Hypothetical Biosynthesis of this compound Primer Long-Chain Acyl-CoA Primer (e.g., C16:0-CoA) Elongation1 Chain Elongation (Cycles with Malonyl-CoA) Primer->Elongation1 Malonyl Malonyl-CoA Malonyl->Elongation1 Elongation2 Final Chain Elongation (Cycles with Malonyl-CoA) Malonyl->Elongation2 Methylmalonyl Methylmalonyl-CoA Methylation Methyl Branch Incorporation (1 cycle with Methylmalonyl-CoA) Methylmalonyl->Methylation Elongation1->Methylation Methylation->Elongation2 FreeAcid 19-Methylpentacosanoic Acid Elongation2->FreeAcid Activation Acyl-CoA Synthetase FreeAcid->Activation FinalProduct This compound Activation->FinalProduct Enzyme Multi-functional Synthase (PKS-like) Enzyme->Elongation1 Enzyme->Methylation Enzyme->Elongation2

Hypothetical biosynthetic pathway for this compound.

Hypothetical Catabolic Pathway

Due to its length, the degradation of this compound would likely be initiated in the peroxisome. The methyl branch at an odd-numbered carbon (from the carboxyl end) would not directly impede standard beta-oxidation.

  • Peroxisomal Beta-Oxidation: The molecule would undergo rounds of beta-oxidation in the peroxisome, shortening the chain and producing acetyl-CoA and H₂O₂.

  • Mitochondrial Beta-Oxidation: Once shortened to a sufficient length, the resulting acyl-CoA would be transported to the mitochondria for the completion of beta-oxidation.

Quantitative Data on Related Molecules

Direct quantitative data for this compound is unavailable. The following table summarizes kinetic data for enzymes involved in the metabolism of related branched-chain and very-long-chain fatty acids, which can serve as a reference for future studies.

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)Organism/Tissue
Mycocerosic Acid SynthaseMethylmalonyl-CoA~25~1.5M. tuberculosis
Acyl-CoA Oxidase 1 (ACOX1)Lignoceroyl-CoA (C24:0)1.5120Rat Liver Peroxisomes
PPARα (Ligand Binding)Phytanoyl-CoAKd ~11 nM-Human
PPARα (Ligand Binding)Pristanoyl-CoAKd ~11 nM-Human

Experimental Protocols

The following protocols are adapted from methods used for the analysis of mycobacterial lipids and other very-long-chain fatty acids.

Extraction of Total Lipids
  • Cell Lysis: Lyse cell pellets or homogenized tissue by sonication or bead beating in a suitable solvent mixture such as chloroform:methanol (B129727) (2:1, v/v).

  • Lipid Extraction: Perform a biphasic extraction by adding water to the chloroform:methanol mixture to achieve a final ratio of 2:1:0.8 (chloroform:methanol:water).

  • Phase Separation: Centrifuge the mixture to separate the phases. The lower organic phase contains the total lipids.

  • Drying: Evaporate the solvent from the organic phase under a stream of nitrogen.

Saponification and Derivatization for GC-MS Analysis
  • Saponification: Resuspend the dried lipid extract in 5% (w/v) tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) in methanol and heat at 100°C for 30 minutes to hydrolyze the fatty acyl-CoAs to free fatty acids.

  • Esterification: Neutralize the reaction with sulfuric acid and extract the free fatty acids with hexane (B92381). Evaporate the hexane and resuspend the fatty acids in a solution of 14% (w/v) boron trifluoride in methanol. Heat at 60°C for 15 minutes to form fatty acid methyl esters (FAMEs).

  • Extraction of FAMEs: Add water and hexane, vortex, and centrifuge. Collect the upper hexane layer containing the FAMEs.

  • GC-MS Analysis: Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS). Use a long-chain capillary column and a temperature gradient suitable for separating very-long-chain fatty acids. The mass spectrum of the methyl ester of 19-methylpentacosanoic acid would be expected to show characteristic fragmentation patterns revealing the position of the methyl branch.

Intact Acyl-CoA Analysis by LC-MS/MS
  • Extraction of Acyl-CoAs: Extract acyl-CoAs from cell or tissue lysates using solid-phase extraction with a C18 cartridge.

  • LC Separation: Separate the acyl-CoAs using reverse-phase high-performance liquid chromatography (HPLC) with a gradient of acetonitrile (B52724) in an aqueous solution of ammonium (B1175870) acetate.

  • MS/MS Analysis: Detect and identify the acyl-CoAs using tandem mass spectrometry (MS/MS) in positive ion mode. The fragmentation of this compound would be expected to yield a characteristic neutral loss corresponding to the pantetheine (B1680023) moiety and fragment ions that can confirm the mass of the fatty acyl chain.

Experimental Workflow for this compound Analysis Sample Biological Sample (Cells or Tissue) LipidExtraction Total Lipid Extraction (Chloroform:Methanol) Sample->LipidExtraction AcylCoAExtraction Acyl-CoA Extraction (Solid Phase Extraction) Sample->AcylCoAExtraction TLC Thin Layer Chromatography (Lipid Class Separation) LipidExtraction->TLC Optional Saponification Saponification & Derivatization (to FAMEs) LipidExtraction->Saponification GCMS GC-MS Analysis (Structure & Quantification) Saponification->GCMS DataAnalysis Data Analysis & Interpretation GCMS->DataAnalysis LCMS LC-MS/MS Analysis (Intact Acyl-CoA Profile) AcylCoAExtraction->LCMS LCMS->DataAnalysis

General experimental workflow for the analysis of this compound.

Conclusion and Future Directions

The study of this compound, while currently in a nascent, hypothetical stage, holds the potential to uncover novel aspects of lipid metabolism and cellular function. The frameworks presented in this guide offer a starting point for the scientific community to begin the characterization of this unique molecule. Future research should focus on:

  • Identification in Biological Systems: Screening various organisms, particularly those known to produce complex branched-chain fatty acids (e.g., mycobacteria, certain marine organisms), for the presence of 19-methylpentacosanoic acid.

  • Enzyme Characterization: Identifying and characterizing the synthase(s) responsible for its biosynthesis.

  • Functional Assays: Investigating its role as a potential signaling molecule by testing its binding affinity to nuclear receptors and its effects on gene expression.

  • Biophysical Studies: Determining its impact on the biophysical properties of model membranes.

The elucidation of the structure, function, and metabolism of this compound will contribute to a deeper understanding of the diversity and complexity of the lipidome and may open new avenues for therapeutic intervention in diseases related to lipid dysregulation.

An In-depth Technical Guide to Investigating the Cellular Localization of Novel Long-Chain Fatty Acyl-CoA Pools

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

The subcellular compartmentalization of metabolic pathways is crucial for cellular function. The localization of specific acyl-CoA pools dictates their metabolic fate, influencing processes such as energy production, lipid synthesis, and cell signaling. 19-Methylpentacosanoyl-CoA is a long-chain saturated fatty acyl-CoA, and understanding its distribution within the cell is a critical first step in elucidating its physiological role. This document outlines the experimental strategies required to determine the subcellular localization of novel acyl-CoAs, focusing on subcellular fractionation coupled with advanced mass spectrometry techniques.

Experimental Protocols

Subcellular Fractionation by Differential Centrifugation

A common method for isolating various organelles is differential centrifugation, which separates cellular components based on their size and density.[1]

Protocol:

  • Cell Culture and Harvest:

    • Culture mammalian cells (e.g., RAW 264.7 macrophages, HEK293T cells) to approximately 80-90% confluency.

    • Harvest cells by scraping in ice-cold phosphate-buffered saline (PBS) and pellet by centrifugation at 500 x g for 5 minutes at 4°C.

  • Homogenization:

    • Wash the cell pellet with a suitable homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EDTA, pH 7.4) to remove extracellular contaminants.

    • Resuspend the pellet in fresh, ice-cold homogenization buffer containing protease and phosphatase inhibitors.

    • Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle on ice until approximately 80-90% of cells are lysed, as monitored by trypan blue staining under a microscope.

  • Differential Centrifugation Steps:

    • Nuclear Fraction: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. The pellet contains the nuclei.

    • Mitochondrial Fraction: Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C. The resulting pellet is the crude mitochondrial fraction.

    • Microsomal Fraction (ER and Golgi): Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 60 minutes at 4°C. The pellet contains the microsomes.

    • Cytosolic Fraction: The resulting supernatant is the cytosolic fraction.

  • Washing and Purity Assessment:

    • Each pellet should be gently washed by resuspending in homogenization buffer and re-centrifuging to minimize cross-contamination.

    • The purity of each fraction should be assessed by Western blotting for organelle-specific marker proteins (e.g., Histone H3 for nucleus, COX IV for mitochondria, Calnexin for ER).

Lipid Extraction and Analysis by LC-MS/MS

Following fractionation, lipids are extracted from each subcellular compartment and analyzed.

Protocol:

  • Lipid Extraction:

    • To each organelle fraction, add a solvent mixture of methanol, methyl tert-butyl ether (MTBE), and water, following established protocols for lipid extraction.

    • Vortex thoroughly and centrifuge to separate the phases. The lower aqueous phase will contain polar metabolites, while the upper organic phase will contain lipids.

    • Collect the organic phase and dry it under a stream of nitrogen.

  • Acyl-CoA Analysis:

    • Resuspend the dried lipid extract in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis.

    • Employ a reversed-phase LC column to separate the acyl-CoAs based on their chain length and saturation.

    • Utilize tandem mass spectrometry (MS/MS) for the sensitive and specific detection and quantification of this compound, using a known amount of an internal standard (e.g., a heavy-isotope labeled acyl-CoA) for accurate quantification.

Data Presentation

The quantitative data obtained from LC-MS/MS analysis should be tabulated to clearly show the relative distribution of the target acyl-CoA across the different subcellular fractions.

Table 1: Hypothetical Distribution of this compound in Subcellular Fractions

Subcellular FractionProtein Content (mg)This compound (pmol)Relative Abundance (pmol/mg protein)
Whole Cell Lysate10.0150.015.0
Nuclear1.512.08.0
Mitochondrial2.060.030.0
Microsomal (ER)1.245.037.5
Cytosolic5.333.06.2

Visualization of Workflows and Pathways

Experimental Workflow for Subcellular Fractionation

Subcellular_Fractionation_Workflow start Cell Homogenate cent1 Centrifuge 1,000 x g, 10 min start->cent1 nuc_pellet Nuclear Pellet mito_pellet Mitochondrial Pellet micro_pellet Microsomal Pellet cytosol Cytosolic Supernatant cent1->nuc_pellet Pellet cent2 Centrifuge 10,000 x g, 20 min cent1->cent2 Supernatant cent2->mito_pellet Pellet cent3 Ultracentrifuge 100,000 x g, 60 min cent2->cent3 Supernatant cent3->micro_pellet Pellet cent3->cytosol Supernatant

Caption: Workflow for isolating subcellular organelles via differential centrifugation.

Hypothetical Metabolic Pathway of 19-Methylpentacosanoic Acid

This diagram illustrates a plausible metabolic pathway for the activation and subsequent metabolism of a long-chain fatty acid.

Metabolic_Pathway LCFA 19-Methylpentacosanoic Acid (Cytosol) AcylCoA_Synth Long-Chain Acyl-CoA Synthetase (ACSL) LCFA->AcylCoA_Synth AcylCoA_Cytosol This compound (Cytosol) AcylCoA_Synth->AcylCoA_Cytosol ATP -> AMP + PPi CPT1 CPT1 AcylCoA_Cytosol->CPT1 Lipid_Syn Complex Lipid Synthesis AcylCoA_Cytosol->Lipid_Syn To ER AcylCoA_Mito This compound (Mitochondria) CPT1->AcylCoA_Mito Carnitine Shuttle Mito_Matrix Mitochondrial Matrix BetaOx β-Oxidation AcylCoA_Mito->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA ER Endoplasmic Reticulum TAG_PL Triacylglycerols, Phospholipids Lipid_Syn->TAG_PL

Caption: Hypothetical metabolic fate of this compound.

Interpretation of Results and Further Steps

The hypothetical data in Table 1 suggests that this compound is most abundant in the mitochondrial and microsomal (ER) fractions. This could imply that it is a substrate for both mitochondrial β-oxidation and ER-based lipid synthesis pathways.

Further experiments to validate these findings would include:

  • Stable Isotope Tracing: Using labeled 19-Methylpentacosanoic acid to trace its metabolic fate into downstream lipid species within each organelle.

  • High-Resolution Imaging: Employing techniques like immunofluorescence microscopy (if an antibody is available) or more advanced mass spectrometry imaging to visualize the spatial distribution of the molecule within the cell.

  • Functional Assays: Performing enzymatic assays in isolated organelles to determine if this compound is a substrate for key enzymes in fatty acid metabolism.

By following these comprehensive methodologies, researchers can successfully elucidate the subcellular localization and begin to understand the functional significance of novel lipid molecules like this compound.

References

19-Methylpentacosanoyl-CoA: A Technical Guide for Lipidomics Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-Methylpentacosanoyl-CoA is a very long-chain branched-chain fatty acyl-CoA. As a member of the anteiso-branched-chain fatty acid family, its structure is characterized by a methyl group on the antepenultimate carbon (the third carbon from the omega end) of a 26-carbon acyl chain. While specific research on this compound is limited, its existence as a metabolite is documented in the Human Metabolome Database (HMDB) under the identifier HMDB0300823, with its corresponding fatty acid, 19-methylpentacosanoic acid, listed as HMDB0340498.[1][2] This guide will provide an in-depth technical overview of this compound by synthesizing information from the broader classes of very long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs), which are known to be crucial components of cellular lipids and signaling molecules.[3]

Biochemical Profile

This compound belongs to the anteiso series of branched-chain fatty acids. These are typically saturated fatty acids with a methyl branch on the carbon chain.[4] The biosynthesis of anteiso-fatty acids primarily occurs in bacteria but also takes place in mammals.[3][5]

Putative Biosynthesis of this compound

The biosynthesis of anteiso-branched-chain fatty acids initiates with a primer molecule derived from the amino acid L-isoleucine.[2] This primer, α-methylbutyryl-CoA, is then elongated by the fatty acid synthase (FAS) system, which sequentially adds two-carbon units from malonyl-CoA.[4] For very long-chain fatty acids like the C26 backbone of 19-methylpentacosanoic acid, further elongation occurs in the endoplasmic reticulum by a set of enzymes known as fatty acid elongases (ELOVLs).[6] The resulting 19-methylpentacosanoic acid is then activated to its CoA thioester, this compound, by an acyl-CoA synthetase, a reaction that requires ATP.

Biosynthesis of this compound Isoleucine L-Isoleucine alpha_keto α-Keto-β-methylvalerate Isoleucine->alpha_keto Transamination primer α-Methylbutyryl-CoA (Primer) alpha_keto->primer Decarboxylation elongation Fatty Acid Synthase (FAS) + Malonyl-CoA primer->elongation vlcfa_elongation VLCFA Elongation (ELOVL enzymes) + Malonyl-CoA elongation->vlcfa_elongation Intermediate-chain BCFA bcfa 19-Methylpentacosanoic Acid vlcfa_elongation->bcfa activation Acyl-CoA Synthetase (ATP -> AMP + PPi) bcfa->activation final_product This compound activation->final_product

Figure 1: Putative biosynthetic pathway of this compound.

Potential Biological Roles and Signaling Pathways

While direct signaling pathways involving this compound have not been elucidated, the functions of related molecules suggest several potential roles:

  • Membrane Structure: BCFAs are known to influence the fluidity and stability of cell membranes. The methyl branch can disrupt tight packing of acyl chains, thereby lowering the melting point of the lipid and increasing membrane fluidity.[7]

  • PPARα Activation: Very-long-chain and branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARα).[8] PPARα is a nuclear receptor that regulates the transcription of genes involved in fatty acid oxidation. The binding of ligands like this compound could therefore play a role in modulating lipid metabolism.

Potential Signaling Role of this compound Ligand This compound Receptor PPARα Ligand->Receptor Binds PPRE Peroxisome Proliferator Response Element (PPRE) Receptor->PPRE Activates Gene Target Gene (e.g., for β-oxidation) PPRE->Gene Regulates Transcription Transcription Gene->Transcription

Figure 2: Inferred signaling via PPARα activation.

Quantitative Data

AnalyteMatrixSubject GroupConcentration (µmol/L)Citation
19-Methylpentacosanoic Acid Not AvailableNot AvailableData Not Available
This compound Not AvailableNot AvailableData Not Available
C26:0 Fatty AcidPlasmaHealthy Controls< 1.32 (Upper Reference Limit)[9]
C26:0-lysophosphatidylcholineDried Blood SpotsHealthy Newborns0.09 ± 0.03[10]
C26:0-lysophosphatidylcholineDried Blood SpotsHealthy Controls< 0.072 (Upper Reference Limit)[9]

Experimental Protocols

The analysis of very long-chain acyl-CoAs like this compound is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol adapted from established methods for long-chain acyl-CoA analysis.[11]

Objective: To quantify this compound in a biological matrix (e.g., tissue homogenate, cell lysate).
Materials:
  • Solvents: Acetonitrile, Isopropanol, Methanol (B129727), Water (all LC-MS grade)

  • Reagents: Ammonium (B1175870) hydroxide, Formic acid, Internal standard (e.g., C17:0-CoA or a stable isotope-labeled analog)

  • Equipment: Homogenizer, Centrifuge, Solid Phase Extraction (SPE) cartridges (e.g., C18), UPLC/HPLC system, Triple quadrupole or high-resolution mass spectrometer.

Methodology:
  • Sample Preparation & Extraction:

    • Homogenize the tissue or cell pellet on ice in a suitable buffer (e.g., potassium phosphate (B84403) buffer).

    • Spike the homogenate with the internal standard.

    • Precipitate proteins and extract lipids by adding a cold organic solvent mixture (e.g., isopropanol/acetonitrile).

    • Centrifuge to pellet the precipitate and collect the supernatant containing the acyl-CoAs.

  • Solid Phase Extraction (SPE) Cleanup (Optional but Recommended):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the diluted supernatant onto the cartridge.

    • Wash the cartridge with an aqueous organic solvent to remove polar impurities.

    • Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., methanol or acetonitrile), possibly containing a weak base like ammonium hydroxide.

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Chromatography:

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

      • Mobile Phase A: Water with 0.1% formic acid or a buffer like ammonium hydroxide.

      • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid or ammonium hydroxide.

      • Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to elute the acyl-CoAs.

      • Flow Rate: 0.3 - 0.5 mL/min.

      • Column Temperature: 40-50 °C.

    • Mass Spectrometry:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Analysis Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • This compound: The precursor ion will be the [M+H]+ adduct. A characteristic product ion results from the fragmentation of the phosphopantetheine moiety.

        • Internal Standard: Monitor the specific precursor-product ion transition for the chosen internal standard.

      • Alternative: A neutral loss scan of 507 Da can be used for profiling of various acyl-CoA species.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Generate a standard curve using known concentrations of a this compound standard (if available) or a suitable surrogate standard.

    • Calculate the concentration of this compound in the original sample.

Lipidomics Workflow for this compound cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Tissue/Cells) Homogenize Homogenization Sample->Homogenize Spike Spike with Internal Standard Homogenize->Spike Extract Lipid Extraction (Organic Solvent) Spike->Extract Centrifuge Centrifugation Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant SPE SPE Cleanup (Optional) Supernatant->SPE LC_MS LC-MS/MS Analysis (UPLC-QTOF/QQQ) SPE->LC_MS Data Data Processing & Quantification LC_MS->Data

Figure 3: General experimental workflow for this compound analysis.

Conclusion and Future Directions

This compound is a confirmed but understudied metabolite. As a very long-chain anteiso-fatty acyl-CoA, it is predicted to have roles in modulating cell membrane properties and in nuclear receptor signaling. The lack of specific quantitative data and functional studies highlights a significant knowledge gap. Future research should focus on developing targeted quantitative methods to determine its concentration in various tissues and cell types under different physiological and pathological conditions. Elucidating its specific protein interactions and its role in signaling pathways, such as PPARα activation, will be crucial for understanding its relevance in health and disease, and for exploring its potential as a biomarker or therapeutic target.

References

Methodological & Application

Application Notes & Protocols: Synthesis of 19-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 19-Methylpentacosanoyl-CoA is a branched very-long-chain acyl-coenzyme A (VLC-acyl-CoA) molecule of interest in lipid metabolism research. As with other VLC-acyl-CoAs, it is presumed to be a key intermediate in pathways such as fatty acid β-oxidation, lipid synthesis, and cellular signaling. The synthesis of this molecule for research purposes is not commercially established and requires a multi-step approach, beginning with the synthesis of the precursor fatty acid, 19-methylpentacosanoic acid, followed by its activation to the corresponding coenzyme A thioester.

These notes provide a comprehensive guide, including a proposed chemical synthesis route for the precursor fatty acid and detailed protocols for its subsequent conversion to this compound.

Part 1: Proposed Synthesis of 19-Methylpentacosanoic Acid

The synthesis of the C26 branched-chain fatty acid, 19-methylpentacosanoic acid, can be achieved through a convergent approach using Grignard coupling. This proposed route involves the synthesis of two key fragments that are then joined to form the main carbon skeleton.

Experimental Protocol: Synthesis of 19-Methylpentacosanoic Acid

Step 1.1: Synthesis of Fragment A - 1-Bromo-6-methylheptane (B1294610)

  • To a solution of 6-methyl-1-heptanol (B128184) (1.0 eq) in anhydrous diethyl ether at 0 °C, add phosphorus tribromide (PBr₃, 0.4 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by pouring it over ice water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield 1-bromo-6-methylheptane.

Step 1.2: Synthesis of Fragment B - Methyl 18-bromooctadecanoate

  • Dissolve 18-bromooctadecanoic acid (1.0 eq) in methanol (B129727) (MeOH).

  • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

  • Reflux the mixture for 4 hours.

  • Cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water and then with saturated sodium bicarbonate solution until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield methyl 18-bromooctadecanoate.

Step 1.3: Grignard Coupling of Fragments A and B

  • Prepare the Grignard reagent by adding a solution of 1-bromo-6-methylheptane (Fragment A, 1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF) to a flask containing magnesium turnings (1.2 eq) under an inert atmosphere (e.g., Argon).

  • To the freshly prepared Grignard reagent, add a solution of methyl 18-bromooctadecanoate (Fragment B, 1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Add a catalytic amount of dilithium (B8592608) tetrachlorocuprate(II) (Li₂CuCl₄) solution (0.1 M in THF).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated ammonium (B1175870) chloride (NH₄Cl) solution.

  • Extract the mixture with ethyl acetate (B1210297) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain methyl 19-methylpentacosanoate.

Step 1.4: Saponification to 19-Methylpentacosanoic Acid

  • Dissolve the methyl 19-methylpentacosanoate (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (B78521) (LiOH, 3.0 eq) and stir the mixture at room temperature for 24 hours.

  • Acidify the reaction mixture to pH ~2 with 1 M hydrochloric acid (HCl).

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final product, 19-methylpentacosanoic acid.

Part 2: Synthesis of this compound

The conversion of the free fatty acid to its coenzyme A thioester is an activation step. Several chemical methods are available. A highly effective method utilizes N,N'-carbonyldiimidazole (CDI) to form a reactive acyl-imidazole intermediate.

Experimental Protocol: CDI-Mediated Synthesis

  • Activation of Fatty Acid:

    • Dissolve 19-methylpentacosanoic acid (1.0 eq) in anhydrous THF under an argon atmosphere.

    • Add N,N'-carbonyldiimidazole (CDI, 1.5 eq) in one portion.

    • Stir the reaction mixture at room temperature for 1 hour or until CO₂ evolution ceases. The formation of the 19-methylpentacosanoyl-imidazole intermediate can be monitored by thin-layer chromatography (TLC).

  • Thioesterification with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A (trilithium salt, 1.2 eq) in an aqueous buffer solution (e.g., 0.1 M sodium bicarbonate, pH 8.0).

    • Add the freshly prepared acyl-imidazole solution dropwise to the Coenzyme A solution with vigorous stirring.

    • Maintain the pH of the reaction mixture between 7.5 and 8.0 by adding small amounts of 1 M NaOH if necessary.

    • Stir the reaction at room temperature for 4-6 hours.

  • Purification:

    • Acidify the reaction mixture to pH 3.0 with 1 M HCl.

    • Purify the this compound using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Use a C18 column with a gradient elution, for example, from 5% acetonitrile (B52724) in 25 mM ammonium acetate buffer (pH 5.5) to 95% acetonitrile.

    • Monitor the elution at 260 nm (adenine moiety of CoA).

    • Collect the fractions containing the product and lyophilize to obtain pure this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound. Yields are based on typical values reported for the synthesis of similar very-long-chain acyl-CoAs.

ParameterExpected ValueMethod of Determination
Precursor Synthesis
Yield (19-Methylpentacosanoic Acid)40-60% (overall)Gravimetric
Purity>95%GC-MS, ¹H NMR
Acyl-CoA Synthesis
Yield (this compound)70-90%UV-Vis (A₂₆₀)
Purity>98%RP-HPLC
Characterization
Molecular Weight (Free Acid)410.75 g/mol Mass Spectrometry
Molecular Weight (CoA Ester)1162.4 g/mol Mass Spectrometry
Expected [M+H]⁺ Ionm/z 1163.4LC-MS (ESI+)
Expected [M-H]⁻ Ionm/z 1161.4LC-MS (ESI-)

Diagrams

Synthesis Workflow

Synthesis_Workflow cluster_part1 Part 1: Synthesis of 19-Methylpentacosanoic Acid cluster_part2 Part 2: Synthesis of this compound Start1 6-methyl-1-heptanol FragA Fragment A (1-bromo-6-methylheptane) Start1->FragA PBr₃ Start2 18-bromooctadecanoic acid FragB Fragment B (Methyl 18-bromooctadecanoate) Start2->FragB MeOH, H⁺ Coupling Grignard Coupling FragA->Coupling FragB->Coupling Ester Methyl 19-methylpentacosanoate Coupling->Ester Li₂CuCl₄ Sapon Saponification Ester->Sapon LiOH FinalAcid 19-Methylpentacosanoic Acid Sapon->FinalAcid Activation Activation (CDI) FinalAcid->Activation StartCoA Coenzyme A Thioester Thioesterification StartCoA->Thioester Intermediate Acyl-Imidazole Intermediate Activation->Intermediate Intermediate->Thioester Purification RP-HPLC Purification Thioester->Purification FinalProduct This compound Purification->FinalProduct Beta_Oxidation cluster_peroxisome Peroxisomal Cycle VLC_Acyl_CoA This compound (C26-Branched) Peroxisome Peroxisomal β-Oxidation VLC_Acyl_CoA->Peroxisome Acyl_CoA_Oxidase Acyl-CoA Oxidase Enoyl_CoA Trans-2-Enoyl-CoA Acyl_CoA_Oxidase->Enoyl_CoA FAD -> FADH₂ Hydratase Enoyl-CoA Hydratase Enoyl_CoA->Hydratase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Hydratase->Hydroxyacyl_CoA Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Dehydrogenase Ketoacyl_CoA 3-Ketoacyl-CoA Dehydrogenase->Ketoacyl_CoA NAD⁺ -> NADH Thiolase β-Ketothiolase Ketoacyl_CoA->Thiolase Shortened_Acyl_CoA Shortened Acyl-CoA (e.g., C8-CoA) Thiolase->Shortened_Acyl_CoA Propionyl_CoA Propionyl-CoA Thiolase->Propionyl_CoA (from methyl branch) Mitochondria Mitochondrial β-Oxidation Shortened_Acyl_CoA->Mitochondria TCA_Cycle TCA Cycle Mitochondria->TCA_Cycle -> Acetyl-CoA

Application Note: Quantification of 19-Methylpentacosanoyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Very-long-chain fatty acyl-CoAs (VLCFA-CoAs) are critical intermediates in lipid metabolism, and their dysregulation is associated with several metabolic disorders, including peroxisomal biogenesis disorders. 19-Methylpentacosanoyl-CoA is a branched-chain VLCFA-CoA whose precise biological roles and association with disease are areas of active investigation. Accurate and sensitive quantification of this analyte in biological matrices is essential for advancing this research. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in biological samples such as liver tissue and cultured cells.

The method utilizes reversed-phase liquid chromatography for the separation of this compound from other cellular lipids, followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Quantification is achieved via selected reaction monitoring (SRM), which offers high selectivity and sensitivity. A stable isotope-labeled or odd-chain fatty acyl-CoA can be used as an internal standard to ensure high accuracy and precision.

Experimental Workflow

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Tissue/Cell Homogenization extraction Acyl-CoA Extraction (e.g., with Acetonitrile (B52724)/Methanol) sample->extraction Add Internal Standard cleanup Solid-Phase Extraction (SPE) (Optional Cleanup) extraction->cleanup reconstitution Reconstitution in LC Mobile Phase cleanup->reconstitution lc Reversed-Phase LC Separation reconstitution->lc ms Tandem MS Detection (ESI+) lc->ms srm SRM Quantification ms->srm integration Peak Integration srm->integration calibration Calibration Curve Generation integration->calibration quant Concentration Calculation calibration->quant

Caption: LC-MS/MS workflow for this compound quantification.

Materials and Reagents
  • Solvents: Acetonitrile, Methanol (B129727), Water (all LC-MS grade)

  • Reagents: Ammonium (B1175870) hydroxide (B78521), Formic acid

  • Standards: this compound (custom synthesis), Heptadecanoyl-CoA (C17:0-CoA) as internal standard (IS)

  • SPE Cartridges: C18 solid-phase extraction cartridges

  • Biological Matrix: Liver tissue, cultured cells, or plasma

Detailed Protocols

Standard and Internal Standard Preparation
  • Prepare a 1 mg/mL stock solution of this compound in methanol:water (1:1, v/v).

  • Prepare a 1 mg/mL stock solution of the internal standard (e.g., C17:0-CoA) in methanol:water (1:1, v/v).

  • From these stocks, prepare a series of working standard solutions for the calibration curve by serial dilution in methanol:water (1:1, v/v). The concentration range should encompass the expected physiological concentrations of the analyte.[1]

  • Prepare a working internal standard solution (e.g., 50 ng/mL) in the extraction solvent.

Sample Preparation (from Tissue)

The extraction of long-chain acyl-CoAs must be performed carefully due to their instability.[1]

  • Weigh approximately 40-50 mg of frozen tissue.[1]

  • Homogenize the tissue on ice in 1 mL of cold extraction solvent (e.g., acetonitrile or methanol) containing the internal standard.

  • Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant. For optional further cleanup to remove interfering lipids, proceed with solid-phase extraction (SPE).[2][3]

  • SPE Cleanup (Optional):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.

    • Elute the acyl-CoAs with a high percentage of organic solvent (e.g., acetonitrile or methanol).

  • Dry the final extract under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 80% Mobile Phase A, 20% Mobile Phase B).[4]

LC-MS/MS Method Parameters

The following are starting parameters that should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Parameters:

Parameter Value
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Ammonium Hydroxide
Mobile Phase B Acetonitrile with 0.1% Ammonium Hydroxide
Gradient 20% B to 95% B over 10 min, hold for 2 min, re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40°C

| Injection Volume | 5 µL |

Rationale for high pH mobile phase: A high pH mobile phase with ammonium hydroxide is often used for the separation of long-chain acyl-CoAs to improve peak shape and resolution on C18 columns.[2][3]

Mass Spectrometry (MS) Parameters:

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Spray Voltage 3.5 kV
Capillary Temp. 275°C
Sheath Gas 45 (arbitrary units)
Collision Gas Argon at 1.2 mTorr

| Scan Type | Selected Reaction Monitoring (SRM) |

SRM Transitions for Quantification

The SRM transitions must be empirically determined by infusing the pure standard of this compound. However, based on the known fragmentation of acyl-CoAs, the precursor ion will be the protonated molecule [M+H]⁺. A characteristic product ion results from the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) portion of the CoA molecule (507 Da).[2][5][6]

Predicted SRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound Calculated [M+H]⁺ Precursor - 507.0 To be optimized (~30-40 eV)

| Heptadecanoyl-CoA (IS) | 1020.6 | 513.6 | To be optimized (~30-40 eV) |

Note: The exact m/z values for this compound need to be calculated based on its chemical formula.

Data Analysis and Quantification
  • Integrate the peak areas for the analyte and the internal standard using the instrument's software.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.[1]

  • Use the linear regression equation from the calibration curve (y = mx + c) to calculate the concentration of this compound in the samples.

Method Validation

To ensure the reliability of the method, a full validation according to regulatory guidelines (e.g., ICH) should be performed.[2][6]

Validation Parameters Summary:

Parameter Description Acceptance Criteria
Linearity Assessed by a calibration curve over the expected concentration range. R² > 0.99
Accuracy The closeness of the measured value to the true value, assessed with spiked samples. 85-115% recovery
Precision Assessed as intra-day and inter-day variability (repeatability and intermediate precision). Relative Standard Deviation (RSD) < 15%
Limit of Detection (LOD) The lowest concentration that can be reliably detected. Signal-to-Noise ratio > 3
Limit of Quantification (LOQ) The lowest concentration that can be accurately quantified. Signal-to-Noise ratio > 10

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components. | No significant interfering peaks at the analyte's retention time. |

Signaling Pathway Context

pathway VLCFA Very-Long-Chain Fatty Acids (VLCFA) BCFA Branched-Chain Fatty Acids (BCFA) Target_FA 19-Methylpentacosanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Target_FA->Acyl_CoA_Synthetase Target_CoA This compound Acyl_CoA_Synthetase->Target_CoA ATP -> AMP + PPi Peroxisome Peroxisomal β-Oxidation Target_CoA->Peroxisome Complex_Lipids Complex Lipid Synthesis (e.g., Sphingolipids, Glycerolipids) Target_CoA->Complex_Lipids Mitochondria Mitochondrial β-Oxidation Peroxisome->Mitochondria Chain-shortened acyl-CoAs Metabolites Downstream Metabolites (e.g., Acetyl-CoA, Propionyl-CoA) Mitochondria->Metabolites

Caption: Activation and metabolism of very-long-chain fatty acids.

Conclusion

This application note provides a comprehensive framework for developing a sensitive and specific LC-MS/MS method for the quantification of this compound. The protocol details sample preparation, chromatographic separation, and mass spectrometric detection. By following these guidelines and performing a thorough method validation, researchers can achieve reliable and accurate measurements of this novel analyte, facilitating a deeper understanding of its role in health and disease.

References

Application Notes and Protocols: 19-Methylpentacosanoyl-CoA in Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic syndrome is a constellation of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include increased blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. Recent research has highlighted the significant role of lipid metabolism in the pathophysiology of metabolic syndrome. Very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs) are emerging as important modulators of metabolic health. While extensive research on common straight-chain fatty acids exists, the biological functions of specific, long, branched-chain fatty acyl-CoAs such as 19-Methylpentacosanoyl-CoA remain largely unexplored.

These application notes provide a framework for investigating the potential therapeutic applications of this compound in metabolic disease research. The protocols outlined below are based on established methodologies for studying fatty acid metabolism and its impact on key cellular pathways implicated in metabolic syndrome. Given the limited direct data on this compound, the quantitative data presented in the tables are hypothetical and for illustrative purposes, representing expected outcomes based on the known effects of other BCFAs and VLCFAs.

Hypothesized Biological Activity

Based on existing literature for very-long-chain and branched-chain fatty acyl-CoAs, it is hypothesized that this compound may exert beneficial effects on metabolic health through the following mechanisms:

  • Activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα): CoA thioesters of VLCFAs and BCFAs are known to be high-affinity ligands for PPARα, a nuclear receptor that plays a critical role in regulating fatty acid oxidation and lipid metabolism.[1][2][3]

  • Modulation of Inflammatory Pathways: Certain fatty acids can influence inflammatory responses in macrophages, a key cell type involved in the chronic inflammation associated with metabolic syndrome.

  • Regulation of Lipogenic Gene Expression: By activating PPARα, this compound may indirectly influence the expression of genes involved in lipogenesis, such as Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).

Data Presentation: Hypothetical Experimental Outcomes

The following tables summarize potential quantitative data from the experimental protocols described in this document. These are intended to be illustrative of the expected results when investigating the effects of this compound.

Table 1: Effect of this compound on PPARα Activation in HepG2 Cells

Treatment GroupConcentration (µM)Relative Luciferase Activity (Fold Change)
Vehicle Control-1.0 ± 0.1
This compound12.5 ± 0.3
This compound105.8 ± 0.6
This compound5012.2 ± 1.1
GW7647 (Positive Control)115.0 ± 1.5

Table 2: Modulation of Gene Expression in Primary Human Hepatocytes by this compound (10 µM)

GeneFunctionFold Change in mRNA Expression
CPT1AFatty Acid Oxidation3.5 ± 0.4
ACOX1Peroxisomal β-oxidation4.1 ± 0.5
SREBP-1cLipogenesis-2.8 ± 0.3
FASNFatty Acid Synthesis-2.5 ± 0.2

Table 3: Effect of this compound on Cytokine Secretion in LPS-stimulated RAW 264.7 Macrophages

Treatment GroupTNF-α Secretion (pg/mL)IL-10 Secretion (pg/mL)
Control50 ± 825 ± 5
LPS (100 ng/mL)1250 ± 150150 ± 20
LPS + this compound (10 µM)850 ± 100350 ± 40
LPS + this compound (50 µM)600 ± 75500 ± 60

Experimental Protocols

Protocol 1: Analysis of this compound by LC-MS/MS

This protocol describes a method for the sensitive and specific quantification of this compound in biological samples.

Materials:

  • Biological sample (e.g., liver tissue, cultured cells)

  • Internal standard (e.g., ¹³C-labeled long-chain acyl-CoA)

  • Acetonitrile, Methanol (B129727), Water (LC-MS grade)

  • Formic acid

  • Solid Phase Extraction (SPE) columns

  • UHPLC-ESI-MS/MS system

Procedure:

  • Sample Homogenization: Homogenize frozen tissue or cell pellets in a cold solvent mixture (e.g., acetonitrile/methanol/water) containing the internal standard.

  • Protein Precipitation: Centrifuge the homogenate to pellet proteins.

  • Solid Phase Extraction (SPE): Condition the SPE column with methanol and then water. Load the supernatant, wash with an aqueous solution, and elute the acyl-CoAs with a basic methanol solution.

  • Sample Concentration: Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Inject the sample onto a C18 reversed-phase column. Use a gradient elution with mobile phases containing formic acid. Detect the analyte using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. The specific transitions for this compound and the internal standard will need to be determined empirically.

Protocol 2: In Vitro PPARα Activation Assay

This protocol details a cell-based reporter assay to determine if this compound can activate PPARα.[4][5][6][7]

Materials:

  • HepG2 cells (or other suitable cell line)

  • PPARα reporter plasmid (containing a PPAR response element linked to a luciferase reporter gene)

  • Transfection reagent

  • This compound

  • GW7647 (or another potent PPARα agonist as a positive control)

  • Luciferase assay system

  • Cell culture medium and supplements

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate.

  • Transfection: Co-transfect the cells with the PPARα reporter plasmid and a control plasmid (e.g., β-galactosidase for normalization) using a suitable transfection reagent.

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound, a positive control (GW7647), or vehicle control.

  • Incubation: Incubate the cells for an additional 24 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions. Normalize the luciferase activity to the control plasmid activity.

Protocol 3: Gene Expression Analysis in Primary Hepatocytes

This protocol describes how to assess the effect of this compound on the expression of genes involved in lipid metabolism.

Materials:

  • Primary human hepatocytes

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., CPT1A, ACOX1, SREBP-1c, FASN) and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Cell Treatment: Culture primary hepatocytes and treat them with this compound or vehicle control for a specified time (e.g., 24 hours).

  • RNA Extraction: Isolate total RNA from the cells using a commercial kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • qPCR: Perform quantitative real-time PCR using primers for the target genes and a housekeeping gene for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Protocol 4: Macrophage Anti-inflammatory Assay

This protocol is designed to evaluate the potential anti-inflammatory effects of this compound on macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • This compound

  • ELISA kits for TNF-α and IL-10

Procedure:

  • Cell Seeding: Plate RAW 264.7 cells in a 24-well plate.

  • Pre-treatment: Pre-treat the cells with different concentrations of this compound for 2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours. Include a vehicle control and an LPS-only control.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Cytokine Measurement: Measure the concentrations of TNF-α and IL-10 in the supernatants using ELISA kits according to the manufacturer's instructions.

Mandatory Visualizations

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound PPARa PPARα This compound->PPARa Binds and Activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE PPARa_RXR->PPRE Binds to SREBP1c_inact Inactive SREBP-1c SREBP1c_act Active SREBP-1c SREBP1c_inact->SREBP1c_act Activation Inhibited Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Gene_Expression->SREBP1c_inact Inhibits (Hypothesized) Lipogenesis Lipogenesis SREBP1c_act->Lipogenesis Promotes

Caption: Hypothesized signaling pathway of this compound.

Experimental_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies (Animal Model) cluster_2 Analytical Chemistry Cell_Culture Hepatocytes or Macrophages Treatment Treat with this compound Cell_Culture->Treatment Analysis PPARα Activation Assay Gene Expression (qPCR) Cytokine Analysis (ELISA) Treatment->Analysis LCMS LC-MS/MS Quantification of This compound Analysis->LCMS Confirm cellular uptake Animal_Model Diet-induced Metabolic Syndrome Model (e.g., Rats) Dosing Administer this compound Animal_Model->Dosing Monitoring Monitor Metabolic Parameters (Glucose, Lipids, Body Weight) Dosing->Monitoring Tissue_Analysis Lipidomic Analysis of Liver and Adipose Tissue Monitoring->Tissue_Analysis Tissue_Analysis->LCMS Confirm tissue distribution Sample_Prep Extraction of Acyl-CoAs from Biological Samples Sample_Prep->LCMS

Caption: Integrated experimental workflow for investigating this compound.

Conclusion

The provided application notes and protocols offer a comprehensive, albeit partially hypothetical, guide for researchers interested in the role of this compound in metabolic disease. By employing these established methodologies, scientists can begin to elucidate the specific functions of this novel branched-chain fatty acyl-CoA and evaluate its potential as a therapeutic agent for metabolic syndrome and related disorders. The illustrative data and diagrams provide a conceptual framework for designing experiments and interpreting potential outcomes. Further research is warranted to validate these hypotheses and to fully understand the metabolic impact of this compound.

References

Application Notes and Protocols for the Analysis of 19-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-Methylpentacosanoyl-CoA is a very-long-chain acyl-coenzyme A (VLCFA-CoA) thioester. VLCFAs and their CoA derivatives are integral components of cellular metabolism, playing crucial roles in membrane structure, energy storage, and cellular signaling. The analysis of specific VLCFA-CoAs like this compound is essential for understanding their physiological and pathological roles. These application notes provide a detailed protocol for the quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Analytical Standard

An analytical standard for this compound is commercially available, which is a prerequisite for accurate quantification.[1]

Chemical Information:

  • Name: this compound

  • Molecular Formula: C47H86N7O17P3S

  • Molecular Weight: 1146.21 g/mol

Experimental Protocol: Quantification of this compound by LC-MS/MS

This protocol is adapted from established methods for the analysis of very-long-chain fatty acids and acyl-CoAs.[2][3][4]

1. Materials and Reagents

  • This compound analytical standard

  • Internal Standard (IS): A structurally similar, stable isotope-labeled very-long-chain acyl-CoA (e.g., D3-palmitoyl-CoA or another commercially available labeled VLCFA-CoA) is recommended for accurate quantification.

  • Solvents: Acetonitrile, Methanol (B129727), Water (LC-MS grade)

  • Reagents: Ammonium (B1175870) acetate (B1210297), Acetic acid (or other suitable mobile phase modifiers)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup.

  • Biological matrix (e.g., plasma, tissue homogenate)

2. Sample Preparation

  • Extraction:

    • To 100 µL of biological sample (e.g., plasma, cell lysate, or tissue homogenate), add 10 µL of the internal standard solution.

    • Add 400 µL of a cold extraction solvent mixture (e.g., acetonitrile/methanol, 1:1 v/v).

    • Vortex vigorously for 1 minute to precipitate proteins and extract the analyte.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Solid Phase Extraction (SPE) Cleanup (Optional, for complex matrices):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant from the extraction step onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.

    • Elute the this compound and internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase.

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column with appropriate dimensions (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with a suitable modifier (e.g., 10 mM ammonium acetate or 0.1% formic acid).

    • Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with the same modifier as Mobile Phase A.

    • Gradient Elution: A gradient from a low to a high percentage of Mobile Phase B is used to separate the analyte from other matrix components. The long alkyl chain of this compound will require a high percentage of organic solvent for elution.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40-50°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for the analysis of acyl-CoAs.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

    • MRM Transitions:

      • The precursor ion ([M+H]+) for this compound will be m/z 1147.2.

      • Characteristic product ions are generated by fragmentation of the CoA moiety. Common fragments for acyl-CoAs include ions corresponding to the phosphopantetheine and adenosine (B11128) portions of the molecule. The exact fragmentation pattern should be determined by infusing the analytical standard.

      • A specific MRM transition for the internal standard will also be monitored.

4. Quantification

  • Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of the this compound analytical standard into a blank biological matrix.

  • Data Analysis: The peak area ratio of the analyte to the internal standard is plotted against the concentration of the calibration standards to generate a calibration curve. The concentration of this compound in the unknown samples is then determined from this curve.

Quantitative Data Summary

The following table provides hypothetical yet realistic quantitative parameters for the described LC-MS/MS method. Actual values must be determined during method validation in the user's laboratory.

ParameterExpected ValueNotes
Linear Range 1 - 1000 ng/mLThe linear range should be established based on the expected physiological or experimental concentrations.
Limit of Detection (LOD) < 1 ng/mLDependent on the sensitivity of the mass spectrometer and the cleanliness of the sample.
Limit of Quantification (LOQ) 1 ng/mLThe lowest concentration that can be reliably quantified with acceptable precision and accuracy.
Precision (%RSD) < 15%Intra- and inter-day precision should be assessed at multiple concentration levels.
Accuracy (%Recovery) 85 - 115%Determined by analyzing quality control samples at known concentrations.

Diagrams

Experimental Workflow

experimental_workflow sample Biological Sample (Plasma, Tissue, Cells) is_addition Add Internal Standard sample->is_addition extraction Protein Precipitation & Analyte Extraction is_addition->extraction centrifugation Centrifugation extraction->centrifugation cleanup SPE Cleanup (Optional) centrifugation->cleanup evaporation Evaporation cleanup->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Analysis & Quantification lcms->data

Caption: Experimental workflow for this compound analysis.

Metabolic Context of Very-Long-Chain Fatty Acyl-CoAs

Very-long-chain fatty acids (VLCFAs), including branched-chain fatty acids, are metabolized through peroxisomal β-oxidation. Their CoA derivatives are precursors for various cellular components and can act as signaling molecules.[5][6][7] The metabolism of branched-chain amino acids can also lead to the formation of branched-chain fatty acids.[8][9][10][11]

vlcfa_metabolism cluster_synthesis Synthesis cluster_fates Metabolic Fates bcaa Branched-Chain Amino Acids bcfa Branched-Chain Fatty Acids bcaa->bcfa acyl_coa_synthetase Acyl-CoA Synthetase bcfa->acyl_coa_synthetase vlcfa_elongation Fatty Acid Elongation vlcfa Very-Long-Chain Fatty Acids vlcfa_elongation->vlcfa vlcfa->acyl_coa_synthetase vlcfa_coa This compound (and other VLCFA-CoAs) acyl_coa_synthetase->vlcfa_coa peroxisomal_beta_oxidation Peroxisomal β-Oxidation vlcfa_coa->peroxisomal_beta_oxidation sphingolipids Sphingolipid Synthesis vlcfa_coa->sphingolipids membrane_lipids Membrane Lipids vlcfa_coa->membrane_lipids signaling Cellular Signaling vlcfa_coa->signaling

References

Application Notes and Protocols for the Quantification of 19-Methylpentacosanoyl-CoA in Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-Methylpentacosanoyl-CoA is a very-long-chain branched-chain fatty acyl-coenzyme A (VLC-BCFA-CoA). As with other very-long-chain fatty acyl-CoAs (VLCFA-CoAs), it is presumed to play a role in various cellular processes, including membrane structure and cellular signaling. The accurate measurement of this compound in cell lysates is crucial for understanding its metabolic pathways and its potential role in health and disease. These application notes provide a comprehensive overview of the techniques, with a primary focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the sensitive and specific quantification of this analyte.

Biochemical Pathway of Branched-Chain Fatty Acid Metabolism

The metabolism of branched-chain fatty acids involves both synthesis and degradation pathways that are distinct from those for straight-chain fatty acids.

Biosynthesis: The biosynthesis of branched-chain fatty acids initiates with branched-chain α-keto acids derived from the catabolism of branched-chain amino acids such as valine, leucine, and isoleucine. These α-keto acids undergo decarboxylation to form the primers for the fatty acid synthase complex.[1] Subsequent elongation cycles, primarily in the endoplasmic reticulum, extend the carbon chain to produce long and very-long-chain branched-chain fatty acids.[2]

Degradation: Very-long-chain fatty acids are too long to be metabolized in the mitochondria and are therefore degraded in peroxisomes.[3] For branched-chain fatty acids with a methyl group at the β-carbon, as is common, direct β-oxidation is blocked. These molecules first undergo α-oxidation in the peroxisomes.[4][5] This process involves the removal of a single carbon from the carboxyl end, thereby shifting the methyl group to the α-position in the resulting molecule, pristanic acid, which can then be activated to its CoA ester and undergo β-oxidation.[6][7] The key enzyme in α-oxidation is phytanoyl-CoA dioxygenase.[8][9]

cluster_biosynthesis Biosynthesis (Endoplasmic Reticulum) cluster_degradation Degradation (Peroxisome) Branched-Chain Amino Acids Branched-Chain Amino Acids Branched-Chain α-Keto Acids Branched-Chain α-Keto Acids Branched-Chain Amino Acids->Branched-Chain α-Keto Acids Branched-Chain Acyl-CoA Primers Branched-Chain Acyl-CoA Primers Branched-Chain α-Keto Acids->Branched-Chain Acyl-CoA Primers Fatty Acid Elongation Cycles Fatty Acid Elongation Cycles Branched-Chain Acyl-CoA Primers->Fatty Acid Elongation Cycles 19-Methylpentacosanoic Acid 19-Methylpentacosanoic Acid Fatty Acid Elongation Cycles->19-Methylpentacosanoic Acid Acyl-CoA Synthetase Acyl-CoA Synthetase 19-Methylpentacosanoic Acid->Acyl-CoA Synthetase This compound This compound Acyl-CoA Synthetase->this compound 19-Methylpentacosanoyl-CoA_degrad This compound Alpha-Oxidation Alpha-Oxidation 19-Methylpentacosanoyl-CoA_degrad->Alpha-Oxidation Pristanoyl-CoA analog Pristanoyl-CoA analog Alpha-Oxidation->Pristanoyl-CoA analog Beta-Oxidation Beta-Oxidation Pristanoyl-CoA analog->Beta-Oxidation Acetyl-CoA / Propionyl-CoA Acetyl-CoA / Propionyl-CoA Beta-Oxidation->Acetyl-CoA / Propionyl-CoA

Caption: Overview of Branched-Chain Fatty Acid Metabolism.

Experimental Workflow for Quantification

The quantification of this compound from cell lysates involves several critical steps, from sample preparation to data analysis. A generalized workflow is presented below.

Cell Culture Cell Culture Cell Harvesting & Lysis Cell Harvesting & Lysis Cell Culture->Cell Harvesting & Lysis Lipid Extraction Lipid Extraction Cell Harvesting & Lysis->Lipid Extraction Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Lipid Extraction->Solid-Phase Extraction (SPE) LC-MS/MS Analysis LC-MS/MS Analysis Solid-Phase Extraction (SPE)->LC-MS/MS Analysis Data Analysis & Quantification Data Analysis & Quantification LC-MS/MS Analysis->Data Analysis & Quantification

Caption: Experimental Workflow for Acyl-CoA Analysis.

Detailed Experimental Protocols

Protocol 1: Cell Culture, Harvesting, and Lysis
  • Cell Culture: Culture cells to the desired confluency or cell number under standard conditions.

  • Harvesting:

    • For adherent cells, wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS). Add ice-cold methanol (B129727) and scrape the cells.

    • For suspension cells, pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Wash the cell pellet twice with ice-cold PBS.

  • Lysis: Resuspend the cell pellet or scraped cells in an ice-cold extraction solvent, typically a mixture of organic solvents like acetonitrile (B52724) and isopropanol (B130326), often with an acidic buffer to inhibit enzymatic activity. A common choice is a 3:1 mixture of acetonitrile and 2-propanol.[8]

Protocol 2: Acyl-CoA Extraction and Solid-Phase Extraction (SPE)

This protocol is adapted from established methods for long-chain acyl-CoA extraction.

Materials:

  • Homogenizer

  • Acetonitrile (ACN)

  • Isopropanol

  • Potassium phosphate (B84403) (KH2PO4) buffer (100 mM, pH 4.9)

  • Solid-Phase Extraction (SPE) columns (e.g., Oasis HLB)

  • Methanol

  • Ammonium (B1175870) hydroxide

Procedure:

  • Homogenization: Homogenize the cell pellet in 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).

  • Solvent Extraction: Add 3 mL of a 3:1 (v/v) mixture of acetonitrile and isopropanol to the homogenate. Vortex thoroughly and centrifuge at 15,000 x g for 10 minutes at 4°C. Collect the supernatant.

  • SPE Column Conditioning: Condition an SPE column by washing with 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: Load the supernatant from the solvent extraction onto the conditioned SPE column.

  • Washing: Wash the column with 3 mL of water, followed by 3 mL of 50% methanol in water to remove polar impurities.

  • Elution: Elute the acyl-CoAs with 2 mL of methanol containing 2% ammonium hydroxide.

  • Drying: Dry the eluate under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as 50% methanol.

Protocol 3: LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

LC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

MS/MS Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (Q1): The [M+H]+ ion for this compound.

  • Product Ion (Q3): A common neutral loss for acyl-CoAs is the 507 Da fragment corresponding to the phosphopantetheine moiety. The specific product ion for the acyl chain would be monitored.

  • Collision Energy: Optimize for the specific analyte.

  • Internal Standard: A stable isotope-labeled very-long-chain acyl-CoA (e.g., C26:0-d4-CoA) should be used for accurate quantification.

Data Presentation

Currently, there is no published quantitative data specifically for this compound in cell lysates. The table below is a template that can be used to present such data once it becomes available. For illustrative purposes, it includes hypothetical values and data for other related very-long-chain acyl-CoAs found in the literature.

Acyl-CoA SpeciesCell Line A (pmol/10^6 cells)Cell Line B (pmol/10^6 cells)Method of DetectionReference
This compound Data not availableData not availableLC-MS/MS-
C24:0-CoA (Lignoceroyl-CoA)Hypothetical Value: 0.1-0.5Hypothetical Value: 0.2-0.8LC-MS/MS[10]
C26:0-CoA (Cerotoyl-CoA)Hypothetical Value: 0.05-0.2Hypothetical Value: 0.1-0.4LC-MS/MS[10]
C26:1-CoA (Hexacosenoyl-CoA)Reported as more abundant than C26:0-CoA in some cell linesReported as more abundant than C26:0-CoA in some cell linesLC-MS/MS[10]

Troubleshooting and Optimization

  • Low Recovery: Ensure rapid processing of samples on ice to minimize enzymatic degradation. Optimize the extraction solvent composition and volume. Ensure complete cell lysis.

  • Poor Chromatographic Peak Shape: Use of an ion-pairing agent in the mobile phase can sometimes improve peak shape for acyl-CoAs, but may require extensive column flushing.

  • High Background Noise in MS: Ensure high-purity solvents and proper cleaning of the mass spectrometer ion source. Optimize SPE washing steps to remove interfering substances.

Conclusion

The quantification of this compound in cell lysates is achievable through a combination of robust extraction techniques and sensitive LC-MS/MS analysis. While specific quantitative data for this particular analyte is not yet available in the scientific literature, the protocols and methodologies outlined here provide a solid foundation for researchers to develop and validate assays for its measurement. The use of appropriate internal standards and careful optimization of each step are critical for obtaining accurate and reproducible results. This will enable a better understanding of the role of this and other very-long-chain branched-chain fatty acyl-CoAs in cellular metabolism and disease.

References

Application of 19-Methylpentacosanoyl-CoA in Studying Protein Acylation: A Proposed Framework for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of protein acylation, a crucial post-translational modification, is expanding to include a diverse range of acyl-Coenzyme A (acyl-CoA) molecules beyond the well-known palmitoyl- and myristoyl-CoAs. This document outlines the prospective application of a novel long-chain fatty acyl-CoA, 19-Methylpentacosanoyl-CoA, in elucidating new frontiers of protein lipidation. While direct studies involving this specific acyl-CoA are not yet prevalent in published literature, its unique branched-chain structure offers a compelling avenue for investigating the specificity and function of protein acylation.

This guide provides a theoretical framework and detailed protocols for researchers to investigate the potential role of 19-methylpentacosanoylation in cellular processes. The methodologies are adapted from established techniques for studying other forms of protein acylation.

Potential Significance of 19-Methylpentacosanoylation

The introduction of a long, branched-chain fatty acid like 19-methylpentacosanoic acid onto proteins could have significant functional consequences:

  • Membrane Localization and Trafficking: The distinct physical properties of the 19-methylpentacosanoyl group may influence the subcellular localization of modified proteins, potentially directing them to specific membrane microdomains or organelles.

  • Protein-Protein Interactions: The bulky and uniquely shaped lipid moiety could modulate or create novel protein binding interfaces, thereby altering the composition and function of protein complexes.

  • Protein Stability: Acylation can protect proteins from degradation. The stability conferred by this large lipid modification could be substantial.

  • Enzyme Activity: The attachment of this acyl group near an enzyme's active site could allosterically regulate its catalytic activity.

Data Presentation: Hypothetical Quantitative Analysis

In a pioneering study of 19-methylpentacosanoylation, quantitative proteomics would be essential to identify and quantify the extent of this modification on a proteome-wide scale. Below is a hypothetical table summarizing potential results from a stable isotope labeling by amino acids in cell culture (SILAC) experiment designed to identify proteins modified by this compound.

Protein IDGene NameFold Change (19-MP-CoA treated / Control)Putative Function of Acylated Protein
P12345SignalP_X8.5Transmembrane signaling receptor
Q67890MetabEnz_Y6.2Key enzyme in lipid metabolism
A0A123CytoStruct_Z4.9Cytoskeletal organization protein
R45678TransFac_W3.1Transcription factor

This table represents hypothetical data for illustrative purposes.

Experimental Protocols

The following protocols are adapted from established methods for studying protein acylation and are proposed for the investigation of 19-methylpentacosanoylation.

Protocol 1: Metabolic Labeling of Cultured Cells with a 19-Methylpentacosanoic Acid Analog

This protocol uses a bioorthogonal chemical reporter, an alkyne- or azide-tagged analog of 19-methylpentacosanoic acid, to label proteins for subsequent detection and enrichment.

Materials:

  • Alkyne- or azide-tagged 19-methylpentacosanoic acid (synthesis required)

  • Cultured cells of interest

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • Click chemistry reagents (e.g., biotin-azide or -alkyne, copper(I) catalyst, ligand)

Procedure:

  • Metabolic Labeling: Culture cells to 70-80% confluency. Replace the medium with fresh medium containing the bioorthogonal 19-methylpentacosanoic acid analog (50-100 µM). Incubate for 16-24 hours.

  • Cell Lysis: Wash cells twice with cold PBS. Lyse the cells in lysis buffer on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Click Chemistry Reaction: To 1 mg of protein lysate, add the click chemistry reaction cocktail (e.g., biotin-azide, CuSO4, and a ligand like TBTA). Incubate for 1-2 hours at room temperature.

  • Protein Precipitation: Precipitate the protein by adding 4 volumes of cold acetone (B3395972) and incubating at -20°C for 20 minutes. Centrifuge to pellet the protein.

  • Sample Preparation for Downstream Analysis: The resulting protein pellet, now containing biotin-tagged 19-methylpentacosanoylated proteins, can be used for enrichment (Protocol 2) or direct detection by western blot.

Protocol 2: Enrichment of 19-Methylpentacosanoylated Proteins

This protocol describes the enrichment of biotin-tagged proteins from Protocol 1 using streptavidin affinity chromatography.

Materials:

  • Biotin-tagged protein lysate (from Protocol 1)

  • Streptavidin-agarose beads

  • Wash buffer (e.g., lysis buffer with 0.1% SDS)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Binding: Resuspend the protein pellet from Protocol 1 in a buffer containing 1% SDS. Dilute with a non-ionic detergent-containing buffer to reduce the SDS concentration to 0.1%. Add streptavidin-agarose beads and incubate with rotation for 2 hours at 4°C.

  • Washing: Pellet the beads by centrifugation and wash them three times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer for 5 minutes.

  • Analysis: The enriched proteins can be resolved by SDS-PAGE and identified by mass spectrometry or analyzed by western blot.

Mandatory Visualizations

The following diagrams illustrate the proposed experimental workflow and a potential signaling pathway involving 19-methylpentacosanoylation.

experimental_workflow cluster_labeling Metabolic Labeling cluster_lysis Cell Lysis & Click Chemistry cluster_analysis Analysis cells Cultured Cells analog 19-MP-Analog cells->analog Incubation labeled_cells Labeled Cells analog->labeled_cells lysis Lysis labeled_cells->lysis click Click Reaction (Biotin Tag) lysis->click enrichment Streptavidin Enrichment click->enrichment western Western Blot click->western Detection mass_spec Mass Spectrometry enrichment->mass_spec Identification

Caption: Experimental workflow for identifying proteins modified by this compound.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor Receptor enzyme Acyltransferase receptor->enzyme Activates proteinA Protein A (Inactive) enzyme->proteinA Acylates proteinA_acylated Protein A (Acylated, Active) proteinA->proteinA_acylated downstream Downstream Effector proteinA_acylated->downstream Activates ligand Extracellular Ligand ligand->receptor Binds acyl_coa This compound acyl_coa->enzyme Substrate

Caption: A hypothetical signaling pathway initiated by 19-methylpentacosanoylation.

Application Note: High-Resolution Mass Spectrometry for the Identification of 19-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

19-Methylpentacosanoyl-CoA is a long-chain branched acyl-coenzyme A ester. The analysis of such very-long-chain acyl-CoAs (VLCACoAs) is challenging due to their low abundance and complex biological matrices. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS/MS) offers a sensitive and specific platform for the identification and quantification of these molecules. This application note provides a detailed protocol for the identification of this compound in biological samples using HRMS.

Experimental Workflow

The overall experimental workflow for the identification of this compound is depicted in the following diagram.

Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Analysis SampleCollection Sample Collection (Tissue/Cells) Homogenization Homogenization SampleCollection->Homogenization Extraction Solid-Phase or Liquid-Liquid Extraction Homogenization->Extraction LC_Separation UPLC Separation Extraction->LC_Separation HRMS_Detection HRMS Detection (Full Scan & dd-MS2) LC_Separation->HRMS_Detection PeakPicking Peak Picking & Feature Detection HRMS_Detection->PeakPicking Identification Compound Identification (Accurate Mass & Fragmentation) PeakPicking->Identification Quantification (Optional) Quantification Identification->Quantification IdentificationLogic cluster_criteria Identification Criteria cluster_decision Confirmation AccurateMass Accurate Mass Match (< 5 ppm) Decision Identification AccurateMass->Decision Fragmentation Characteristic Fragmentation (Neutral Loss & Key Fragments) Fragmentation->Decision

Troubleshooting & Optimization

Technical Support Center: 19-Methylpentacosanoyl-CoA Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction efficiency of 19-Methylpentacosanoyl-CoA. Given its very long-chain and branched structure, this molecule presents unique challenges in solubility and handling.

Frequently Asked Questions (FAQs)

Q1: What makes the extraction of this compound particularly challenging?

A1: The primary challenges in extracting this compound stem from its physicochemical properties. Its long C26 carbon chain and methyl branch contribute to very low aqueous solubility, making it prone to aggregation and precipitation in aqueous buffers. Furthermore, like other long-chain acyl-CoAs, it is susceptible to enzymatic and chemical degradation during the extraction process.

Q2: How does the branched-chain structure of this compound affect its behavior during extraction?

A2: The methyl branch in the 19-position can slightly alter the molecule's hydrophobicity and packing behavior compared to its linear counterpart. While it remains highly nonpolar, the branch point may disrupt crystal lattice formation, potentially offering a marginal improvement in solubility in some organic solvents. However, it also creates steric hindrance that could influence interactions with chromatography media during purification.

Q3: What is the best way to store tissue samples to ensure the stability of this compound?

A3: To minimize degradation, tissue samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C until extraction.[1] It is crucial to avoid repeated freeze-thaw cycles, as this can compromise the integrity of cellular membranes and lead to the degradation of target analytes like this compound.[1]

Q4: Which analytical techniques are most suitable for the quantification of this compound?

A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most effective and widely used method for the sensitive and specific quantification of long-chain acyl-CoAs.[2][3] A method combining reversed-phase liquid chromatography with high-resolution mass spectrometry can provide the necessary selectivity to distinguish this compound from other lipids.[2][4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and purification of this compound.

Issue Potential Cause Recommended Solution
Low or No Recovery of this compound Incomplete cell lysis and extraction.Ensure thorough homogenization of the tissue sample. A glass homogenizer is often more effective for tough tissues.[5] Optimize the solvent-to-tissue ratio; a 20-fold excess of extraction solvent is a good starting point.
Degradation of the analyte.Perform all extraction steps on ice to minimize enzymatic activity.[1] Use high-purity solvents and consider adding an antioxidant like BHT to the extraction solvent.
Inefficient solid-phase extraction (SPE).Ensure the SPE cartridge is properly conditioned and not allowed to dry out before sample loading. Optimize the composition and volume of the wash and elution solvents. A weak anion exchange or C18 cartridge is typically used for acyl-CoA purification.[1]
Precipitation of Analyte During Extraction Poor solubility in aqueous solutions.Maintain a low pH (around 4.9) during the initial homogenization to keep the molecule protonated and less likely to form micelles.[5] The use of organic co-solvents like isopropanol (B130326) and acetonitrile (B52724) in the extraction buffer is essential.[5]
Poor Chromatographic Peak Shape (Tailing) Interaction of the phosphate (B84403) group with the stationary phase.Acidify the mobile phase with a small amount of a weak acid like acetic or formic acid to improve peak shape during reversed-phase chromatography.[5]
Inconsistent Quantification Results Matrix effects from co-extracted lipids.Incorporate a lipid removal step, such as a hexane (B92381) or petroleum ether wash, after the initial homogenization.[6] The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification.

Quantitative Data on Extraction Efficiency

The extraction efficiency of very long-chain acyl-CoAs is highly dependent on the tissue type and the specific protocol employed. Below is a summary of reported recovery rates for long-chain acyl-CoAs using various methods, which can serve as a benchmark for optimizing the extraction of this compound.

Acyl-CoA Chain Length Tissue/Cell Type Extraction Method Reported Recovery (%) Reference
C16-C20Mouse LiverUHPLC-ESI-MS/MS with RP and HILIC90-111%[4]
Long-ChainRat Heart, Kidney, MuscleAcetonitrile/Isopropanol Extraction with SPE70-80%[5]
C16:0, C18:0, C18:1Rat LiverFast SPE with LC/MS/MS94.8-110.8% (accuracy)[2][3]
C2-C20Plant TissuesReversed-Phase HPLCHigh, with detection limits as low as 6 fmol
Acetyl, Malonyl, Octanoyl, Oleoyl, Palmitoyl, ArachidonylRat LiverAcetonitrile/Isopropanol with SPE83-90% (SPE step)

Note: The data presented are for various long-chain acyl-CoAs and are intended to provide a general reference for expected recovery rates.

Detailed Experimental Protocol

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs and is tailored for the analysis of this compound from tissue samples.[5][7]

Materials:

  • Frozen tissue sample (~100 mg)

  • Glass homogenizer

  • Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Isopropanol

  • Acetonitrile (ACN)

  • Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or weak anion exchange)

  • Methanol (B129727)

  • Hexane or Petroleum Ether

  • Nitrogen gas evaporator

  • Internal standard (e.g., a stable isotope-labeled analog or an odd-chain very long-chain acyl-CoA)

Procedure:

  • Homogenization:

    • Weigh approximately 100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.

    • Add 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

    • Homogenize thoroughly on ice.

    • Add 2 mL of isopropanol and homogenize again.[5]

  • Liquid-Liquid Extraction:

    • Transfer the homogenate to a glass tube.

    • Add 4 mL of acetonitrile and 0.25 mL of saturated ammonium sulfate.

    • Vortex vigorously for 5 minutes.

    • To remove nonpolar lipids, add 4 mL of hexane, vortex, and centrifuge at 1,500 x g for 5 minutes.

    • Carefully remove and discard the upper hexane layer. Repeat the hexane wash.

  • Solid-Phase Extraction (SPE) Purification:

    • Condition an SPE cartridge by passing 3 mL of methanol followed by 3 mL of the KH2PO4 buffer.

    • Load the aqueous phase from the liquid-liquid extraction onto the conditioned SPE cartridge.

    • Wash the cartridge with 3 mL of 50% methanol in water to remove polar impurities.

    • Elute the this compound with 2 mL of methanol.

  • Sample Concentration:

    • Dry the eluted sample under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 100 µL of methanol or acetonitrile).

Experimental Workflow

ExtractionWorkflow sample Tissue Sample (~100mg) homogenization Homogenization (KH2PO4 Buffer, Isopropanol) sample->homogenization lle Liquid-Liquid Extraction (Acetonitrile, Hexane Wash) homogenization->lle spe Solid-Phase Extraction (SPE) (C18 or Anion Exchange) lle->spe concentration Sample Concentration (Nitrogen Evaporation) spe->concentration analysis LC-MS/MS Analysis concentration->analysis

References

Technical Support Center: Troubleshooting Low Signal for 19-Methylpentacosanoyl-CoA in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal intensity when analyzing 19-Methylpentacosanoyl-CoA using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial checks I should perform if I see a very low or no signal for my this compound standard?

A1: When encountering a low or absent signal, a systematic approach is crucial. Begin with these initial checks:

  • Mass Spectrometer Functionality: Infuse a known, stable compound to verify that the mass spectrometer is functioning correctly and responsive.

  • Fresh Standards and Solvents: Prepare fresh this compound standards and mobile phases to rule out degradation or contamination. Acyl-CoAs can be susceptible to hydrolysis.[1]

  • Instrument Parameters: Confirm that all instrument settings, including voltages, gas flows, and temperatures, are appropriate for the analysis of very-long-chain fatty acyl-CoAs.

  • Stable Electrospray: Ensure a stable electrospray is being generated. An unstable spray can lead to significant signal fluctuations and low intensity.

Q2: What are the primary causes of low signal intensity specifically for a very-long-chain acyl-CoA like this compound?

A2: Low signal intensity for very-long-chain acyl-CoAs can arise from several factors:

  • Sample Degradation: Acyl-CoAs are prone to hydrolysis, particularly in aqueous solutions that are not acidic.[1] Minimize the time samples are at room temperature.

  • Inefficient Ionization: The large, nonpolar acyl chain of this compound can make ionization challenging. Optimizing the ionization source and mobile phase is critical.

  • Ion Suppression: Co-eluting substances from complex biological samples can interfere with the ionization of the target analyte, leading to a reduced signal.[1][2]

  • Suboptimal Mass Spectrometry Parameters: Incorrect selection of precursor and product ions or inadequate collision energy will result in poor sensitivity.[1]

  • Poor Chromatographic Peak Shape: Issues such as column overload or contamination can lead to broad, low-intensity peaks.[1]

  • Adduct Formation: The signal for your analyte may be partitioned into different adducts (e.g., sodium, potassium), reducing the intensity of the primary protonated molecule.[3]

Q3: How does my sample preparation method impact the signal intensity of this compound?

A3: Sample preparation is a critical step that can significantly affect your signal. For acyl-CoAs, protocols often involve protein precipitation followed by solid-phase extraction (SPE).[1][4] Using an inappropriate SPE sorbent or elution solvent can result in substantial sample loss.[1] It is also vital to minimize exposure of the sample to non-acidic aqueous environments to prevent hydrolysis.[1] For complex matrices, a thorough cleanup is necessary to reduce matrix effects that can suppress the analyte signal.[2]

Q4: Which ionization technique, ESI or APCI, is generally better for this compound?

A4: Electrospray ionization (ESI) is the most commonly used method for the analysis of a wide range of lipids, including acyl-CoAs, and is generally preferred.[5] ESI is effective for ionizing polar and moderately polar molecules.[6] Atmospheric pressure chemical ionization (APCI) can be an alternative, particularly for less polar lipids, but ESI often provides superior results for many lipid classes.[5][7] For very-long-chain acyl-CoAs, positive ESI mode is frequently used for quantification.[4]

Q5: What are the characteristic fragmentation patterns for this compound that I should be looking for in MS/MS analysis?

A5: Acyl-CoAs exhibit a very characteristic fragmentation pattern in tandem mass spectrometry (MS/MS). The most common fragmentation involves the neutral loss of the 3'-phospho-ADP moiety (507.1 Da).[8][9] Another common fragment ion observed corresponds to the adenosine (B11128) 3',5'-diphosphate portion at an m/z of 428.0365.[10][11] By performing a neutral loss scan of 507 Da, you can selectively detect acyl-CoAs in a complex mixture.[4] The remaining fragment will be specific to the acyl chain.

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving low signal issues for this compound.

Guide 1: Systematic Troubleshooting Workflow

This workflow will help you systematically identify the source of the low signal.

Troubleshooting_Workflow start Start: Low Signal for This compound check_ms 1. Verify MS Performance with a known standard start->check_ms ms_ok MS is OK check_ms->ms_ok Response observed ms_issue Fix MS System check_ms->ms_issue No/Low response check_sample 2. Prepare Fresh Standard and Mobile Phases ms_ok->check_sample sample_ok Signal Still Low check_sample->sample_ok sample_issue Signal Restored check_sample->sample_issue Degradation/Contamination optimize_params 3. Optimize MS Parameters (Precursor/Product Ions, CE) sample_ok->optimize_params params_ok Signal Still Low optimize_params->params_ok params_issue Signal Improved optimize_params->params_issue check_chrom 4. Evaluate Chromatography (Peak Shape, Retention) params_ok->check_chrom chrom_ok Signal Still Low check_chrom->chrom_ok chrom_issue Address Column/Method Issues check_chrom->chrom_issue Poor Peak Shape optimize_prep 5. Refine Sample Preparation (SPE, Extraction) chrom_ok->optimize_prep end Consult Instrument Specialist optimize_prep->end

A logical workflow for troubleshooting low LC-MS signal.

Quantitative Data Summary

ParameterTypical Value/SettingRationale & Considerations
Ionization Mode Positive Electrospray Ionization (ESI)Often provides better sensitivity for quantification of acyl-CoAs.[4]
Precursor Ion (M+H)+ Calculated m/z for C52H96N7O17P3SThis is the protonated molecule of this compound.
Product Ions (MS/MS) m/z 428.0365 and/or Neutral Loss of 507.1 DaThese are characteristic fragments for all acyl-CoAs, arising from the CoA moiety.[9][10][11]
Collision Energy (CE) Variable (Optimize experimentally)CE needs to be optimized to achieve efficient fragmentation of the precursor ion.
Mobile Phase Additives 5-10 mM Ammonium (B1175870) Acetate or FormateThese additives can enhance ionization efficiency.[5]

Experimental Protocols

Protocol 1: General Sample Preparation for Acyl-CoA Analysis from Biological Tissues

This protocol is a general guideline and may require optimization for specific tissue types and instrumentation.

  • Homogenization: Homogenize approximately 100-200 mg of frozen tissue in an ice-cold extraction buffer (e.g., 2:1:0.8 methanol (B129727):chloroform:water). Spike with an appropriate internal standard if available.

  • Phase Separation: Centrifuge the homogenate to separate the organic and aqueous layers. The acyl-CoAs will be in the aqueous/methanol layer.

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., C18) with methanol and then with an acidic aqueous solution.

    • Load the aqueous supernatant from the centrifugation step onto the conditioned cartridge.

    • Wash the cartridge with the acidic aqueous solution to remove unbound impurities.

    • Elute the acyl-CoAs with an appropriate solvent (e.g., methanol or acetonitrile (B52724) with a small amount of ammonia).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the sample in a solvent compatible with your LC mobile phase.

Protocol 2: LC-MS/MS Method for Long-Chain Acyl-CoAs

This method is adapted from established protocols for long-chain acyl-CoAs.[4][12]

  • LC Column: C18 reversed-phase column.

  • Mobile Phase A: Water with 10 mM ammonium hydroxide (B78521) (high pH).[4]

  • Mobile Phase B: Acetonitrile with 10 mM ammonium hydroxide.[4]

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B.

  • Flow Rate: Dependent on the column dimensions (analytical vs. capillary).

  • Injection Volume: Typically 5-10 µL.

  • MS Detection: Use a triple quadrupole mass spectrometer in positive ESI mode, monitoring the specific precursor-to-product ion transitions for this compound.

Diagrams

Acyl-CoA Fragmentation Pathway

This diagram illustrates the characteristic fragmentation of acyl-CoAs in MS/MS.

Acyl_CoA_Fragmentation acyl_coa [this compound + H]+ fragment_1 [M - 507.1 + H]+ (Acyl Chain Fragment) acyl_coa->fragment_1 Fragmentation fragment_2 m/z 428.0365 (Adenosine Diphosphate Fragment) acyl_coa->fragment_2 Fragmentation nl_507 Neutral Loss of 507.1 Da (3'-Phospho-ADP)

Characteristic MS/MS fragmentation of an acyl-CoA molecule.
Ionization and Matrix Effects

This diagram illustrates the concept of ion suppression in the electrospray ionization source.

Ion_Suppression cluster_source ESI Source droplet Charged Droplet (Analyte + Matrix) analyte_ion Analyte Ion [M+H]+ droplet->analyte_ion Evaporation & Ionization matrix_ion Matrix Ion droplet->matrix_ion Evaporation & Ionization ms_inlet MS Inlet analyte_ion->ms_inlet Detection matrix_ion->analyte_ion Competition for Ionization

Matrix components can suppress the ionization of the target analyte.

References

Stability of 19-Methylpentacosanoyl-CoA in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 19-Methylpentacosanoyl-CoA in various solvents, along with troubleshooting tips and frequently asked questions for researchers, scientists, and drug development professionals.

Stability of this compound in Different Solvents

Due to its long, branched hydrocarbon chain, this compound is a hydrophobic molecule with limited solubility in aqueous solutions. Its stability is influenced by the solvent, temperature, and pH. Long-chain fatty acyl-CoAs are known to be susceptible to hydrolysis of the thioester bond, particularly at extreme pH values.

General Stability Profile
Solvent TypeExpected StabilityKey Considerations
Aqueous Buffers (e.g., PBS, Tris) Low to ModerateProne to hydrolysis, especially at non-neutral pH. Micelle formation can occur at concentrations above the critical micelle concentration (CMC), which may affect stability and reactivity.[1]
Polar Aprotic Solvents (e.g., DMSO, DMF) Moderate to HighGenerally good solvents for long-chain acyl-CoAs. However, the presence of water as a contaminant can lead to hydrolysis over time.
Alcohols (e.g., Ethanol (B145695), Methanol) ModerateCan be used for solubilization, but the reactivity of the alcohol may lead to transesterification over extended periods, especially in the presence of catalysts.
Chlorinated Solvents (e.g., Chloroform) HighGood for extraction and short-term storage of the lipid portion, but the coenzyme A moiety has poor solubility. Often used in combination with other solvents like methanol.
Aqueous Polyglycol Solutions Potentially HighThese have been studied as alternative solvents for various reactions and may offer a stable environment.[2]

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol outlines a general method for determining the stability of this compound in a specific solvent.

1. Preparation of Stock Solution:

  • Dissolve a known concentration of this compound in the desired solvent. To ensure complete dissolution of this amphiphilic compound, gentle vortexing or sonication may be necessary.[1]

2. Incubation:

  • Aliquot the stock solution into multiple vials to be stored under different conditions (e.g., varying temperatures: -80°C, -20°C, 4°C, room temperature).
  • Protect samples from light to prevent potential photodegradation.[3]

3. Time-Point Analysis:

  • At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), take a sample from each condition.

4. Quantification of Degradation:

  • Analyze the samples to quantify the amount of intact this compound. This can be achieved through methods such as:
  • Thin-Layer Chromatography (TLC): A method to separate the intact compound from its degradation products.[4]
  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of the parent compound and any degradation products.
  • Mass Spectrometry (MS): Can be used to identify and quantify the parent molecule and its degradation products.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point for each condition to determine its stability.

Troubleshooting and FAQs

Q1: My this compound solution appears cloudy. What should I do?

A1: Cloudiness or precipitation may indicate that the compound is not fully dissolved or has come out of solution. This is common for long-chain fatty acids in aqueous buffers, as they are nearly insoluble in water.[5] Consider the following:

  • Increase the concentration of an organic co-solvent: Adding a small amount of a compatible organic solvent like DMSO or ethanol can improve solubility.

  • Gentle warming: Briefly warming the solution may help in solubilization, but be cautious as excessive heat can accelerate degradation.

  • Sonication: Use a bath sonicator to aid in dissolving the compound.

  • Check the concentration: You may be above the critical micelle concentration (CMC), leading to the formation of micelles.[1] Diluting the solution might resolve the issue.

Q2: I am observing rapid degradation of my compound in an aqueous buffer. How can I minimize this?

A2: The thioester bond in acyl-CoAs is susceptible to hydrolysis. To minimize degradation:

  • Control the pH: Maintain a pH close to neutral (6.5-7.5). Avoid acidic or alkaline conditions.

  • Work at low temperatures: Perform experiments on ice whenever possible.

  • Prepare fresh solutions: For critical experiments, prepare the solution immediately before use.[1]

  • Store properly: For short-term storage, keep solutions at -20°C or -80°C.[6][7] Avoid repeated freeze-thaw cycles.[6]

Q3: Can I store this compound in a methanol/chloroform mixture?

A3: A 2:1 chloroform:methanol mixture is commonly used for lipid extraction and can be a suitable solvent system for short-term storage.[8] For long-term storage, it is generally recommended to store lipids in an organic solvent under an inert atmosphere (like nitrogen or argon) at -20°C or lower to prevent oxidation and sublimation.[6][7]

Q4: How does the branched methyl group in this compound affect its properties compared to a straight-chain acyl-CoA?

A4: The methyl branch can slightly alter the physical properties. It may:

  • Lower the melting point: The branching disrupts the uniform packing of the acyl chains.

  • Increase solubility in nonpolar solvents: The branched structure can increase its affinity for nonpolar environments.

  • Affect micelle formation: The shape of the molecule can influence how it aggregates in solution.

Visual Guides

Stability_Workflow Workflow for Assessing this compound Stability cluster_prep Preparation cluster_storage Incubation cluster_analysis Analysis cluster_results Results prep_sol Prepare Stock Solution in Test Solvent aliq Aliquot into Vials prep_sol->aliq cond_a Condition A (e.g., -80°C) aliq->cond_a Store under different conditions cond_b Condition B (e.g., -20°C) aliq->cond_b Store under different conditions cond_c Condition C (e.g., 4°C) aliq->cond_c Store under different conditions sampling Collect Samples at Time Points cond_a->sampling cond_b->sampling cond_c->sampling quant Quantify Intact Compound (HPLC/TLC/MS) sampling->quant data_analysis Analyze Data & Determine Half-life quant->data_analysis

Caption: Workflow for assessing the stability of this compound.

Troubleshooting_Logic Troubleshooting Common Issues cluster_solubility Solubility Issues cluster_degradation Degradation Issues start Issue Encountered cloudy Solution is Cloudy/Precipitated start->cloudy degradation Rapid Degradation Observed start->degradation sol_action1 Add Organic Co-solvent cloudy->sol_action1 sol_action2 Gentle Warming/Sonication cloudy->sol_action2 sol_action3 Dilute Solution cloudy->sol_action3 deg_action1 Control pH (Neutral) degradation->deg_action1 deg_action2 Work at Low Temperature degradation->deg_action2 deg_action3 Prepare Fresh Solutions degradation->deg_action3

Caption: Logical flow for troubleshooting common experimental issues.

References

How to prevent degradation of long-chain acyl-CoAs during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to prevent the degradation of long-chain acyl-CoAs during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of long-chain acyl-CoA degradation during sample preparation?

A1: Long-chain acyl-CoAs are susceptible to both chemical and enzymatic degradation. The main causes are:

  • Hydrolysis: The thioester bond is prone to hydrolysis, especially in neutral to basic aqueous solutions, which splits the molecule into coenzyme A (CoASH) and a free fatty acid.[1]

  • Oxidation: The free thiol group of Coenzyme A can be oxidized, and the unsaturated acyl chains are also susceptible to oxidation.[1]

  • Enzymatic Degradation: Tissues, particularly brain tissue, have high acyl-CoA hydrolase activity, which rapidly breaks down acyl-CoAs if not properly inactivated.[2]

Q2: What is the optimal pH for maintaining long-chain acyl-CoA stability?

A2: Long-chain acyl-CoAs are most stable in slightly acidic conditions. It is recommended to use buffers with a pH between 4.0 and 6.0 for sample preparation and storage of aqueous solutions.[1] An acidic pH, such as 4.9, is often used during homogenization and extraction steps.[3]

Q3: How should I properly store my long-chain acyl-CoA samples and standards?

A3: Proper storage is crucial for preventing degradation. The recommended conditions vary based on the sample format. Lyophilized (powder) forms are the most stable.[1] For aqueous solutions, aliquoting and storing at ultra-low temperatures is essential.

Q4: Is it acceptable to use repeated freeze-thaw cycles for my aqueous acyl-CoA stock solutions?

A4: It is highly recommended to avoid repeated freeze-thaw cycles. Each cycle can introduce moisture and oxygen, which accelerates the degradation of the thioester bond.[1] To minimize this risk, prepare single-use aliquots of your stock solutions.[1]

Q5: What are the common indicators of acyl-CoA degradation in my experimental results?

A5: Degradation can manifest in several ways, including:

  • Reduced Biological Activity: A decrease in the expected enzymatic or cellular response can indicate a lower concentration of the active acyl-CoA.[1]

  • Chromatographic Artifacts: The appearance of unexpected peaks during HPLC or LC-MS analysis, such as a peak corresponding to free Coenzyme A, can signify sample degradation.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Recovery of Acyl-CoAs Inefficient extraction from the tissue or cell matrix.Utilize a robust extraction protocol involving homogenization in an acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol.[3] Consider solid-phase extraction (SPE) for purification and concentration, which can improve recovery to 70-80%.[3]
High Variability Between Replicates Inconsistent inactivation of endogenous enzymes (e.g., acyl-CoA hydrolases).Implement a rapid quenching step immediately after sample collection to halt all metabolic activity.[4] This can be achieved by snap-freezing the tissue in liquid nitrogen.[4] Ensure all subsequent steps are performed quickly and on ice.
Unexpected Peaks in Chromatogram Degradation of the acyl-CoA molecule.Verify that samples were consistently maintained at an acidic pH (4.0-6.0) throughout the preparation process.[1] Prepare fresh working solutions for each experiment and analyze the purity of your stock solution using HPLC-MS to identify potential degradation products like free CoA.[1]
Poor Separation of Acyl-CoA Species Suboptimal chromatography conditions.Use a C18 reversed-phase column for separation.[1] Employ a gradient elution method with an acidic mobile phase (e.g., water and acetonitrile with 0.1% formic acid) to improve stability and resolution.[1][5]

Quantitative Data Summary

Table 1: Recommended Storage Conditions for Acyl-CoA Stock Solutions
Storage FormatTemperatureRecommended DurationKey Considerations
Lyophilized Powder-20°C or -80°CUp to 1 yearThis is the most stable form for long-term storage.[1]
Aqueous Stock Solution-80°CUp to 6 monthsPrepare in a slightly acidic buffer (pH 4.0-6.0) and store under an inert gas like nitrogen or argon.[1]
Aqueous Stock Solution-20°CUp to 1 monthPrepare in an acidic buffer and protect from light.[1]
Aqueous Working Solution2-8°CUse within 1 dayAlways prepare fresh before each experiment.[1]

Experimental Protocols

Protocol: Extraction and Solid-Phase Purification of Long-Chain Acyl-CoAs from Tissues

This method is adapted from a protocol demonstrated to achieve 70-80% recovery from tissues.[3]

1. Tissue Homogenization: a. Weigh a frozen tissue sample (less than 100 mg is sufficient).[3] b. Immediately place the tissue in a glass homogenizer on ice. c. Add ice-cold homogenization buffer (100 mM KH2PO4, pH 4.9).[3] d. Homogenize thoroughly. e. Add 2-propanol and homogenize again.[3]

2. Acyl-CoA Extraction: a. Transfer the homogenate to a new tube. b. Add acetonitrile (ACN) to extract the acyl-CoAs from the homogenate.[3] c. Vortex and centrifuge to pellet the precipitate. d. Collect the supernatant containing the acyl-CoAs.

3. Solid-Phase Extraction (SPE) Purification: a. Use an oligonucleotide purification column or a similar solid-phase cartridge.[2][3] b. Condition the column according to the manufacturer's instructions. c. Load the supernatant from the extraction step onto the column. The acyl-CoAs will bind to the column matrix. d. Wash the column to remove impurities. e. Elute the bound acyl-CoAs using 2-propanol.[3]

4. Sample Concentration and Analysis: a. Concentrate the eluted sample under a stream of nitrogen or using a vacuum concentrator. b. Reconstitute the dried sample in a suitable buffer for analysis (e.g., mobile phase for HPLC). c. Proceed with analysis via HPLC or LC-MS/MS, typically monitoring at 260 nm for the adenine (B156593) moiety of CoA.[1][3]

Visualizations

Workflow A 1. Rapid Sample Collection (e.g., Tissue Biopsy) B 2. Quenching (Snap-freeze in Liquid N2) A->B Crucial for metabolic arrest C 3. Homogenization (On ice, in acidic buffer pH 4.0-6.0) B->C D 4. Solvent Extraction (e.g., Acetonitrile/Isopropanol) C->D E 5. Purification (SPE) (Solid-Phase Extraction) D->E Increases purity & recovery F 6. Elution & Concentration (Under N2 stream) E->F G 7. Analysis (LC-MS/MS) F->G H 8. Storage (Lyophilized at -80°C or Aqueous aliquots at -80°C) F->H For future use

Caption: Workflow for preventing long-chain acyl-CoA degradation.

References

Technical Support Center: Optimizing Chromatographic Separation of Branched-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chromatographic separation of branched-chain acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chromatographic separation of branched-chain acyl-CoAs?

A1: The main challenges in separating branched-chain acyl-CoAs and their structural isomers include their similar physicochemical properties, which makes them difficult to resolve using standard chromatographic methods.[1] Additionally, these thioesters are polar and can be prone to degradation, requiring careful sample handling and optimized chromatographic conditions.[1] When analyzing biological samples, endogenous compounds can also interfere with the separation and detection of the target analytes, an issue known as matrix effects.[1]

Q2: Which analytical technique is most suitable for the sensitive detection of acyl-CoAs?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely considered the most sensitive and selective method for quantifying acyl-CoAs.[2] This technique provides high specificity through methods like multiple reaction monitoring (MRM), which tracks specific precursor-to-product ion transitions for each acyl-CoA species.[2][3]

Q3: How can I improve the chromatographic separation of different acyl-CoA species?

A3: To enhance chromatographic separation and reduce ion suppression, reversed-phase chromatography with a C18 column is commonly used for short- to long-chain acyl-CoAs.[2] The use of ion-pairing agents or operating at a high pH (e.g., 10.5 with ammonium (B1175870) hydroxide) can significantly improve peak shape and resolution.[2] For broader coverage of acyl-CoAs with varying hydrophobicities, a combination of reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) can be employed.[4][5]

Q4: My acyl-CoA samples seem to be degrading. How can I prevent this?

A4: Acyl-CoAs are susceptible to hydrolysis, especially in alkaline or strongly acidic aqueous solutions.[2] To minimize degradation, it is crucial to process samples quickly at low temperatures (e.g., on ice) and store them at -80°C as a dry pellet.[2] For reconstitution before analysis, using methanol (B129727) or a buffered solution like 50 mM ammonium acetate (B1210297) at a neutral pH can enhance stability compared to unbuffered aqueous solutions.[2][6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the chromatographic separation of branched-chain acyl-CoAs.

Issue 1: Poor Chromatographic Peak Shape (Tailing or Broadening)

Poor peak shape can result from a variety of factors, from secondary interactions with the stationary phase to issues with the mobile phase.

Possible Cause Recommended Solution
Secondary Interactions The phosphate (B84403) moiety of acyl-CoAs can interact with the stationary phase or column hardware, leading to peak tailing.[7] Adding an ion-pairing agent to the mobile phase can mitigate these interactions and improve peak symmetry.
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state of the acyl-CoAs and their interaction with the stationary phase. Experiment with adjusting the mobile phase pH to optimize peak shape. Operating at a higher pH (e.g., 10.5 with ammonium hydroxide) has been shown to improve peak shape.[2]
Column Overload Injecting too much sample can lead to broad or tailing peaks.[8] Reduce the sample concentration or injection volume.
Contaminated or Degraded Column Over time, columns can become contaminated or the stationary phase can degrade. Flush the column with a strong solvent, or if the problem persists, replace the column.
Issue 2: Low or No Signal/Peak Area

A lack of expected signal can be due to issues with the sample, the injection process, or the detector.

Possible Cause Recommended Solution
Sample Degradation Acyl-CoAs are unstable and can degrade if not handled properly.[2] Ensure samples are always kept on ice and stored at -80°C. Use fresh samples whenever possible.
Injection Problems Incorrect injection volume or a malfunctioning autosampler can lead to no peaks.[8] Verify the injection volume and ensure the injection system is functioning correctly.
Detector Issues The detector may not be set to the correct parameters or could be malfunctioning.[8] Check the detector settings, such as the wavelength for UV detection or the specific ion transitions for MS detection.
Poor Recovery from Sample Preparation Solid-phase extraction (SPE) steps can sometimes lead to the loss of more hydrophilic, short-chain acyl-CoAs.[2] Consider using a sample preparation method without SPE, such as protein precipitation with sulfosalicylic acid (SSA).[2] If SPE is necessary, ensure the cartridge and elution method are optimized for your specific analytes.
Issue 3: Inaccurate or Imprecise Quantification

Quantitative inaccuracies can stem from matrix effects, the lack of a suitable internal standard, or non-linear detector responses.

Possible Cause Recommended Solution
Matrix Effects Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analytes in the mass spectrometer. Improve chromatographic separation to better resolve analytes from interfering species.[2]
Lack of a Suitable Internal Standard An internal standard is crucial for correcting for variability in sample preparation and instrument response. Use a stable isotope-labeled internal standard or an odd-chain acyl-CoA that is not naturally present in the sample.[2]
Non-Linearity Calibration curves should be constructed using a matrix that closely matches the study samples to account for matrix effects.[2] A weighted linear regression (e.g., 1/x) for calibration curves can improve accuracy at lower concentrations.[2]

Experimental Protocols

Protocol 1: Sample Preparation from Cultured Cells

This protocol is adapted for the extraction of acyl-CoA precursors from cultured cells.[2]

  • Cell Washing: Wash cultured cells twice with ice-cold phosphate-buffered saline (PBS).

  • Quenching and Deproteinization: Immediately add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing an appropriate internal standard (e.g., crotonoyl-CoA).

  • Cell Lysis: Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Vortexing: Vortex the lysate vigorously and incubate on ice for 10 minutes.

  • Clarification: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

  • LC-MS/MS Analysis: Inject the supernatant directly into the LC-MS/MS system.

Protocol 2: Reversed-Phase HPLC for Acyl-CoA Separation

This protocol provides a general framework for the separation of acyl-CoAs using reversed-phase HPLC.[9][10]

  • Column: C18 column (e.g., Spherisorb ODS II, 5-microns).[11]

  • Mobile Phase A: 75 mM KH₂PO₄ (pH 4.9).[10]

  • Mobile Phase B: Acetonitrile containing 600 mM glacial acetic acid.[10]

  • Flow Rate: 0.5 ml/min.[9]

  • Column Temperature: 35°C.[9]

  • Detection: UV at 260 nm.[9]

  • Gradient:

    • Start with 44% Mobile Phase B.

    • Increase to 50% Mobile Phase B over the first 80 minutes.

    • Increase to 70% Mobile Phase B over the next 15 minutes and increase the flow rate to 1 ml/min to elute monounsaturated and saturated long-chain acyl-CoAs.

    • Increase to 80% Mobile Phase B to elute very hydrophobic compounds.

    • Return to 44% Mobile Phase B and reduce the flow rate to 0.5 ml/min to re-equilibrate the column.[9]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis start Cultured Cells or Tissue quench Quenching & Deproteinization (e.g., with SSA) start->quench extract Extraction (e.g., with organic solvents) quench->extract cleanup Optional Cleanup (e.g., SPE) extract->cleanup end_prep Prepared Sample cleanup->end_prep hplc HPLC Separation (Reversed-Phase) end_prep->hplc ms MS/MS Detection hplc->ms data Data Acquisition & Analysis ms->data

Caption: Experimental workflow for acyl-CoA analysis.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_signal Signal Issues start Poor Chromatographic Results peak_shape Tailing or Broad Peaks start->peak_shape signal Low or No Signal start->signal check_interactions Secondary Interactions? Add Ion-Pairing Agent peak_shape->check_interactions check_ph Incorrect Mobile Phase pH? Optimize pH peak_shape->check_ph check_load Column Overload? Reduce Sample Concentration peak_shape->check_load check_degradation Sample Degradation? Use Fresh Samples, Keep Cold signal->check_degradation check_injection Injection Problem? Verify Autosampler signal->check_injection check_recovery Poor Recovery? Optimize Sample Prep signal->check_recovery

Caption: Troubleshooting logic for common chromatography issues.

References

Technical Support Center: Enhancing Detection of Low-Abundance Very Long-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the detection sensitivity of low-abundance very long-chain acyl-CoAs (VLC-ACoAs).

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of VLC-ACoAs, offering potential causes and solutions to overcome these challenges.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Analyte Signal 1. Analyte Degradation: VLC-ACoAs can be unstable and degrade during sample collection, storage, or processing.[1] 2. Inefficient Extraction: The chosen extraction method may not be optimal for VLC-ACoAs.[1] 3. Ion Suppression: Co-eluting matrix components can suppress the analyte signal during mass spectrometry analysis.[1] 4. Insufficient Instrument Sensitivity: The mass spectrometer may lack the sensitivity required for detecting very low concentrations.[1]1. Improve Sample Handling: Immediately flash-freeze samples after collection and store them at -80°C. Consider adding antioxidants like butylated hydroxytoluene (BHT) during the extraction process to prevent degradation.[1] 2. Optimize Extraction: Employ robust extraction techniques such as solid-phase extraction (SPE) to effectively isolate and concentrate VLC-ACoAs.[1] 3. Mitigate Matrix Effects: Enhance sample cleanup procedures to remove interfering substances.[1] Utilize stable isotope-labeled internal standards that co-elute with the analyte to normalize for signal variations.[1] 4. Enhance Instrument Sensitivity: Use a more sensitive mass spectrometer or optimize the ion source conditions. Derivatization of the analytes can also be considered to improve ionization efficiency.[1]
Poor Peak Shape in Chromatography 1. Inappropriate Column Chemistry: The liquid chromatography (LC) column may not be suitable for the separation of long-chain, hydrophobic molecules.[1] 2. Suboptimal Mobile Phase: The composition or pH of the mobile phase may not be ideal for achieving good peak resolution.[1] 3. Sample Overload: Injecting an excessive amount of the sample can lead to peak fronting or tailing.[1]1. Select an Appropriate Column: Use a column specifically designed for lipid analysis, such as a C18 column.[1] 2. Optimize Mobile Phase: Adjust the mobile phase composition, gradient elution profile, and pH to improve peak shape. 3. Adjust Injection Volume: Reduce the amount of sample injected onto the column.
High Background Noise 1. Contaminated Solvents or Reagents: Impurities present in the solvents or reagents can contribute to a high background signal.[1] 2. Matrix Effects: The biological matrix itself can be a significant source of background noise.[1] 3. Carryover: Residual analyte from a previous injection can persist in the system.[1]1. Use High-Purity Reagents: Employ LC-MS grade solvents and high-purity reagents. It is also advisable to prepare fresh mobile phases regularly.[1] 2. Thorough Sample Cleanup: Implement effective sample preparation techniques to remove as much of the interfering matrix as possible.[1] 3. Implement Wash Cycles: Incorporate thorough wash cycles between sample injections to prevent carryover.

Frequently Asked Questions (FAQs)

Q1: Why is sample preparation so critical for the analysis of low-abundance VLC-ACoAs?

A1: Effective sample preparation is crucial for isolating target VLC-ACoAs from complex biological samples. This process removes interfering substances like proteins and salts and concentrates the analytes to a detectable level.[1] The choice of extraction method, such as liquid-liquid extraction or solid-phase extraction (SPE), can significantly impact the recovery and stability of these low-abundance lipids.[1]

Q2: How can I minimize matrix effects in my LC-MS/MS analysis?

A2: Matrix effects, which can cause ion suppression or enhancement, are a common challenge.[1] To mitigate these effects, several strategies can be employed:

  • Effective Sample Cleanup: Utilize robust extraction and cleanup procedures like SPE to remove interfering matrix components.[1]

  • Chromatographic Separation: Optimize the liquid chromatography method to separate the analytes from co-eluting matrix components.[1]

  • Use of Internal Standards: Employ stable isotope-labeled internal standards that co-elute with the analyte to normalize for matrix-induced signal variations.[1]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the detection of very low-abundance analytes.[1]

Q3: What are the advantages of using LC-MS/MS for VLC-ACoA analysis?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred method for quantifying low-abundance lipid mediators due to its high sensitivity, selectivity, and specificity.[1] It allows for the separation of complex lipid mixtures and the selective detection and quantification of target analytes, even in the presence of isomers and other structurally related molecules.[1] Techniques like Multiple Reaction Monitoring (MRM) further enhance the specificity and sensitivity of the analysis.[1]

Q4: What is the role of stable isotope-labeled internal standards?

A4: Stable isotope-labeled internal standards are molecules that are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ²H). They behave nearly identically to the endogenous analyte during extraction, chromatography, and ionization, thus compensating for sample loss and matrix effects.[1]

Experimental Protocols

Protocol 1: Quantification of VLC-ACoAs using LC-MS/MS with Selected Reaction Monitoring (SRM)

This method is designed for the sensitive and efficient measurement of VLC-ACoA concentrations.

  • Preparation of Calibration Standards:

    • Prepare a stock solution of VLC-ACoA standards (e.g., C20:0-CoA, C22:0-CoA, C24:0-CoA, C26:0-CoA) in a methanol:water (1:1) solution.

    • Create a seven-point standard curve by serially diluting the stock solution. The range for each compound can be from 1.56 ng to 100 ng per 50 μl.[2]

    • Prepare an internal standard (IS) solution (e.g., C17:0-CoA) in methanol:water (1:1).[2]

    • Add a fixed amount of the IS solution to each standard curve aliquot.[2]

  • Sample Extraction:

    • Homogenize the biological sample (e.g., cell lysate, tissue homogenate).

    • Add the internal standard solution to the homogenized sample.

    • Perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate the acyl-CoAs.

  • UPLC-MS/MS Analysis:

    • Separate the VLC-ACoAs using a reverse-phase UPLC column with a binary gradient. A common mobile phase system consists of ammonium (B1175870) hydroxide (B78521) in water and ammonium hydroxide in acetonitrile.[2]

    • Quantify the VLC-ACoAs using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with Selected Reaction Monitoring (SRM).[2]

    • Monitor the specific precursor-to-product ion transitions for each VLC-ACoA and the internal standard.

  • Data Analysis:

    • Calculate the concentration of each VLC-ACoA species based on the peak area ratio of the analyte to the internal standard peak against the standard curve.[2] The relationship between the measured peak area ratio and the theoretical concentration ratio should exhibit excellent linearity (R² > 0.999).[2]

Protocol 2: Measurement of Peroxisomal Very Long-Chain Fatty Acid Beta-Oxidation

This method uses stable-isotope labeled docosanoic acid to measure peroxisomal beta-oxidation capacity in living cells.[3][4]

  • Cell Culture and Labeling:

    • Plate human primary skin fibroblasts or other relevant cell types in six-well plates.

    • Incubate the cells with a stable-isotope labeled very long-chain fatty acid, such as D₃-C22:0 (30 μM), for 72 hours.[4]

  • Lipid Extraction:

    • After incubation, wash the cells with phosphate-buffered saline (PBS).

    • Harvest the cells and perform a lipid extraction using a suitable method, such as the Folch or Bligh and Dyer method.[1]

  • Sample Analysis by GC-MS:

    • Derivatize the extracted fatty acids to fatty acid methyl esters (FAMEs).

    • Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS).

  • Data Analysis:

    • Measure the amount of the product (D₃-C16:0) and the remaining substrate (D₃-C22:0).

    • Express the peroxisomal beta-oxidation activity as the ratio of D₃-C16:0 (product) to D₃-C22:0 (substrate).[4]

Quantitative Data Summary

ParameterValueReference
LC-MS/MS Standard Curve Range 1.56 - 100 ng per 50 μl[2]
LC-MS/MS Standard Curve Linearity (R²) > 0.999[2]
[U¹³C]16-CoA Enrichment Intra-assay CV 5% (range 2-8%)[2]
[U¹³C]16-CoA Enrichment Inter-assay CV 6% (range 2-8%)[2]
[U¹³C]18:1-CoA Enrichment Intra-assay CV 5% (range 2-9%)[2]
[U¹³C]18:1-CoA Enrichment Inter-assay CV 6% (range 2-9%)[2]

Visualizations

Experimental_Workflow_VLC_ACoA_Quantification cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike_Sample Spike Sample with IS Sample->Spike_Sample Standards VLC-ACoA Standards Spike_Standards Spike Standards with IS Standards->Spike_Standards IS Internal Standard (IS) IS->Spike_Sample IS->Spike_Standards Extraction Solid-Phase or Liquid-Liquid Extraction Spike_Sample->Extraction Spike_Standards->Extraction Curve Generate Standard Curve UPLC UPLC Separation (e.g., C18 column) Extraction->UPLC Extracted Analytes MS Tandem MS Detection (Positive ESI, SRM) UPLC->MS Integration Peak Area Integration MS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Ratio->Curve Standard Ratios Quantification Quantify VLC-ACoA Concentration Ratio->Quantification Sample Ratios Curve->Quantification

Caption: Workflow for VLC-ACoA quantification by LC-MS/MS.

VLCFA_Beta_Oxidation_Pathway VLCFA_CoA Very Long-Chain Acyl-CoA (e.g., C26:0-CoA) ACOX1 Acyl-CoA Oxidase 1 (ACOX1) VLCFA_CoA->ACOX1 Enoyl_CoA 2-trans-Enoyl-CoA ACOX1->Enoyl_CoA DBP D-Bifunctional Protein (DBP) Enoyl_CoA->DBP Ketoacyl_CoA 3-Ketoacyl-CoA DBP->Ketoacyl_CoA ABDC5 Thiolase (e.g., ACAA1) Ketoacyl_CoA->ABDC5 Shortened_Acyl_CoA Shortened Acyl-CoA (C24:0-CoA) ABDC5->Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA ABDC5->Acetyl_CoA Shortened_Acyl_CoA->ACOX1 Re-enters cycle Mitochondria Further Oxidation in Mitochondria Acetyl_CoA->Mitochondria

Caption: Peroxisomal beta-oxidation of very long-chain fatty acids.

References

Technical Support Center: Overcoming Matrix Effects in 19-Methylpentacosanoyl-CoA Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantification of 19-Methylpentacosanoyl-CoA by LC-MS/MS.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound due to matrix effects.

Issue Potential Cause Troubleshooting Steps
Low analyte signal or poor sensitivity Ion Suppression: Co-eluting matrix components, such as phospholipids (B1166683), can suppress the ionization of this compound.[1][2][3]1. Improve Sample Cleanup: Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) to remove interfering matrix components.[4] 2. Optimize Chromatography: Adjust the chromatographic gradient to separate the analyte from the bulk of the matrix components.[4] 3. Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but ensure the analyte concentration remains above the limit of detection. 4. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for ion suppression as the SIL-IS will be similarly affected by the matrix.[4]
High variability in analyte response between samples Inconsistent Matrix Effects: Variations in the composition of the biological matrix between different samples can lead to inconsistent ion suppression or enhancement.1. Implement a Robust Sample Preparation Protocol: Ensure consistent and reproducible sample cleanup for all samples. 2. Utilize a SIL-IS: An appropriate internal standard will co-elute and experience similar matrix effects, correcting for variability.[4] 3. Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is as similar as possible to the study samples.[4]
Peak tailing or broadening Matrix Overload or Interference: High concentrations of matrix components can affect the chromatographic peak shape of the analyte.1. Enhance Sample Cleanup: Use techniques like SPE to reduce the overall complexity of the sample injected onto the column. 2. Optimize LC Conditions: Experiment with different mobile phase compositions, gradients, and column chemistries to improve peak shape.
Unexpected peaks or interferences in the chromatogram Co-eluting Matrix Components: The biological matrix is complex and contains numerous endogenous compounds that can be detected by the mass spectrometer.1. Improve Chromatographic Resolution: A longer gradient or a different column may be necessary to separate the analyte from interfering peaks. 2. Optimize MS/MS Parameters: Ensure that the selected reaction monitoring (SRM) transitions are highly specific to this compound to minimize the detection of isobaric interferences.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for the quantification of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of quantitative analysis. For a very-long-chain acyl-CoA like this compound, which is often present at low concentrations in complex biological matrices, matrix effects can be a significant challenge.

Q2: What are the primary sources of matrix effects in biological samples?

A2: The primary sources of matrix effects in biological samples such as plasma, serum, or tissue homogenates are endogenous components like phospholipids, salts, and proteins.[2] Exogenous substances introduced during sample collection and preparation, such as anticoagulants or plasticizers, can also contribute.[1]

Q3: How can I assess the presence and extent of matrix effects in my assay?

A3: The presence of matrix effects can be evaluated using a post-column infusion experiment. To quantify the extent of the matrix effect, a post-extraction spike method is commonly used. This involves comparing the analyte's response in a neat solution to its response in a blank matrix extract that has been spiked with the analyte at the same concentration.

Q4: What is the most effective strategy to overcome matrix effects for this compound quantification?

A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[4] A SIL-IS for this compound would have a similar chemical structure and chromatographic behavior, and would therefore experience nearly identical ion suppression or enhancement as the analyte. This allows for accurate correction of the analyte signal.

Q5: Are there any specific sample preparation techniques recommended for very-long-chain acyl-CoAs?

A5: Yes, for very-long-chain acyl-CoAs, a robust sample preparation method is crucial. Solid-Phase Extraction (SPE) is often preferred over simpler methods like protein precipitation (PPT) or liquid-liquid extraction (LLE) because it provides a cleaner extract.[4] A mixed-mode SPE sorbent that combines reversed-phase and ion-exchange properties can be particularly effective at removing both non-polar and charged interferences.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Reducing Matrix Effects in Long-Chain Acyl-CoA Analysis

Sample Preparation TechniqueEffectiveness in Removing PhospholipidsRelative Cost per SampleThroughputPotential for Ion Suppression
Protein Precipitation (PPT) LowLowHighHigh[1]
Liquid-Liquid Extraction (LLE) MediumMediumMediumMedium
Solid-Phase Extraction (SPE) HighHighLow to MediumLow[4]

Experimental Protocols

Representative Protocol for the Quantification of Very-Long-Chain Acyl-CoAs (adaptable for this compound)

This protocol provides a general framework. Optimization of specific parameters for this compound is recommended.

1. Sample Homogenization and Extraction

  • Objective: To extract acyl-CoAs from the biological matrix.

  • Procedure:

    • To approximately 50 mg of frozen tissue, add a suitable stable isotope-labeled internal standard for a very-long-chain acyl-CoA.

    • Add 1 mL of a cold extraction buffer (e.g., 2:1:0.8 methanol (B129727):chloroform:water).

    • Homogenize the sample on ice using a tissue homogenizer.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the acyl-CoAs.

2. Solid-Phase Extraction (SPE) Cleanup

  • Objective: To remove interfering matrix components.

  • Procedure:

    • Condition a mixed-mode SPE cartridge (e.g., reversed-phase and anion exchange) with methanol, followed by equilibration with water.

    • Load the supernatant from the extraction step onto the SPE cartridge.

    • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

    • Wash the cartridge with a stronger organic solvent (e.g., acetonitrile) to elute phospholipids and other non-polar interferences.

    • Elute the acyl-CoAs with a basic organic solution (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the sample in a solvent compatible with the LC-MS system (e.g., 50:50 acetonitrile:water).

3. LC-MS/MS Analysis

  • Objective: To separate and detect this compound.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column suitable for lipid analysis.

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10) with 0.1% formic acid or 10 mM ammonium acetate.

    • Gradient: A gradient from a lower to a higher percentage of mobile phase B to elute the very-long-chain acyl-CoA.

    • Flow Rate: A flow rate appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Selected Reaction Monitoring (SRM).

    • SRM Transitions: Specific precursor-to-product ion transitions for this compound and its stable isotope-labeled internal standard should be determined by direct infusion of the standards. For long-chain acyl-CoAs, a common fragmentation is the neutral loss of the CoA moiety.[5]

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample add_is Add SIL-IS sample->add_is homogenize Homogenization add_is->homogenize extract Extraction homogenize->extract spe Solid-Phase Extraction (SPE) extract->spe evap_recon Evaporation & Reconstitution spe->evap_recon lcms LC-MS/MS Analysis evap_recon->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for overcoming matrix effects.

troubleshooting_flowchart start Poor Quantitative Performance (Low Signal, High Variability) check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? start->check_is implement_is Implement a suitable SIL-IS check_is->implement_is No improve_cleanup Improve Sample Cleanup (e.g., switch from PPT to SPE) check_is->improve_cleanup Yes end Improved Quantitative Performance implement_is->end optimize_chrom Optimize Chromatography (Gradient, Column) improve_cleanup->optimize_chrom matrix_matched Use Matrix-Matched Calibrators optimize_chrom->matrix_matched matrix_matched->end

Caption: Troubleshooting decision tree for matrix effects.

References

Refinement of protocols for acyl-CoA profiling in complex biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of protocols for acyl-CoA profiling.

Troubleshooting Guide

This section addresses common issues encountered during acyl-CoA profiling experiments.

Issue Potential Cause Recommended Solution
Low Acyl-CoA Recovery Sample Degradation: Acyl-CoAs are highly unstable and susceptible to enzymatic and chemical degradation.- Immediately process fresh tissue samples. If storage is necessary, flash-freeze in liquid nitrogen and store at -80°C.[1] - Avoid repeated freeze-thaw cycles. - Work quickly and keep samples on ice throughout the extraction process.[1] - Use an acidic extraction buffer (pH 4.0-6.0) to improve stability.
Incomplete Cell Lysis/Tissue Homogenization: Inefficient disruption of cells or tissue can lead to poor extraction efficiency.- Ensure thorough homogenization. For tissues, a glass homogenizer is recommended.[1] - Optimize the ratio of extraction solvent to tissue weight.
Inefficient Extraction Method: The chosen extraction method may not be optimal for the acyl-CoA species of interest.- For a broad range of acyl-CoAs, a solvent precipitation method using 80% methanol (B129727) is simple and fast. - For cleaner extracts and to reduce matrix effects, consider Solid-Phase Extraction (SPE).[2]
High Variability Between Replicates Inconsistent Sample Handling: Minor variations in timing or temperature during sample processing can lead to significant differences.- Standardize all sample handling steps, ensuring consistent timing for each step and maintaining a constant cold temperature.
Matrix Effects in LC-MS/MS: Co-eluting substances from the biological matrix can suppress or enhance the ionization of target analytes.- Employ a robust sample cleanup method like SPE to remove interfering substances.[2] - Use stable isotope-labeled internal standards for each analyte to correct for matrix effects and variations in extraction recovery and instrument response.
Poor Chromatographic Peak Shape Suboptimal LC Conditions: Inadequate chromatographic separation can lead to tailing or broad peaks.- Optimize the mobile phase composition and gradient. A C18 reversed-phase column is commonly used.[2] - Ensure the pH of the mobile phase is appropriate for the analytes.
Analyte Adsorption: Acyl-CoAs can adsorb to surfaces of vials and instrument components.- Use glass or low-adsorption vials for sample storage and analysis.
Inaccurate Quantification Lack of Appropriate Standards: Without proper standards, absolute quantification is not possible.- Generate a standard curve for each acyl-CoA species using authentic standards. - Incorporate stable isotope-labeled internal standards to improve accuracy and precision.[2]
Degradation of Standards: Acyl-CoA standards are also prone to degradation.- Store standards at -80°C in a suitable buffer (e.g., pH 5.0). - Prepare working solutions fresh before each experiment.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step to prevent acyl-CoA degradation during sample preparation?

The most critical step is the rapid and effective quenching of all enzymatic activity at the moment of sample collection. For tissue samples, this is best achieved by flash-freezing in liquid nitrogen. For cell cultures, metabolism can be quenched by adding a pre-chilled organic solvent like methanol at -80°C directly to the culture plate.

Q2: Which extraction method is better: solvent precipitation or solid-phase extraction (SPE)?

The choice depends on the specific requirements of your experiment.

  • Solvent Precipitation (e.g., with 80% methanol): This method is simpler, faster, and provides good recovery for a broad range of acyl-CoAs. However, it may result in lower recovery for very long-chain species and can suffer from higher matrix effects.[2]

  • Solid-Phase Extraction (SPE): SPE provides excellent sample cleanup, which significantly reduces matrix effects and can lead to higher sensitivity and reproducibility in LC-MS/MS analysis. It is particularly beneficial for complex matrices. However, it is a more time-consuming and technically demanding procedure.[2] Recoveries for SPE are generally high, often in the range of 83-90%.[3]

Q3: What type of internal standard should I use for accurate quantification?

The gold standard is to use a stable isotope-labeled version of each acyl-CoA you intend to quantify. These internal standards have nearly identical chemical and physical properties to the endogenous analytes and can account for variations in extraction efficiency, matrix effects, and instrument response. If stable isotope-labeled standards are not available, an odd-chain acyl-CoA (e.g., C17:0-CoA) can be used as a single internal standard, but this may not correct for all analyte-specific variations.[2]

Q4: How can I improve the stability of my acyl-CoA extracts during storage and analysis?

Acyl-CoA stability is highly dependent on pH and temperature. Aqueous solutions are most stable at a slightly acidic pH, typically between 4.0 and 6.0. Stability decreases significantly in alkaline conditions (pH > 7.0) where the thioester bond is prone to hydrolysis. For short-term storage (during an LC-MS/MS run), keep samples in the autosampler at 4°C. For long-term storage, samples should be stored at -80°C.

Data Presentation

Table 1: Comparison of Acyl-CoA Extraction Method Performance
ParameterSolvent Precipitation (80% Methanol)Solid-Phase Extraction (SPE)Reference(s)
Key Strengths Simple, fast, good recovery for a broad range of acyl-CoAs.Excellent for sample clean-up, reducing matrix effects. High recovery for a wide range of acyl-CoAs.[2]
Key Limitations May have lower recovery for very long-chain species. Potential for ion suppression from co-extracted matrix components.More time-consuming and complex protocol.[2]
Typical Recovery 70-80% for long-chain acyl-CoAs.83-90% for a wide range of acyl-CoAs.[3][4]
Matrix Effect Can be significant depending on the sample complexity.Generally lower due to effective removal of interfering substances.
Table 2: LC-MS/MS Validation Data for Acyl-CoA Quantification
AnalyteLinearity (R²)LOD (fmol)LOQ (fmol)Precision (RSD%)Reference(s)
Acetyl-CoA >0.991-55-50< 15%[3][5][6]
Malonyl-CoA >0.991-55-50< 15%[3][6]
Long-Chain Acyl-CoAs (C16-C18) >0.991-105-50< 15%[5][7]

Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) values can vary depending on the specific instrument and method used.

Experimental Protocols

Protocol 1: Acyl-CoA Extraction from Mammalian Cells using Solvent Precipitation

Materials:

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Ice-cold 80% Methanol (LC-MS grade) containing internal standards

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting:

    • Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • Suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Metabolite Extraction:

    • Add 1 mL of ice-cold 80% methanol (containing internal standards) to each well (for a 6-well plate) or to the cell pellet.

    • Adherent cells: Use a cell scraper to scrape the cells into the methanol solution.

    • Suspension cells: Resuspend the cell pellet in the methanol solution by vortexing.

  • Protein Precipitation:

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Vortex vigorously for 1 minute.

    • Incubate on ice for 20 minutes to allow for complete protein precipitation.

  • Centrifugation:

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

  • Drying and Reconstitution:

    • Dry the supernatant using a vacuum concentrator or under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50-100 µL of 50% methanol in water with 0.1% formic acid).

Protocol 2: Acyl-CoA Extraction from Tissue using Solid-Phase Extraction (SPE)

Materials:

Procedure:

  • Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue.

    • In a pre-chilled glass homogenizer on ice, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standards.

    • Homogenize thoroughly.

  • Solvent Extraction:

    • Add 2 mL of isopropanol and 4 mL of acetonitrile to the homogenate.

    • Vortex for 5 minutes.

    • Add 0.25 mL of saturated ammonium sulfate and vortex again.

    • Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • SPE Column Preparation:

    • Condition the SPE column by washing with methanol, followed by equilibration with the homogenization buffer.

  • Sample Loading:

    • Load the supernatant from the solvent extraction step onto the conditioned SPE column.

  • Washing:

    • Wash the column with a series of solvents to remove interfering substances. A typical wash sequence is a high-aqueous buffer followed by a lower percentage of organic solvent (e.g., 5% methanol in water).

  • Elution:

    • Elute the acyl-CoAs from the column using a high percentage of organic solvent, such as methanol or acetonitrile, often containing a modifier like ammonium hydroxide to facilitate elution.

  • Drying and Reconstitution:

    • Dry the eluate under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis.

Mandatory Visualization

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Extraction Extraction cluster_Analysis Analysis Sample Biological Sample (Tissue or Cells) Quench Quenching (Liquid N2 / Cold Methanol) Sample->Quench Homogenize Homogenization / Lysis (Acidic Buffer) Quench->Homogenize Solvent_Precip Solvent Precipitation (e.g., 80% Methanol) Homogenize->Solvent_Precip Simple & Fast SPE Solid-Phase Extraction (SPE) Homogenize->SPE Cleaner Extract Dry_Reconstitute Drying & Reconstitution Solvent_Precip->Dry_Reconstitute SPE->Dry_Reconstitute LCMS LC-MS/MS Analysis Dry_Reconstitute->LCMS Data_Analysis Data Analysis & Quantification LCMS->Data_Analysis

Caption: Experimental workflow for acyl-CoA profiling.

Fatty_Acid_Metabolism cluster_Cytosol Cytosol cluster_Mitochondria Mitochondria Fatty_Acid Fatty Acid Acyl_CoA_Synthase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthase Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Synthase->Fatty_Acyl_CoA CPT1 CPT1 Fatty_Acyl_CoA->CPT1 Fatty_Acyl_Carnitine Fatty Acyl-Carnitine CPT1->Fatty_Acyl_Carnitine Malonyl_CoA Malonyl-CoA Malonyl_CoA->CPT1 Inhibition CPT2 CPT2 Fatty_Acyl_Carnitine->CPT2 Translocation Mito_Fatty_Acyl_CoA Fatty Acyl-CoA CPT2->Mito_Fatty_Acyl_CoA Beta_Oxidation β-Oxidation Mito_Fatty_Acyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle PPAR_Signaling cluster_Extracellular Extracellular cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus LCFA Long-Chain Fatty Acid LC_Acyl_CoA Long-Chain Acyl-CoA LCFA->LC_Acyl_CoA Activation PPARa_inactive PPARα (inactive) LC_Acyl_CoA->PPARa_inactive Ligand Binding PPARa_active PPARα (active) PPARa_inactive->PPARa_active Conformational Change PPARa_RXR PPARα-RXR Heterodimer PPARa_active->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (DNA) PPARa_RXR->PPRE Binding Target_Genes Target Gene Transcription (e.g., CPT1, ACOX1) PPRE->Target_Genes Activation

References

Technical Support Center: Synthesis of 19-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chemical synthesis of 19-Methylpentacosanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

A1: this compound is the coenzyme A thioester of 19-methylpentacosanoic acid, a very long-chain fatty acid (VLCFA) with a methyl branch. VLCFAs and their CoA esters are integral components of cellular metabolism, involved in the synthesis of complex lipids like ceramides (B1148491) and serving as precursors for signaling molecules. Branched-chain fatty acids, in particular, can influence membrane fluidity and have unique biological activities, making them a subject of interest in drug development and metabolic research.

Q2: What are the main challenges in the chemical synthesis of this compound?

A2: The primary challenges stem from the physicochemical properties of the starting materials. 19-Methylpentacosanoic acid is a very long-chain fatty acid with high hydrophobicity and potentially low solubility in common organic solvents at room temperature. Coenzyme A (CoA) is a large, polar molecule that is soluble in water but generally insoluble in anhydrous organic solvents. Bridging this solubility gap is a key hurdle in the synthesis. Additionally, the sheer length and the methyl branch of the fatty acid can introduce steric hindrance, potentially slowing down the reaction.

Q3: What are the common methods for synthesizing long-chain acyl-CoAs?

A3: Several methods are established for the synthesis of acyl-CoA thioesters. The most common approaches involve the activation of the carboxylic acid group of the fatty acid, followed by reaction with the thiol group of Coenzyme A. Key methods include:

  • Mixed Anhydride (B1165640) Method: The fatty acid is reacted with a chloroformate (e.g., ethyl chloroformate) in the presence of a base to form a mixed anhydride, which then reacts with CoA.

  • Carbonyldiimidazole (CDI) Method: The fatty acid is activated with CDI to form an acyl-imidazolide, which subsequently acylates CoA.[1]

  • N-Hydroxysuccinimide (NHS) Ester Method: The fatty acid is converted to an NHS ester, which is a stable intermediate that can be purified before reacting with CoA.

Q4: How can I purify the final product, this compound?

A4: Due to the amphipathic nature of the product, High-Performance Liquid Chromatography (HPLC) is the most effective method for purification. Reversed-phase HPLC (RP-HPLC) using a C18 column is typically employed. A gradient elution with a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (such as acetonitrile (B52724) or methanol) allows for the separation of the acyl-CoA from unreacted fatty acid, excess CoA, and other byproducts.

Q5: What analytical techniques are used to confirm the identity and purity of synthetic this compound?

A5: A combination of techniques is recommended for full characterization:

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the product. Tandem MS (MS/MS) can be used to analyze fragmentation patterns, which are characteristic for acyl-CoAs (e.g., a neutral loss of the pantoic acid-adenosine diphosphate (B83284) moiety).[2][3][4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ³¹P NMR can confirm the formation of the thioester bond and the integrity of the CoA molecule.

  • HPLC: Co-elution with a known standard (if available) and analysis of the peak purity can confirm the identity and assess the purity of the synthesized compound.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Steps
Poor solubility of 19-methylpentacosanoic acid in the reaction solvent. - Use a co-solvent system (e.g., tetrahydrofuran (B95107)/water, dimethylformamide) to improve the solubility of both the fatty acid and Coenzyme A.- Gently warm the reaction mixture to aid dissolution, but monitor for potential degradation of reactants or intermediates.- Consider converting the fatty acid to its more soluble salt (e.g., with a tertiary amine) before the reaction.
Incomplete activation of the fatty acid. - Ensure all reagents and solvents are anhydrous, as water can quench the activating agents (e.g., CDI, chloroformates).- Use a slight excess of the activating agent to drive the reaction to completion. However, a large excess of CDI can lead to side reactions.[1]- Allow sufficient time for the activation step before adding Coenzyme A. Monitor the activation by TLC or a small-scale workup and analysis if possible.
Degradation of Coenzyme A or the activated intermediate. - Maintain the reaction at a low temperature (e.g., 0-4°C), especially during the activation step and after the addition of CoA.- Ensure the pH of the reaction mixture is controlled, as extreme pH values can lead to hydrolysis of the thioester or degradation of CoA.- Use freshly purchased and properly stored Coenzyme A.
Steric hindrance from the 19-methyl group. - Increase the reaction time to allow the sterically hindered reaction to proceed.- Consider using a more reactive activating agent, but be mindful of potential side reactions.
Issue 2: Difficulty in Purifying the Product
Potential Cause Troubleshooting Steps
Co-elution of the product with the starting fatty acid in RP-HPLC. - Optimize the HPLC gradient. A shallower gradient around the elution time of the product can improve resolution.- Adjust the pH of the mobile phase. Changing the ionization state of the phosphate groups on CoA and the carboxyl group of the fatty acid can alter their retention times.- Consider a different stationary phase (e.g., a C8 column or a phenyl-hexyl column).
Broad or tailing peaks in HPLC. - Ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase. Precipitation on the column can lead to poor peak shape.- Check for column overload. Inject a smaller amount of the sample.- The column may be contaminated or degraded. Wash the column with a strong solvent or replace it if necessary.
Low recovery after purification. - Very long-chain acyl-CoAs can be "sticky" and adsorb to glassware and plasticware. Use silanized glassware and low-adhesion microcentrifuge tubes.- Minimize the number of transfer steps during workup and purification.- Ensure the elution solvent in the final purification step is strong enough to completely elute the product from the HPLC column.

Experimental Protocols

Protocol 1: Synthesis of 19-Methylpentacosanoic Acid (Hypothetical Route)

This protocol outlines a plausible synthetic route using a Grignard coupling reaction.

  • Preparation of the Grignard Reagent:

    • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, add a solution of 1-bromo-18-methylicosane (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Add a small portion of the bromide solution to the magnesium and gently warm to initiate the Grignard reaction.

    • Once the reaction starts (as evidenced by bubbling and heat generation), add the remaining bromide solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 2 hours to ensure complete formation of the Grignard reagent.

  • Coupling Reaction:

    • In a separate flask, dissolve methyl 6-bromohexanoate (B1238239) (1.1 eq) in anhydrous THF.

    • Cool the Grignard reagent solution to 0°C in an ice bath.

    • Add the solution of methyl 6-bromohexanoate dropwise to the Grignard reagent.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Workup and Hydrolysis:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • To the crude ester, add a solution of potassium hydroxide (B78521) in methanol/water and reflux for 4 hours to hydrolyze the ester.

    • Acidify the mixture with aqueous HCl and extract the fatty acid with diethyl ether.

    • Purify the 19-methylpentacosanoic acid by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound (Mixed Anhydride Method)
  • Activation of the Fatty Acid:

    • Dissolve 19-methylpentacosanoic acid (1.0 eq) in anhydrous THF in a flame-dried flask under a nitrogen atmosphere.

    • Cool the solution to 0°C.

    • Add triethylamine (B128534) (1.1 eq) and stir for 10 minutes.

    • Slowly add ethyl chloroformate (1.1 eq) and stir the mixture at 0°C for 30 minutes. The formation of a white precipitate (triethylamine hydrochloride) will be observed.

  • Thioesterification:

    • In a separate flask, dissolve Coenzyme A trilithium salt (1.5 eq) in ice-cold water.

    • Slowly add the solution of Coenzyme A to the mixed anhydride suspension at 0°C with vigorous stirring.

    • Allow the reaction to proceed at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 3 hours.

  • Workup and Purification:

    • Acidify the reaction mixture to pH 3-4 with dilute HCl.

    • Concentrate the solution under reduced pressure to remove most of the THF.

    • Purify the crude this compound by preparative RP-HPLC using a C18 column and a water/acetonitrile gradient containing a suitable buffer (e.g., 50 mM ammonium acetate).

    • Lyophilize the fractions containing the pure product.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_purification Purification and Analysis fatty_acid 19-Methylpentacosanoic Acid activation Activation (e.g., with Ethyl Chloroformate) fatty_acid->activation mixed_anhydride Mixed Anhydride Intermediate activation->mixed_anhydride thioesterification Thioesterification mixed_anhydride->thioesterification coa Coenzyme A coa->thioesterification crude_product Crude this compound thioesterification->crude_product hplc RP-HPLC Purification crude_product->hplc pure_product Pure this compound hplc->pure_product analysis Characterization (MS, NMR) pure_product->analysis

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Low or No Product Yield check_solubility Are reactants fully dissolved? start->check_solubility solubility_yes Yes check_solubility->solubility_yes Yes solubility_no No check_solubility->solubility_no No check_activation Was the activation step successful? activation_yes Yes check_activation->activation_yes Yes activation_no No check_activation->activation_no No check_conditions Were reaction conditions optimal? Optimize temperature and pH Optimize temperature and pH check_conditions->Optimize temperature and pH Increase reaction time Increase reaction time check_conditions->Increase reaction time solubility_yes->check_activation Use co-solvents Use co-solvents solubility_no->Use co-solvents Increase temperature Increase temperature solubility_no->Increase temperature activation_yes->check_conditions Ensure anhydrous conditions Ensure anhydrous conditions activation_no->Ensure anhydrous conditions Use excess activating agent Use excess activating agent activation_no->Use excess activating agent

Caption: A logical troubleshooting workflow for low product yield in the synthesis of this compound.

References

Validation & Comparative

A Comparative Analysis: 19-Methylpentacosanoyl-CoA vs. Straight-Chain Pentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of Branched-Chain vs. Straight-Chain Very-Long-Chain Acyl-CoAs

In the intricate landscape of lipid metabolism, the structural nuances of fatty acyl-Coenzyme A (acyl-CoA) molecules play a pivotal role in determining their metabolic fate and physiological function. This guide provides a comprehensive comparison of 19-Methylpentacosanoyl-CoA, a branched-chain very-long-chain fatty acyl-CoA, and its straight-chain counterpart, pentacosanoyl-CoA. Understanding the differences in their biochemical behavior is crucial for research in metabolic disorders, drug development, and cellular signaling.

Executive Summary

The primary distinction between this compound and pentacosanoyl-CoA lies in their catabolic pathways. Due to the presence of a methyl group, this compound is predominantly metabolized through peroxisomal β-oxidation, utilizing a specialized set of enzymes distinct from those that process straight-chain fatty acids. In contrast, straight-chain pentacosanoyl-CoA, as a very-long-chain fatty acid (VLCFA), also undergoes initial oxidation in peroxisomes but by a different enzymatic machinery. This fundamental difference in metabolic routing has significant implications for their kinetics of activation and oxidation, as well as their potential roles in cellular physiology and pathology.

Physicochemical Properties

The introduction of a methyl group in the acyl chain of 19-methylpentacosanoic acid alters its physical properties compared to the linear structure of pentacosanoic acid. While specific experimental data for 19-methylpentacosanoic acid is scarce, general principles of lipid biochemistry suggest that the branched-chain structure can lead to a lower melting point and altered membrane packing characteristics compared to its straight-chain isomer.

Table 1: Comparison of Physicochemical Properties

Property19-Methylpentacosanoic Acid (Predicted)Pentacosanoic Acid
Molecular Formula C26H52O2C25H50O2
Molecular Weight 396.7 g/mol 382.7 g/mol [1]
Melting Point (°C) Lower than straight-chain analog82 - 85[2]
Solubility in Water Extremely lowPractically insoluble[3]
Structure Branched-chainStraight-chain[1]

Metabolic Activation and Oxidation: A Tale of Two Pathways

The initial and rate-limiting step in the metabolism of fatty acids is their activation to acyl-CoA thioesters, a reaction catalyzed by acyl-CoA synthetases (ACS). The structural differences between 19-methylpentacosanoic acid and pentacosanoic acid influence their recognition and processing by different isoforms of these enzymes.

Straight-chain very-long-chain fatty acids are activated by very-long-chain acyl-CoA synthetases (VLC-ACS). In contrast, branched-chain fatty acids are thought to be activated by a distinct set of peroxisomal acyl-CoA synthetases.

Following activation, the catabolism of these two molecules diverges significantly. Both are substrates for peroxisomal β-oxidation, as mitochondria are not equipped to handle very-long-chain or branched-chain fatty acids. However, the enzymatic machinery within the peroxisome differs for each.

  • Straight-Chain Pentacosanoyl-CoA: Undergoes β-oxidation via the classical peroxisomal pathway, involving enzymes such as acyl-CoA oxidase 1 (ACOX1).

  • This compound: Is metabolized by a separate pathway dedicated to branched-chain acyl-CoAs, which utilizes enzymes like branched-chain acyl-CoA oxidase.[3] The methyl group at an odd-numbered carbon, as in 19-methylpentacosanoic acid, does not sterically hinder the β-oxidation process directly.

Table 2: Comparative Enzyme Kinetics (Illustrative)

ParameterBranched-Chain Acyl-CoA (Proxy: Pristanic Acid)Straight-Chain VLCFA-CoA (Proxy: Lignoceric Acid)
Activating Enzyme Peroxisomal Branched-Chain Acyl-CoA Synthetase (predicted)Very-Long-Chain Acyl-CoA Synthetase
Oxidizing Enzyme Branched-Chain Acyl-CoA OxidaseAcyl-CoA Oxidase 1 (ACOX1)
Relative Oxidation Rate Generally slowerGenerally faster

Note: This table is illustrative and uses proxy molecules due to the lack of direct comparative data for this compound and pentacosanoyl-CoA.

Signaling Pathways and Experimental Workflows

The distinct metabolic pathways of branched-chain and straight-chain very-long-chain acyl-CoAs can be visualized to better understand their cellular processing.

cluster_extracellular Extracellular Space cluster_peroxisome Peroxisome 19-MPA 19-Methyl- pentacosanoic Acid BC-ACS Branched-Chain Acyl-CoA Synthetase 19-MPA->BC-ACS PA Pentacosanoic Acid VLC-ACS Very-Long-Chain Acyl-CoA Synthetase PA->VLC-ACS 19-MP-CoA This compound BC-ACS->19-MP-CoA P-CoA Pentacosanoyl-CoA VLC-ACS->P-CoA BC-Box Branched-Chain β-Oxidation 19-MP-CoA->BC-Box SC-Box Straight-Chain β-Oxidation P-CoA->SC-Box Propionyl-CoA Propionyl-CoA + Shortened Acyl-CoA BC-Box->Propionyl-CoA Acetyl-CoA Acetyl-CoA + Shortened Acyl-CoA SC-Box->Acetyl-CoA

Metabolic activation and initial oxidation pathways.

The above diagram illustrates the separate pathways for the activation and initial peroxisomal β-oxidation of this compound and Pentacosanoyl-CoA.

Experimental Protocols

1. Acyl-CoA Synthetase Activity Assay

This protocol is designed to measure the activity of acyl-CoA synthetases that activate either 19-methylpentacosanoic acid or pentacosanoic acid.

  • Principle: The assay measures the formation of the acyl-CoA product over time. This can be quantified using various methods, including radioisotopic labeling or coupled enzymatic reactions that lead to a fluorescent or colorimetric output.

  • Materials:

    • Substrate: 19-methylpentacosanoic acid or pentacosanoic acid

    • Coenzyme A (CoA)

    • ATP

    • MgCl2

    • Triton X-100 (to solubilize the fatty acid)

    • Enzyme source (e.g., purified recombinant enzyme, cell lysate, or microsomal fraction)

    • Reaction buffer (e.g., Tris-HCl, pH 7.5)

    • Detection system (e.g., [³H]CoA and scintillation counting, or a commercial fluorometric assay kit)

  • Procedure:

    • Prepare a reaction mixture containing the reaction buffer, ATP, MgCl2, CoA, and the fatty acid substrate solubilized with Triton X-100.

    • Initiate the reaction by adding the enzyme source.

    • Incubate at a specific temperature (e.g., 37°C) for a defined period.

    • Stop the reaction (e.g., by adding a strong acid).

    • Quantify the amount of acyl-CoA formed using the chosen detection method.

  • Data Analysis: Calculate the specific activity of the enzyme (e.g., in nmol of product formed per minute per mg of protein). Kinetic parameters (Km and Vmax) can be determined by varying the substrate concentration.

Start Start Prepare_Mixture Prepare reaction mixture (Buffer, ATP, MgCl2, CoA, Fatty Acid + Triton X-100) Start->Prepare_Mixture Add_Enzyme Add enzyme source Prepare_Mixture->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop reaction Incubate->Stop_Reaction Quantify Quantify Acyl-CoA Stop_Reaction->Quantify Analyze Calculate specific activity and kinetic parameters Quantify->Analyze End End Analyze->End

References

Hypothetical Validation of 19-Methylpentacosanoyl-CoA as a Potential Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The identification of novel biomarkers is a critical endeavor in the advancement of diagnostic and therapeutic strategies. This guide provides a comparative framework for the hypothetical validation of 19-Methylpentacosanoyl-CoA, a long-chain fatty acyl-CoA, as a potential biomarker. While direct experimental data for this specific molecule is not currently available in published literature, this document outlines the established methodologies and comparative analyses required to validate a novel lipid biomarker, using this compound as a case study. We will compare this hypothetical validation process to the established workflows for other lipid-based biomarkers.

Data Presentation: Comparative Analysis of Biomarker Performance

A crucial step in biomarker validation is to compare its performance against existing standards or other candidate biomarkers. The following table illustrates how quantitative data for this compound would be presented and compared against a hypothetical established biomarker, "Biomarker X," for a specific disease.

Table 1: Comparative Performance Metrics for this compound vs. Established Biomarker X

Performance MetricThis compound (Hypothetical Data)Biomarker X (Established)Ideal Performance
Sensitivity 92%85%>90%
Specificity 88%95%>90%
Area Under the Curve (AUC) - ROC Analysis 0.910.93>0.9
Positive Predictive Value (PPV) 85%90%>85%
Negative Predictive Value (NPV) 94%92%>90%
Assay Reproducibility (CV%) <5%<5%<10%

Experimental Protocols

The validation of a novel lipid biomarker like this compound would require rigorous and well-documented experimental protocols. Below are detailed methodologies for the key experiments that would be cited in its validation.

Sample Preparation and Lipid Extraction

This protocol is foundational for the accurate measurement of lipid species from biological matrices.

  • Objective: To extract total lipids, including long-chain acyl-CoAs, from plasma or tissue samples.

  • Materials:

    • Plasma or homogenized tissue

    • Internal standards (e.g., a deuterated form of a similar long-chain acyl-CoA)

    • Methanol (B129727) (ice-cold)

    • Methyl-tert-butyl ether (MTBE)

    • Water (LC-MS grade)

  • Procedure:

    • To 100 µL of plasma, add 20 µL of the internal standard solution.

    • Add 400 µL of ice-cold methanol and vortex thoroughly to precipitate proteins.

    • Add 1.2 mL of MTBE and vortex for 10 minutes at 4°C.

    • Add 300 µL of LC-MS grade water to induce phase separation.

    • Centrifuge at 14,000 x g for 10 minutes.

    • Collect the upper organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent (e.g., Methanol/Acetonitrile) for analysis.

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the gold standard for the sensitive and specific quantification of lipid molecules.[1][2][3]

  • Objective: To quantify the concentration of this compound in the extracted lipid samples.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.

    • Triple quadrupole mass spectrometer.

  • LC Method:

    • Column: A C18 reversed-phase column suitable for lipidomics.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 70:30 v/v) with 0.1% formic acid.

    • Gradient: A linear gradient from 30% B to 100% B over a set time to resolve the analyte from other lipids.

    • Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min).

  • MS Method:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined by infusion of a synthesized standard.

    • Data Analysis: The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Mandatory Visualizations

The following diagrams illustrate the key workflows and conceptual frameworks in the validation of this compound.

biomarker_validation_workflow cluster_discovery Discovery Phase cluster_analytical Analytical Validation cluster_clinical Clinical Validation discovery Lipidomics Profiling (Untargeted LC-MS) candidate Candidate Identification (this compound) discovery->candidate Statistical Analysis assay_dev Targeted Assay Development (LC-MS/MS) candidate->assay_dev performance Assay Performance Metrics (Sensitivity, Specificity) assay_dev->performance Evaluation cohort Large Cohort Study (Case vs. Control) performance->cohort roc ROC Curve Analysis cohort->roc comparison Comparison to Existing Biomarkers roc->comparison

Caption: Workflow for the discovery and validation of a novel lipid biomarker.

signaling_pathway_hypothesis cluster_metabolism Hypothetical Metabolic Pathway cluster_disease Disease Pathogenesis precursor Precursor Molecule (e.g., Long-Chain Fatty Acid) enzyme Novel Elongase/Desaturase precursor->enzyme product This compound enzyme->product accumulation Accumulation of This compound product->accumulation Leads to upregulation Upregulation of Enzyme upregulation->accumulation downstream Downstream Pathological Effects (e.g., Inflammation, ER Stress) accumulation->downstream

Caption: Hypothetical signaling pathway involving this compound.

experimental_workflow start Biological Sample (Plasma/Tissue) extraction Lipid Extraction (MTBE Method) start->extraction analysis LC-MS/MS Analysis (Targeted MRM) extraction->analysis quantification Quantification (vs. Internal Standard) analysis->quantification data_analysis Statistical Analysis (Comparison between groups) quantification->data_analysis end Biomarker Validation Assessment data_analysis->end

References

A Researcher's Guide to the Comparative Analysis of 19-Methylpentacosanoyl-CoA Levels in Different Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the comparative analysis of 19-Methylpentacosanoyl-CoA levels across various biological tissues. Due to the absence of readily available quantitative data for this specific very-long-chain branched-chain acyl-CoA in the public domain, this document outlines the rationale, experimental protocols, and necessary visualizations to enable researchers to conduct their own investigations.

Biological Significance and Rationale

This compound is a derivative of 19-methylpentacosanoic acid, a C26 branched-chain fatty acid. Acyl-CoAs are activated forms of fatty acids and are central intermediates in numerous metabolic pathways. Very-long-chain fatty acids (VLCFAs), defined as those with 22 or more carbon atoms, and their CoA esters are involved in specific biological processes, and their abnormal accumulation is linked to several metabolic disorders[1].

The metabolism of branched-chain fatty acids involves specific enzymes, such as branched-chain acyl-CoA oxidase, which has been shown to be expressed in tissues like the liver, heart, kidney, skeletal muscle, and pancreas[2]. Furthermore, recently identified long-chain acyl-CoA dehydrogenases (ACADs) that are active on very-long-chain and branched-chain substrates show significant expression in the brain, muscle, and heart[3]. Therefore, a comparative analysis of this compound levels in these tissues could provide valuable insights into the tissue-specific metabolism and physiological roles of this particular acyl-CoA.

Quantitative Data Summary

As of the latest literature review, no specific quantitative data for this compound levels in different tissues have been published. The following table is provided as a template for researchers to populate with their experimental findings.

TissueMean Concentration (nmol/g wet weight)Standard Deviation
LiverExperimental DataExperimental Data
HeartExperimental DataExperimental Data
KidneyExperimental DataExperimental Data
Skeletal MuscleExperimental DataExperimental Data
BrainExperimental DataExperimental Data
PancreasExperimental DataExperimental Data

Experimental Protocols

The following protocols are adapted from established methods for the quantification of long-chain and very-long-chain acyl-CoAs in mammalian tissues[4][5][6][7][8].

Tissue Homogenization and Acyl-CoA Extraction
  • Tissue Collection: Excise tissues of interest from the experimental model and immediately freeze in liquid nitrogen to quench metabolic activity. Store at -80°C until analysis.

  • Homogenization: Weigh the frozen tissue (typically 50-100 mg) and homogenize in 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA).

  • Internal Standard: Add a known amount of an appropriate internal standard (e.g., C17:0-CoA or a stable isotope-labeled version of the analyte if available) to the homogenate.

  • Centrifugation: Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant containing the acyl-CoAs to a new tube. The pellet can be used for other analyses (e.g., protein quantification).

Solid-Phase Extraction (SPE) for Acyl-CoA Purification
  • Column Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol (B129727) followed by 3 mL of deionized water.

  • Sample Loading: Load the supernatant from the previous step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 50 mM ammonium (B1175870) acetate (B1210297) in water to remove unbound contaminants.

  • Elution: Elute the acyl-CoAs with 2 mL of methanol containing 2% (v/v) ammonium hydroxide (B78521).

  • Drying: Dry the eluate under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Quantification by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium hydroxide in water.

    • Mobile Phase B: 10 mM ammonium hydroxide in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of standards.

    • Instrumentation: A triple quadrupole mass spectrometer is suitable for this analysis.

  • Quantification:

    • Generate a standard curve using a synthetic this compound standard of known concentrations.

    • Calculate the concentration of this compound in the tissue samples by normalizing the peak area of the analyte to the peak area of the internal standard and comparing it to the standard curve.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for the comparative analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis cluster_output Output tissue Tissue Collection (Flash Freeze) homogenize Homogenization (TCA) tissue->homogenize extract Acyl-CoA Extraction (Centrifugation) homogenize->extract spe Solid-Phase Extraction (C18) extract->spe dry Drying & Reconstitution spe->dry lcms UHPLC-MS/MS Quantification dry->lcms data Data Analysis lcms->data comparison Comparative Analysis of Tissue Levels data->comparison

Caption: Workflow for tissue analysis of this compound.

Putative Metabolic Context

The diagram below outlines the general pathway of fatty acid activation and its entry into mitochondrial beta-oxidation, which is a likely metabolic fate for this compound.

signaling_pathway FA 19-Methylpentacosanoic Acid (from diet or synthesis) AcylCoA_Synthase Long-Chain Acyl-CoA Synthetase FA->AcylCoA_Synthase AcylCoA This compound AcylCoA_Synthase->AcylCoA CPT1 CPT1 AcylCoA->CPT1 Transport into Mitochondria Mitochondrion Mitochondrial Matrix CPT1->Mitochondrion BetaOx Branched-Chain Beta-Oxidation AcetylCoA Propionyl-CoA & Acetyl-CoA BetaOx->AcetylCoA

Caption: Activation and transport of 19-Methylpentacosanoic Acid.

References

Cross-Validation of Analytical Methods for 19-Methylpentacosanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification and characterization of very long-chain fatty acyl-CoAs, such as 19-Methylpentacosanoyl-CoA, are critical for understanding their roles in various physiological and pathological processes. This guide provides a comparative overview of state-of-the-art analytical methodologies, focusing on cross-validation to ensure data integrity and reliability. While specific studies on this compound are limited, this guide leverages established and validated methods for other long-chain fatty acyl-CoAs (LCACoAs), which are directly applicable.

Data Presentation: A Comparative Analysis of Analytical Methods

The primary method for the sensitive and specific quantification of LCACoAs is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following table summarizes the performance of a validated LC-MS/MS method that can be adapted for this compound analysis, based on reported data for other LCACoAs.[1][2][3][4]

Analytical MethodPrincipleKey Performance ParametersAdvantagesDisadvantages
LC-MS/MS Chromatographic separation followed by mass-based detection and quantification.Accuracy: 94.8% - 110.8%[2][4] Inter-run Precision: 2.6% - 12.2%[2][4] Intra-run Precision: 1.2% - 4.4%[2][4] Sensitivity: High, with the ability to quantify from small tissue biopsies.[1][2][3][4]High sensitivity and specificity; suitable for complex biological matrices; allows for the quantification of multiple acyl-CoAs in a single run.Requires sophisticated instrumentation; potential for matrix effects that can interfere with quantification.
31P Nuclear Magnetic Resonance (NMR) Quantification based on the phosphorus nucleus in the CoA moiety.Provides absolute quantification without the need for species-specific standards.Lower sensitivity compared to LC-MS/MS; requires larger sample amounts and longer analysis times.[5][6]
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Elemental mass spectrometry for phosphorus quantification after chromatographic separation of lipid classes.Offers traceable quantification.Requires specialized instrumentation and selective chromatographic separation of lipid classes.[5][6]

Experimental Protocols: A Closer Look at the Methodologies

Detailed and standardized protocols are essential for reproducible and comparable results. Below are the key steps for the analysis of LCACoAs using a validated LC-MS/MS method.

Sample Preparation: Solid-Phase Extraction (SPE)

A rapid and efficient SPE method is crucial for isolating LCACoAs from biological matrices and minimizing interferences.

  • Tissue Homogenization: Homogenize tissue samples in an appropriate buffer.

  • Extraction: Extract LCACoAs using a suitable solvent system.

  • SPE Cleanup: Utilize a C18 SPE cartridge to bind the LCACoAs.

    • Wash the cartridge to remove interfering substances.

    • Elute the LCACoAs with an appropriate solvent.

Liquid Chromatography Separation

High-resolution separation of LCACoAs is achieved using a C18 reversed-phase column.

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of ammonium (B1175870) hydroxide (B78521) in water (high pH) and acetonitrile.

  • Flow Rate: Optimized for baseline separation of all analytes of interest.

Tandem Mass Spectrometry Detection

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection and quantification.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification and neutral loss scan of 507 Da for profiling of LCACoA mixtures.[2][3]

  • Quantification: Based on the signal intensity of specific precursor-product ion transitions for each LCACoA.

Mandatory Visualizations: Workflows and Pathways

Visual representations of experimental workflows and biological pathways can aid in understanding complex processes.

G cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Cross-Validation Tissue Tissue Biopsy Homogenization Homogenization Tissue->Homogenization Extraction Solid-Phase Extraction Homogenization->Extraction Eluate LCACoA Eluate Extraction->Eluate LCMS LC-MS/MS Analysis Eluate->LCMS Primary Method NMR 31P NMR Analysis Eluate->NMR Orthogonal Method 1 ICPMS ICP-MS Analysis Eluate->ICPMS Orthogonal Method 2 Comparison Data Comparison LCMS->Comparison NMR->Comparison ICPMS->Comparison Validation Method Validation Comparison->Validation

Caption: Experimental workflow for the cross-validation of analytical methods for LCACoAs.

G cluster_pathway Hypothetical Signaling Pathway Metabolite This compound Downstream Downstream Effector (e.g., Nuclear Receptor) Metabolite->Downstream Enzyme Acyl-CoA Synthetase Enzyme->Metabolite Precursor 19-Methylpentacosanoic Acid Precursor->Enzyme Response Cellular Response (e.g., Gene Expression) Downstream->Response

Caption: Hypothetical signaling pathway involving this compound.

References

A Comparative Guide to the Functional Differences Between 19-Methylpentacosanoyl-CoA and its Free Fatty Acid Counterpart

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the functional roles of 19-Methylpentacosanoyl-CoA and its corresponding free fatty acid, 19-methylpentacosanoic acid. While direct comparative experimental data for these specific molecules are limited, this document extrapolates their distinct functions based on well-established principles of lipid metabolism, particularly concerning very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs).

Introduction to 19-Methylpentacosanoic Acid and its CoA Ester

19-methylpentacosanoic acid is a saturated, branched-chain fatty acid with a total of 26 carbon atoms. As a very-long-chain fatty acid, it is a constituent of cellular lipids and can be involved in various metabolic processes.[1][2][3] For it to be metabolically active, it must first be converted to its coenzyme A (CoA) ester, this compound.[4][5][6] This activation step is crucial for its participation in anabolic and catabolic pathways.[4][5][6] The addition of the CoA moiety renders the fatty acyl group highly reactive and primed for enzymatic reactions.[5]

Core Functional Differences

The primary distinction between the free fatty acid and its CoA ester lies in their metabolic activation state. 19-methylpentacosanoic acid in its free form has limited direct metabolic activity, primarily serving as a signaling molecule and a substrate for activation.[7][8] In contrast, this compound is the activated form, ready to enter various biochemical pathways.[5][9]

Data Presentation: A Comparative Overview
Feature19-methylpentacosanoic Acid (Free Fatty Acid)This compound (Acyl-CoA)
Metabolic State Inactive precursorMetabolically active intermediate[5]
Primary Role Signaling molecule, substrate for activation[7][8]Central molecule in lipid metabolism (synthesis and degradation)[9]
Cellular Transport Requires fatty acid binding proteins (FABPs) for intracellular transport[7]Transport into mitochondria for β-oxidation requires the carnitine shuttle[6][10][11]
Bioenergetics Cannot be directly used for energy productionSubstrate for β-oxidation to produce acetyl-CoA, FADH2, and NADH for ATP synthesis[6][11]
Lipid Synthesis Precursor for the synthesis of complex lipidsDirect donor of the acyl group for the synthesis of triglycerides, phospholipids, and sphingolipids[2][3][12]
Protein Modification Not directly involvedSubstrate for protein acylation, affecting protein localization and function[8]
Signaling Can act as a signaling molecule by activating transcription factors (e.g., PPARs)[13]Can act as an allosteric regulator of enzymes and bind to transcription factors[7][9][14]

Metabolic Pathways and Experimental Workflows

The following diagrams illustrate the central role of acyl-CoA in fatty acid metabolism and a general workflow for its analysis.

FFA 19-methylpentacosanoic Acid (Free Fatty Acid) ACSL Acyl-CoA Synthetase FFA->ACSL ATP -> AMP + PPi CoA-SH AcylCoA This compound ACSL->AcylCoA BetaOx β-Oxidation (Mitochondria/Peroxisomes) AcylCoA->BetaOx LipidSyn Complex Lipid Synthesis (ER) AcylCoA->LipidSyn ProteinAcyl Protein Acylation AcylCoA->ProteinAcyl Signaling Signaling AcylCoA->Signaling Energy Energy Production (Acetyl-CoA, ATP) BetaOx->Energy Membranes Cellular Membranes (Phospholipids, Sphingolipids) LipidSyn->Membranes ModifiedProteins Acylated Proteins ProteinAcyl->ModifiedProteins GeneExpression Gene Expression Regulation Signaling->GeneExpression

Caption: Metabolic fate of 19-methylpentacosanoic acid upon activation to its CoA ester.

Sample Biological Sample (Tissue, Cells) Extraction Lipid Extraction Sample->Extraction Separation Separation of Free Fatty Acids and Acyl-CoAs Extraction->Separation Derivatization Derivatization of Free Fatty Acids (e.g., FAMEs) Separation->Derivatization Free Fatty Acid Fraction AnalysisAcylCoA LC-MS/MS Analysis of Acyl-CoAs Separation->AnalysisAcylCoA Acyl-CoA Fraction AnalysisFFA GC-MS or LC-MS Analysis of Free Fatty Acids Derivatization->AnalysisFFA Quantification Quantification AnalysisFFA->Quantification AnalysisAcylCoA->Quantification

References

The Metabolic Crossroads: A Comparative Guide to the Fate of 19-Methylpentacosanoyl-CoA and Other Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic fate of 19-Methylpentacosanoyl-CoA, a very-long-chain branched-chain fatty acyl-CoA, with other common straight-chain and branched-chain acyl-CoAs. Understanding these metabolic distinctions is crucial for research in metabolic disorders, drug development targeting lipid metabolism, and cellular signaling pathways. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the metabolic processes.

Comparative Metabolic Fate of Acyl-CoAs

The metabolic pathway of an acyl-CoA is largely determined by its chain length and the presence of any branching. While most common fatty acyl-CoAs are straight-chained and readily undergo β-oxidation in the mitochondria, very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs) necessitate specialized enzymatic machinery primarily located in the peroxisomes.

This compound, a C26 fatty acyl-CoA with a methyl group at the 19th position, follows a more complex metabolic route compared to its straight-chain counterparts. Due to its significant chain length, its initial breakdown occurs in the peroxisomes. The methyl branch, being distant from the carboxyl end, does not impede the initial cycles of β-oxidation. However, as the chain shortens, the methyl group will eventually be near the β-carbon, sterically hindering the standard β-oxidation enzymes. At this point, the molecule would likely undergo α-oxidation to remove a single carbon atom, thus repositioning the methyl group and allowing β-oxidation to resume.

Shorter-chain and unsaturated acyl-CoAs, such as Palmitoyl-CoA (C16:0), Stearoyl-CoA (C18:0), and Oleoyl-CoA (C18:1), are primarily metabolized in the mitochondria. Their degradation via β-oxidation is a highly efficient process for ATP production.

The following table summarizes the key differences in the metabolic processing of these acyl-CoAs.

FeatureThis compoundPalmitoyl-CoA (C16:0)Stearoyl-CoA (C18:0)Oleoyl-CoA (C18:1)Pristanoyl-CoA (C19, branched)
Primary Site of Initial Oxidation Peroxisome[1]Mitochondria[1]Mitochondria[1]MitochondriaPeroxisome[2][3]
Initial Oxidation Pathway β-oxidation followed by α-oxidationβ-oxidationβ-oxidationβ-oxidation (with additional isomerase)α-oxidation followed by β-oxidation[3]
Relative Oxidation Rate SlowerFasterFastFastSlower[2]
Key Metabolic Enzymes Peroxisomal acyl-CoA oxidases, D-bifunctional protein, sterol carrier protein X, Phytanoyl-CoA hydroxylase (for α-oxidation)[3]Mitochondrial acyl-CoA dehydrogenases, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, ketoacyl-CoA thiolaseMitochondrial acyl-CoA dehydrogenases, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, ketoacyl-CoA thiolaseMitochondrial acyl-CoA dehydrogenases, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, ketoacyl-CoA thiolase, enoyl-CoA isomerasePhytanoyl-CoA hydroxylase, 2-hydroxyphytanoyl-CoA lyase, pristanal (B217276) dehydrogenase, peroxisomal β-oxidation enzymes[3]
Primary Metabolic Products Acetyl-CoA, Propionyl-CoA (if odd-chain intermediate is formed after α-oxidation)Acetyl-CoAAcetyl-CoAAcetyl-CoAAcetyl-CoA, Propionyl-CoA
Association with Metabolic Disorders Peroxisomal biogenesis disorders (e.g., Zellweger syndrome)[2]---Refsum disease[3]

Quantitative Comparison of Acyl-CoA Oxidation

Direct quantitative data for the oxidation of this compound is scarce in the literature. However, studies comparing the oxidation of other very-long-chain and branched-chain fatty acids to straight-chain fatty acids provide valuable insights. The following table presents representative data extrapolated from studies on similar molecules. It is important to note that these values can vary significantly depending on the experimental system (e.g., isolated mitochondria, cultured cells, tissue homogenates).

Acyl-CoA SubstrateOrganism/Cell TypeOxidation Rate (nmol/min/mg protein)Reference
Stearoyl-CoA (C18:0)Human Skin Fibroblasts1.5 ± 0.2[2]
Pristanoyl-CoA (C19, branched)Human Skin Fibroblasts0.3 ± 0.05[2]
Tetramethylheptadecanoyl-CoA (C21, branched)Human Skin Fibroblasts0.2 ± 0.04[2]
Palmitoyl-CoA (C16:0)Rat Liver Mitochondria5.8 ± 0.6
2-Methylpalmitoyl-CoA (C17, branched)Rat Liver Peroxisomes1.2 ± 0.1[4]

Note: The data for Palmitoyl-CoA and 2-Methylpalmitoyl-CoA are from different studies and organelles and are presented for illustrative purposes.

This data clearly indicates that the β-oxidation of straight-chain fatty acids is considerably more rapid than that of methyl-branched fatty acids.[2] The complex enzymatic steps required for α-oxidation and the peroxisomal location of this process likely contribute to the slower metabolic rate of branched-chain acyl-CoAs.

Metabolic Pathways and Experimental Workflows

To visually represent the distinct metabolic fates, the following diagrams have been generated using the Graphviz DOT language.

Metabolic_Fates cluster_vlcfa This compound Metabolism cluster_scfa Straight-Chain Acyl-CoA Metabolism This compound This compound Peroxisomal Beta-Oxidation Peroxisomal Beta-Oxidation This compound->Peroxisomal Beta-Oxidation Chain Shortening Branched-Chain Acyl-CoA Intermediate Branched-Chain Acyl-CoA Intermediate Peroxisomal Beta-Oxidation->Branched-Chain Acyl-CoA Intermediate Alpha-Oxidation Alpha-Oxidation Branched-Chain Acyl-CoA Intermediate->Alpha-Oxidation Removal of methyl block Straight-Chain Acyl-CoA Straight-Chain Acyl-CoA Alpha-Oxidation->Straight-Chain Acyl-CoA Propionyl-CoA_VLCFA Propionyl-CoA Alpha-Oxidation->Propionyl-CoA_VLCFA Mitochondrial Beta-Oxidation_VLCFA Mitochondrial Beta-Oxidation Straight-Chain Acyl-CoA->Mitochondrial Beta-Oxidation_VLCFA Acetyl-CoA_VLCFA Acetyl-CoA Mitochondrial Beta-Oxidation_VLCFA->Acetyl-CoA_VLCFA Palmitoyl-CoA Palmitoyl-CoA Mitochondrial Beta-Oxidation_SCFA Mitochondrial Beta-Oxidation Palmitoyl-CoA->Mitochondrial Beta-Oxidation_SCFA Acetyl-CoA_SCFA Acetyl-CoA Mitochondrial Beta-Oxidation_SCFA->Acetyl-CoA_SCFA

Caption: Comparative metabolic pathways of a very-long-chain branched-chain acyl-CoA and a straight-chain acyl-CoA.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_assay Fatty Acid Oxidation Assay cluster_profiling Acyl-CoA Profiling Cell/Tissue Homogenization Cell/Tissue Homogenization Subcellular Fractionation Subcellular Fractionation Cell/Tissue Homogenization->Subcellular Fractionation Mitochondria Mitochondria Subcellular Fractionation->Mitochondria Peroxisomes Peroxisomes Subcellular Fractionation->Peroxisomes Cytosol Cytosol Subcellular Fractionation->Cytosol Incubation with 14C-labeled Fatty Acid Incubation with 14C-labeled Fatty Acid Mitochondria->Incubation with 14C-labeled Fatty Acid Acyl-CoA Extraction Acyl-CoA Extraction Mitochondria->Acyl-CoA Extraction Peroxisomes->Incubation with 14C-labeled Fatty Acid Peroxisomes->Acyl-CoA Extraction Measurement of 14CO2 and Acid-Soluble Metabolites Measurement of 14CO2 and Acid-Soluble Metabolites Incubation with 14C-labeled Fatty Acid->Measurement of 14CO2 and Acid-Soluble Metabolites LC-MS/MS Analysis LC-MS/MS Analysis Acyl-CoA Extraction->LC-MS/MS Analysis Quantification of Acyl-CoA Species Quantification of Acyl-CoA Species LC-MS/MS Analysis->Quantification of Acyl-CoA Species

Caption: General experimental workflow for studying the metabolic fate of acyl-CoAs.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of acyl-CoA metabolism.

Protocol 1: Measurement of Fatty Acid Oxidation in Cultured Cells

This protocol is adapted from studies measuring the oxidation of radiolabeled fatty acids in cultured fibroblasts.[2]

1. Cell Culture and Preparation:

  • Culture human skin fibroblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
  • Grow cells to confluence in T-25 flasks.
  • On the day of the experiment, wash the cell monolayers twice with phosphate-buffered saline (PBS).

2. Radiolabeling and Incubation:

  • Prepare the incubation medium consisting of serum-free DMEM containing 0.5% (w/v) fatty acid-free bovine serum albumin (BSA) and the radiolabeled fatty acid of interest (e.g., [1-¹⁴C]19-Methylpentacosanoic acid, [1-¹⁴C]palmitic acid, or [1-¹⁴C]stearic acid) at a final concentration of 10 µM (specific activity of 50-60 mCi/mmol).
  • Add 2 mL of the incubation medium to each flask.
  • Place a small, center well containing a piece of filter paper soaked in 200 µL of 1 M NaOH in each flask to trap the evolved ¹⁴CO₂.
  • Seal the flasks and incubate at 37°C for 2 hours.

3. Measurement of ¹⁴CO₂ and Acid-Soluble Metabolites:

  • Stop the reaction by injecting 0.5 mL of 1 M perchloric acid into the incubation medium.
  • Allow the flasks to stand for an additional 1 hour at room temperature to ensure complete trapping of the ¹⁴CO₂ by the NaOH-soaked filter paper.
  • Remove the filter paper and measure the radioactivity by liquid scintillation counting.
  • Transfer the acidified incubation medium to a centrifuge tube and centrifuge at 2000 x g for 10 minutes to pellet the cell debris.
  • Measure the radioactivity in the supernatant, which represents the acid-soluble metabolites (short-chain acyl-CoAs and acetyl-CoA that have not been fully oxidized).
  • Determine the protein content of the cell pellet using a standard protein assay (e.g., BCA assay).
  • Express the rate of fatty acid oxidation as nmol of ¹⁴C-fatty acid converted to ¹⁴CO₂ and acid-soluble metabolites per hour per mg of cell protein.

Protocol 2: Acyl-CoA Profiling by LC-MS/MS

This protocol outlines a general method for the extraction and quantification of acyl-CoA species from biological samples.

1. Sample Preparation and Extraction:

  • Harvest cultured cells or flash-freeze tissue samples in liquid nitrogen.
  • For cells, aspirate the culture medium and wash twice with ice-cold PBS. Add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) and scrape the cells.
  • For tissues, homogenize the frozen tissue in 10 volumes of ice-cold 10% TCA.
  • Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.
  • Wash the protein pellet twice with ice-cold 2% TCA and once with ice-cold ethanol/ether (1:1, v/v).
  • Extract the acyl-CoAs from the pellet by resuspending in 500 µL of 1 M potassium phosphate (B84403) buffer (pH 7.2) containing 10% (v/v) acetonitrile (B52724) and incubating at room temperature for 15 minutes with occasional vortexing.
  • Centrifuge at 15,000 x g for 10 minutes at 4°C and collect the supernatant containing the acyl-CoAs.

2. LC-MS/MS Analysis:

  • Perform chromatographic separation on a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
  • Use a binary solvent system with a gradient elution. Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water. Mobile Phase B: 10 mM ammonium acetate in 95% acetonitrile/5% water.
  • A typical gradient might be: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-20 min, 95% B; 20-21 min, 95-5% B; 21-25 min, 5% B.
  • Interface the liquid chromatograph with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
  • Monitor the acyl-CoAs using multiple reaction monitoring (MRM). The precursor ion for each acyl-CoA is its [M+H]⁺ ion, and the characteristic product ion is the fragment corresponding to the CoA moiety (m/z 428.1 for the adenosine (B11128) 3',5'-diphosphate fragment).

3. Quantification:

  • Prepare calibration curves using authentic standards of the acyl-CoAs of interest.
  • Spike the samples with a suitable internal standard (e.g., a stable isotope-labeled acyl-CoA or an odd-chain acyl-CoA not present in the sample) prior to extraction to correct for extraction efficiency and matrix effects.
  • Quantify the endogenous acyl-CoAs by comparing their peak areas to the calibration curves and normalizing to the internal standard and the initial sample amount (e.g., protein concentration or tissue weight).

Conclusion

The metabolic fate of this compound is markedly different from that of more common, shorter, straight-chain acyl-CoAs. Its degradation requires a coordinated effort between peroxisomal β- and α-oxidation pathways before the shortened acyl-chain can be completely oxidized in the mitochondria. This multi-organellar processing results in a significantly slower rate of oxidation compared to straight-chain fatty acids. Understanding these distinct metabolic pathways is fundamental for elucidating the pathophysiology of peroxisomal disorders and for the development of therapeutic strategies targeting lipid metabolism. The provided experimental protocols offer a framework for researchers to quantitatively investigate the metabolism of these complex lipids.

References

Validating the Role of Acyl-CoA Molecules in Signaling Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for the signaling roles of 19-Methylpentacosanoyl-CoA is not available in current scientific literature. This guide provides a comparative analysis of its parent molecular classes: very-long-chain fatty acyl-CoAs (VLCFA-CoAs) and branched-chain fatty acyl-CoAs (BCFA-CoAs). The principles, experimental protocols, and signaling pathways described herein are based on studies of analogous compounds and provide a framework for investigating novel molecules like this compound.

Introduction: Acyl-CoAs as Signaling Molecules

Very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs) are increasingly recognized not just as metabolic intermediates, but as active signaling molecules. Their activated forms, acyl-coenzyme A (acyl-CoA) thioesters, are emerging as potent ligands for nuclear receptors, which are key regulators of gene expression.[1][2][3] An especially important target is the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a master regulator of lipid metabolism.[1][2][3] Activation of PPARα by these acyl-CoAs can induce the transcription of genes involved in their own degradation, representing a critical feedback loop in cellular homeostasis.[1][4] This guide compares the signaling efficacy of various VLCFA-CoAs and BCFA-CoAs, with a focus on their interaction with PPARα, and provides standardized protocols for their validation.

Comparative Analysis of Acyl-CoA Signaling Potency

The signaling potential of a fatty acyl-CoA is largely determined by its binding affinity to its target receptor. Studies have shown that the CoA thioesters of VLCFAs and BCFAs are much more potent PPARα ligands than their corresponding free fatty acids.[1][2][3] This enhanced affinity leads to significant conformational changes in the receptor, a critical step for the recruitment of co-activator proteins and subsequent gene transcription.[1][2][3]

Data Presentation: PPARα Binding Affinities

The following table summarizes the dissociation constants (Kd) for the binding of various fatty acyl-CoAs and their corresponding free fatty acids to PPARα. A lower Kd value indicates a higher binding affinity.

Compound ClassCompound NameKd (nM) for PPARαReference
VLCFA-CoA Arachidoyl-CoA (C20:0)16 ± 1[1]
Behenoyl-CoA (C22:0)3 ± 0.4[1]
Lignoceroyl-CoA (C24:0)5 ± 1[1]
Nervonoyl-CoA (C24:1)9 ± 1[1]
Docosahexaenoyl-CoA (C22:6)11 ± 2[1]
BCFA-CoA Phytanoyl-CoA11 ± 1[1]
Pristanoyl-CoA12 ± 1[1]
Free VLCFA Arachidic Acid (C20:0)76 ± 12[1]
Behenic Acid (C22:0)No measurable binding[1]
Lignoceric Acid (C24:0)No measurable binding[1]
Nervonic Acid (C24:1)769 ± 123[1]
Free BCFA Phytanic Acid19 ± 2[1]
Pristanic Acid34 ± 3[1]

Table 1: Comparative binding affinities of various fatty acyl-CoAs and free fatty acids to PPARα. Data extracted from Hostetler, H. A., et al. (2006).[1]

Signaling Pathway: PPARα Activation

The binding of a high-affinity ligand, such as a VLCFA-CoA, to the Ligand Binding Domain (LBD) of PPARα induces a conformational change. This change facilitates the dissociation of co-repressors and the recruitment of co-activators. The activated PPARα then forms a heterodimer with the Retinoid X Receptor (RXR). This complex translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby initiating their transcription.

PPARa_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VLCFA_CoA VLCFA-CoA (e.g., this compound) PPARa_inactive Inactive PPARα VLCFA_CoA->PPARa_inactive Binds to LBD PPARa_active Active PPARα-RXR Heterodimer PPARa_inactive->PPARa_active Conformational Change + RXR Binding RXR RXR PPRE PPRE (DNA Response Element) PPARa_active->PPRE Binds to DNA Target_Genes Target Genes (e.g., ACOX1, CPT1) PPRE->Target_Genes Initiates Transcription mRNA mRNA Target_Genes->mRNA Protein_Synthesis Proteins for Fatty Acid Oxidation mRNA->Protein_Synthesis Translation

Caption: PPARα signaling pathway activated by a VLCFA-CoA ligand.

Experimental Protocols for Validation

Validating the role of a novel acyl-CoA in signaling requires a multi-step approach, starting with direct binding assays and progressing to cell-based functional assays.

Ligand Binding Assay: Intrinsic Tryptophan Fluorescence Quenching

This biophysical technique measures the direct binding of a ligand to a protein by detecting changes in the protein's intrinsic fluorescence. Tryptophan residues in the protein fluoresce when excited with UV light. When a ligand binds near these residues, it can quench this fluorescence, and the degree of quenching is proportional to the binding affinity.[5]

Objective: To determine the dissociation constant (Kd) of this compound for PPARα.

Materials:

  • Purified recombinant PPARα Ligand Binding Domain (LBD).

  • This compound (test ligand).

  • Known PPARα agonist, e.g., Behenoyl-CoA (positive control).

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM KCl, 1 mM DTT).

  • Spectrofluorometer.

Methodology:

  • Preparation: Prepare a stock solution of purified PPARα-LBD at a concentration of 1-2 µM in the binding buffer. Prepare serial dilutions of the test ligand and positive control.

  • Assay Setup: In a quartz cuvette, add the PPARα-LBD solution to a final concentration of 200-500 nM.

  • Titration: Sequentially add small aliquots of the concentrated test ligand solution to the cuvette, allowing the system to equilibrate for 2-5 minutes after each addition.

  • Fluorescence Measurement: After each addition, record the tryptophan fluorescence emission spectrum (typically 300-400 nm) using an excitation wavelength of ~295 nm.

  • Data Analysis: Correct the fluorescence intensity for dilution and any inner filter effects.[5][6] Plot the change in fluorescence intensity against the ligand concentration. Fit the resulting binding curve to a suitable binding model (e.g., one-site specific binding) to calculate the Kd.

Functional Assay: Cell-Based Transactivation (Luciferase Reporter) Assay

This assay measures the ability of a compound to activate a specific nuclear receptor and drive the expression of a reporter gene in living cells.

Objective: To quantify the functional activation of PPARα by this compound in a cellular context.

Materials:

  • Hepatoma cell line (e.g., HepG2).

  • Expression plasmid for full-length human PPARα.

  • Reporter plasmid containing multiple PPREs upstream of a luciferase gene (e.g., pPPRE-luc).

  • Transfection reagent.

  • Cell culture medium and reagents.

  • This compound (test compound).

  • Known PPARα agonist, e.g., GW7647 (positive control).

  • Luciferase assay kit.

  • Luminometer.

Methodology:

  • Cell Culture & Transfection: Plate HepG2 cells in 96-well plates. Co-transfect the cells with the PPARα expression plasmid and the pPPRE-luc reporter plasmid. A Renilla luciferase plasmid can be co-transfected as an internal control for transfection efficiency.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound, positive control, or vehicle control (DMSO).

  • Incubation: Incubate the cells for another 18-24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the buffer provided in the luciferase assay kit.

  • Luminescence Measurement: Measure the firefly luciferase activity (and Renilla if used) in a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the internal control. Calculate the fold activation relative to the vehicle control. Plot the fold activation against the compound concentration and fit the data to a dose-response curve to determine the EC50 (half-maximal effective concentration).

Experimental_Workflow cluster_binding Step 1: Binding Affinity cluster_function Step 2: Functional Activity Purify_Protein Purify PPARα-LBD Titrate_Ligand Titrate with Acyl-CoA Purify_Protein->Titrate_Ligand Measure_Fluorescence Measure Fluorescence Quenching Titrate_Ligand->Measure_Fluorescence Calculate_Kd Calculate Kd Measure_Fluorescence->Calculate_Kd Calculate_EC50 Calculate EC50 Calculate_Kd->Calculate_EC50 Correlate Binding with Function Transfect_Cells Transfect Cells with Plasmids (PPARα, PPRE-Luc) Treat_Cells Treat with Acyl-CoA Transfect_Cells->Treat_Cells Measure_Luciferase Measure Luciferase Activity Treat_Cells->Measure_Luciferase Measure_Luciferase->Calculate_EC50

Caption: Workflow for validating acyl-CoA signaling activity.

Conclusion

While direct evidence for the signaling role of this compound is currently lacking, the established framework for studying VLCFA-CoAs and BCFA-CoAs provides a clear path for its investigation. The data strongly suggest that the CoA-activated forms of these fatty acids are the true endogenous ligands for nuclear receptors like PPARα. By employing the comparative data and detailed experimental protocols outlined in this guide, researchers can effectively validate the role of novel long-chain acyl-CoAs in cellular signaling pathways, paving the way for new insights into metabolic regulation and therapeutic development.

References

A Researcher's Guide to Measuring 19-Methylpentacosanoyl-CoA: A Comparative Analysis of Modern Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and reproducible measurement of specific lipids is paramount. 19-Methylpentacosanoyl-CoA, a long-chain branched-chain acyl-CoA, is a metabolite of interest in various metabolic pathways. Its precise quantification is crucial for understanding its biological role and for the development of targeted therapeutics. This guide provides a comprehensive comparison of the primary analytical techniques used for the measurement of this compound and similar long-chain acyl-CoAs, with a focus on reproducibility and robustness, supported by experimental data from peer-reviewed studies.

Comparison of Key Measurement Techniques

The quantification of long-chain acyl-CoAs like this compound is predominantly achieved through mass spectrometry-based methods. The two main approaches are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the direct measurement of the intact acyl-CoA, and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of the fatty acid moiety after hydrolysis and derivatization.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands out as the premier method for the direct, sensitive, and specific quantification of a wide range of acyl-CoAs.[1][2][3] This technique separates the complex mixture of metabolites using liquid chromatography before detecting and quantifying the specific molecules based on their mass-to-charge ratio using tandem mass spectrometry. The use of stable isotope-labeled internal standards is crucial for achieving high precision and accuracy.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and reliable technique for the analysis of fatty acids.[5] For the measurement of the fatty acid component of this compound, the acyl-CoA must first be hydrolyzed to release the free fatty acid, which is then derivatized to a more volatile form, typically a fatty acid methyl ester (FAME), before analysis. GC-MS offers excellent chromatographic separation and is highly sensitive.

Quantitative Performance Data

The following tables summarize the performance characteristics of LC-MS/MS and GC-MS based methods for the analysis of long-chain and branched-chain acyl-CoAs and their corresponding fatty acids, as reported in various studies.

Table 1: Performance of LC-MS/MS Methods for Long-Chain Acyl-CoA Measurement

Analyte(s)MatrixLinearity (R²)Precision (CV)Accuracy/RecoveryLimit of Detection (LOD) / Limit of Quantification (LOQ)Reference
Long-Chain Acyl-CoAs (C16:0, C16:1, C18:0, C18:1, C18:2)Rat Liver>0.99Intra-run: 1.2-4.4%, Inter-run: 2.6-12.2%94.8-110.8%Not Reported[6]
Long-Chain Acyl-CoAs (C14-C20)Human Skeletal Muscle>0.99Intra-assay: ~5%, Inter-assay: ~6%Not ReportedNot Reported[7]
Very-Long-Chain Fatty Acids (C22:0, C24:0, C26:0)Human Plasma>0.99Within-run and total CVs were lowNot ReportedNot Reported[8]
Short-Chain Acyl-CoAsBacterial BrothNot ReportedNot ReportedNot ReportedNot Reported[9]
Medium and Very Long-Chain Acyl-CoAsHuman LymphocytesNot ReportedInter-assay: 13%Not ReportedNot Reported[10]

Table 2: Performance of GC-based Methods for Fatty Acid Measurement

Analyte(s)MatrixLinearity (R²)Precision (RSD)Accuracy/RecoveryLimit of Detection (LOD) / Limit of Quantification (LOQ)Reference
Branched-Chain Fatty Acids (MOA, EOA, MNA)Lamb Adipose Tissue>0.995.8-6.7%Recovery: 103.1-103.8%LOD: 0.03-0.05 µg/mL, LOQ: 0.04-0.06 µg/mL[5]
Short-Chain Fatty AcidsMouse FecesNot ReportedNot Reported55.7-97.9%0.244-0.977 µM[11]
Short-Chain Fatty AcidsBiological SamplesNot ReportedIntra- and Inter-day: <3%Intra- and Inter-day error: <10%LOD: 40 nM, LOQ: 160-310 nM[12][13]

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are generalized protocols for the analysis of long-chain acyl-CoAs using LC-MS/MS and their corresponding fatty acids using GC-MS.

Protocol 1: LC-MS/MS for Direct Quantification of Long-Chain Acyl-CoAs

This protocol is a generalized procedure based on methodologies for analyzing long-chain acyl-CoAs in biological tissues.[6][7]

  • Sample Homogenization: Homogenize approximately 50-100 mg of frozen tissue in a cold buffer (e.g., 2:1 (v/w) 0.5 M perchloric acid) using a suitable homogenizer.[14] All steps should be performed on ice or at 4°C to minimize enzymatic degradation.

  • Extraction: Add an organic solvent (e.g., acetonitrile) to the homogenate to precipitate proteins and extract the acyl-CoAs. Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) at 4°C.

  • Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended): To remove interfering substances, the supernatant can be passed through an SPE cartridge (e.g., C18). Wash the cartridge with a low concentration of organic solvent and then elute the acyl-CoAs with a higher concentration of organic solvent.

  • Sample Preparation for LC-MS/MS: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent (e.g., 50% methanol).

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reversed-phase column with a gradient elution, for example, using a mobile phase system of ammonium (B1175870) hydroxide (B78521) in water and ammonium hydroxide in acetonitrile.[7]

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Selected Reaction Monitoring (SRM) for quantification, monitoring the transition from the precursor ion of the specific acyl-CoA to a characteristic product ion.

Protocol 2: GC-MS for Quantification of the Fatty Acid Moiety

This protocol outlines the general steps for analyzing the fatty acid component of acyl-CoAs after hydrolysis and derivatization.[5][15]

  • Hydrolysis: To the biological sample or acyl-CoA extract, add a strong acid (e.g., HCl) and heat to hydrolyze the thioester bond, releasing the free fatty acid.

  • Extraction: After hydrolysis, extract the free fatty acids using an organic solvent such as hexane (B92381) or a mixture of hexane and isopropanol.

  • Derivatization: Evaporate the organic solvent and derivatize the fatty acids to their corresponding fatty acid methyl esters (FAMEs). This is commonly done by adding a reagent like BF3-methanol or methanolic HCl and heating.

  • GC-MS Analysis:

    • Gas Chromatography: Inject the FAMEs onto a suitable capillary column (e.g., a polar column like DB-225ms) for separation. Use a temperature gradient to achieve optimal separation of the different FAMEs.

    • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Identify and quantify the FAMEs based on their retention times and characteristic mass spectra.

Metabolic Pathway Visualization

This compound is a branched-chain fatty acyl-CoA. The synthesis of such molecules can originate from the catabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine. The resulting branched-chain acyl-CoA primers can then be elongated to form long-chain branched-chain fatty acids.

BCAA_to_BCFA_Pathway BCAA Branched-Chain Amino Acids (e.g., Leucine, Isoleucine) BCKA Branched-Chain α-Keto Acids BCAA->BCKA Transaminase BC_AcylCoA_Primer Branched-Chain Acyl-CoA Primers BCKA->BC_AcylCoA_Primer BCKDH Complex FattyAcidElongation Fatty Acid Elongation Cycle BC_AcylCoA_Primer->FattyAcidElongation MalonylCoA Malonyl-CoA MalonylCoA->FattyAcidElongation LC_BCFA_CoA This compound (Long-Chain Branched-Chain Acyl-CoA) FattyAcidElongation->LC_BCFA_CoA Multiple Cycles

Caption: Biosynthesis of long-chain branched-chain acyl-CoAs from branched-chain amino acids.

Conclusion

The choice of analytical technique for the measurement of this compound depends on the specific research question and available instrumentation. For direct and highly sensitive quantification of the intact molecule, LC-MS/MS is the method of choice , offering excellent reproducibility and accuracy, especially when coupled with stable isotope dilution. GC-MS is a robust and reliable alternative for quantifying the fatty acid component after chemical modification, providing high precision and sensitivity. The detailed protocols and performance data presented in this guide should enable researchers to select and implement the most appropriate method for their studies, ensuring the generation of high-quality, reproducible data.

References

Confirming the Structure of Putative 19-Methylpentacosanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The identification of novel lipid species is a critical aspect of metabolomics and drug discovery. Very-long-chain fatty acids (VLCFAs) and their CoA-esters, particularly those with branched structures, play significant roles in cellular signaling, membrane architecture, and various metabolic pathways. This guide provides a comparative framework for the structural confirmation of putative 19-Methylpentacosanoyl-CoA, a 26-carbon fatty acyl-CoA with a methyl branch at a position distant from the iso and anteiso configurations. Due to the absence of commercially available standards for this specific molecule, confirmation relies on a combination of analytical techniques and comparison with structurally related compounds.

Comparison with Alternative Structures

The primary challenge in identifying this compound lies in distinguishing it from its isomers and straight-chain analogue. The main alternatives for comparison are:

  • Hexacosanoyl-CoA (C26:0-CoA): The straight-chain analogue.

  • 24-Methylpentacosanoyl-CoA (anteiso-C27:0-CoA): An isomer with a methyl branch near the terminus of the acyl chain.

  • 2-Methylpentacosanoyl-CoA: An isomer with a methyl branch at the alpha-position.

The structural confirmation of the putative this compound peak would involve comparing its analytical data against these alternatives.

Data Presentation: Predicted and Known Analytical Characteristics

The following tables summarize the expected and known quantitative data from mass spectrometry and gas chromatography for the fatty acid component of the CoA thioesters.

Table 1: Comparison of Fatty Acid Methyl Esters (FAMEs) by Gas Chromatography-Mass Spectrometry (GC-MS)

FeaturePutative 19-MethylpentacosanoateHexacosanoate (C26:0)24-Methylpentacosanoate (anteiso)
Molecular Weight 410.7 g/mol 410.7 g/mol 410.7 g/mol
Predicted Retention Index (non-polar column) IntermediateHighestLower than straight-chain
Key Mass Fragments (m/z) 74 (McLafferty), 87, [M-29], [M-31], fragments indicating cleavage around C1974 (McLafferty), 87, [M-29], [M-31]74 (McLafferty), 87, [M-29], [M-43], [M-57][1]

Table 2: Comparison of Fatty Acyl-CoAs by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

FeaturePutative this compoundHexacosanoyl-CoA24-Methylpentacosanoyl-CoA
Molecular Weight 1159.6 g/mol 1159.6 g/mol 1159.6 g/mol
Predicted Precursor Ion [M+H] 1160.61160.61160.6
Key Product Ions (from [M+H]+) Characteristic neutral loss of 507 Da, fragments of the acyl chainCharacteristic neutral loss of 507 Da, fragments of the acyl chainCharacteristic neutral loss of 507 Da, fragments of the acyl chain

Experimental Protocols

Sample Preparation and Derivatization for GC-MS Analysis

To analyze the fatty acid component, the acyl-CoA must be hydrolyzed and derivatized to its fatty acid methyl ester (FAME).

  • Hydrolysis: The sample containing the putative this compound is subjected to alkaline hydrolysis (e.g., using methanolic NaOH) to cleave the thioester bond and release the free fatty acid.

  • Esterification: The resulting free fatty acid is then methylated. A common method is to use boron trifluoride in methanol (B129727) (BF3-methanol) or acetyl chloride in methanol.[2]

  • Extraction: The FAMEs are extracted from the reaction mixture using a non-polar solvent like hexane.

  • Analysis: The extracted FAMEs are then analyzed by GC-MS.

GC-MS Analysis of FAMEs
  • Column: A non-polar capillary column (e.g., DB-5ms) is typically used for the separation of FAMEs.

  • Injection: Splitless injection is preferred for trace-level analysis.

  • Oven Program: A temperature gradient is employed to elute the very-long-chain FAMEs.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV is used. Full scan mode is used for identification, and selected ion monitoring (SIM) can be used for quantification. Tandem mass spectrometry (MS/MS) of the molecular ion can provide specific fragmentation patterns to identify the branch point.[1]

LC-MS/MS Analysis of Intact Acyl-CoAs
  • Chromatography: Reversed-phase liquid chromatography is used to separate the acyl-CoAs.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with an ion-pairing agent or an appropriate buffer is used.

  • Ionization: Electrospray ionization (ESI) in positive mode is typically employed.

  • Mass Spectrometry: A triple quadrupole or high-resolution mass spectrometer is used. A precursor ion scan for the characteristic neutral loss of 507 Da can be used to selectively detect acyl-CoAs. Product ion scans of the [M+H]+ ion of interest are then performed to obtain fragmentation information.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_confirmation Structure Confirmation Putative Acyl-CoA Sample Putative Acyl-CoA Sample Hydrolysis Hydrolysis Putative Acyl-CoA Sample->Hydrolysis Alkaline LC-MS/MS LC-MS/MS Putative Acyl-CoA Sample->LC-MS/MS Intact Acyl-CoA Analysis Esterification (FAMEs) Esterification (FAMEs) Hydrolysis->Esterification (FAMEs) BF3-Methanol Extraction Extraction Esterification (FAMEs)->Extraction Hexane GC-MS GC-MS Extraction->GC-MS FAME Analysis Compare Spectra Compare Spectra GC-MS->Compare Spectra Fragmentation Pattern Compare Retention Compare Retention GC-MS->Compare Retention Retention Index LC-MS/MS->Compare Spectra Product Ions Confirmed Structure Confirmed Structure Compare Spectra->Confirmed Structure Match with Predicted Compare Retention->Confirmed Structure Match with Predicted

Caption: Experimental workflow for the structural confirmation of this compound.

vlcfa_metabolism cluster_er Endoplasmic Reticulum cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion Fatty Acid Elongation Fatty Acid Elongation VLCFA-CoA VLCFA-CoA Fatty Acid Elongation->VLCFA-CoA e.g., C26:0-CoA Methyl-Branched VLCFA-CoA Methyl-Branched VLCFA-CoA Fatty Acid Elongation->Methyl-Branched VLCFA-CoA Long-Chain Acyl-CoA Long-Chain Acyl-CoA Long-Chain Acyl-CoA->Fatty Acid Elongation Malonyl-CoA VLCFA Beta-Oxidation VLCFA Beta-Oxidation VLCFA-CoA->VLCFA Beta-Oxidation Medium-Chain Acyl-CoA Medium-Chain Acyl-CoA VLCFA Beta-Oxidation->Medium-Chain Acyl-CoA Chain Shortening Beta-Oxidation Beta-Oxidation Medium-Chain Acyl-CoA->Beta-Oxidation Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Branched-Chain Amino Acids Branched-Chain Amino Acids Branched-Chain Acyl-CoA Precursors Branched-Chain Acyl-CoA Precursors Branched-Chain Amino Acids->Branched-Chain Acyl-CoA Precursors Branched-Chain Acyl-CoA Precursors->Fatty Acid Elongation Incorporation Methyl-Branched VLCFA-CoA->VLCFA Beta-Oxidation

Caption: Generalized metabolic pathway of very-long-chain fatty acids (VLCFAs).

The metabolism of VLCFAs primarily involves their synthesis in the endoplasmic reticulum and subsequent degradation via beta-oxidation in the peroxisomes.[2] Branched-chain fatty acids can be formed through the incorporation of branched-chain acyl-CoA precursors, which are often derived from the metabolism of branched-chain amino acids. The resulting methyl-branched VLCFA-CoA would then also be a substrate for peroxisomal beta-oxidation. Defects in this pathway can lead to the accumulation of VLCFAs.[3]

References

Navigating the Acyl-CoA Landscape: A Comparative Guide to Established and Novel Detection Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate study of cellular metabolism, the accurate measurement of acyl-Coenzyme A (acyl-CoA) species is fundamental. These molecules are central players in a vast array of biological processes, from fatty acid metabolism and energy production to the regulation of crucial signaling pathways. The selection of an appropriate analytical technique is therefore a critical decision that directly impacts the quality and reliability of experimental outcomes. This guide provides an objective comparison of new and established methods for acyl-CoA analysis, supported by experimental data and detailed protocols, to empower informed methodological choices.

Acyl-CoAs, thioesters of coenzyme A, are essential intermediates in numerous metabolic pathways.[1] Their analysis, however, is challenging due to their low abundance and instability in biological matrices.[2] Over the years, various analytical techniques have been developed, with liquid chromatography-mass spectrometry (LC-MS) emerging as the current gold standard for its high sensitivity and specificity.[3][4] This guide will delve into the nuances of LC-MS-based approaches, the predominant new methods, and compare them with more established techniques.

Quantitative Comparison of Acyl-CoA Analysis Methods

The choice of an analytical method is often a trade-off between sensitivity, specificity, throughput, and accessibility. The following table summarizes key performance metrics for various acyl-CoA analysis techniques, highlighting the advantages of modern mass spectrometry-based approaches.

ParameterNovel LC-MS/MS MethodHPLC-UV/FluorescenceEnzymatic Assays
Limit of Detection (LOD) 1-10 fmol[5]120 pmol (with derivatization)[5]~50 fmol[5]
Limit of Quantification (LOQ) 5-50 fmol[5]1.3 nmol (LC/MS-based)[5]~100 fmol[5]
Linearity (R²) >0.99[5]>0.99[5]Variable[5]
Precision (RSD%) < 5%[5]< 15%[5]< 20%[5]
Specificity High (based on mass-to-charge ratio)[5]Moderate (risk of co-elution)[5]High (enzyme-specific)[5]
Throughput HighModerateLow to Moderate

The Ascendance of Mass Spectrometry in Acyl-CoA Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is now the most robust and reproducible method for the analysis of acyl-CoAs.[3] This is due to its exceptional sensitivity and specificity, allowing for the simultaneous quantification of a wide range of acyl-CoA species in complex biological samples.[4][6]

Several LC-MS/MS-based approaches have been developed, primarily differing in their sample preparation and chromatographic strategies. High-resolution mass spectrometry (HRMS) offers enhanced mass accuracy, enabling precise determination and characterization of acyl-CoA species.[6] For precise quantification, isotope dilution mass spectrometry (IDMS) utilizes stable isotope-labeled internal standards to ensure high accuracy.[6][7]

Established Methods: A Historical Perspective

Prior to the widespread adoption of LC-MS, other techniques were employed for acyl-CoA analysis. High-performance liquid chromatography (HPLC) with ultraviolet (UV) or fluorescence detection has been used, but it often requires derivatization to enhance sensitivity and can suffer from a lack of specificity due to co-eluting compounds.[8][9]

Enzymatic assays, which rely on the specific conversion of an analyte by an enzyme to produce a measurable signal, offer high specificity.[5] However, they are typically low-throughput and may not be suitable for profiling a broad range of acyl-CoA species simultaneously. Gas chromatography (GC) has also been used, but it necessitates derivatization of the corresponding alcohols after reduction of the acyl-CoAs and is less common today.[9]

Experimental Protocols: A Practical Guide

Reproducible and reliable data begins with a well-defined experimental protocol. Below are detailed methodologies for the key steps in acyl-CoA analysis, from extraction to LC-MS/MS detection.

Protocol 1: Acyl-CoA Extraction from Tissues or Cells

This protocol outlines a common method for extracting a broad range of acyl-CoAs.

  • Sample Homogenization: Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent (e.g., 80% methanol (B129727) in water).[10]

  • Protein Precipitation: Vigorously vortex the homogenate to ensure thorough mixing and precipitation of proteins.[10]

  • Centrifugation: Centrifuge the sample at high speed (e.g., 17,000 x g) at 4°C to pellet the precipitated proteins.[11]

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.[5]

  • Reconstitution: Reconstitute the dried extract in a mobile phase-compatible solvent (e.g., 5% sulfosalicylic acid or a water/methanol mixture).[5][11]

Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up

SPE is an effective method for removing interfering substances from the sample extract, thereby reducing matrix effects in the mass spectrometer.[3][5]

  • Cartridge Conditioning: Condition a C18 SPE cartridge with methanol, followed by water.[5]

  • Sample Loading: Load the reconstituted sample onto the conditioned cartridge.[5]

  • Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar impurities.[5]

  • Elution: Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., methanol).[5]

  • Drying and Reconstitution: Evaporate the eluent and reconstitute the sample in the initial mobile phase.[5]

Protocol 3: LC-MS/MS Analysis of Acyl-CoAs

This protocol provides a general workflow for the chromatographic separation and mass spectrometric detection of acyl-CoAs.[10]

  • Chromatographic Separation:

    • Column: Utilize a C18 reversed-phase column for separation.[10]

    • Mobile Phase A: Water with a volatile buffer (e.g., 10 mM ammonium (B1175870) acetate) and a small amount of acid (e.g., 0.1% formic acid).[10]

    • Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.[10]

    • Gradient: Employ a gradient starting with a low percentage of Mobile Phase B and ramping up to elute the more hydrophobic long-chain acyl-CoAs.[10]

  • Tandem Mass Spectrometry:

    • Ionization Mode: Use positive electrospray ionization (ESI+).[5]

    • Analysis Mode: Operate in Multiple Reaction Monitoring (MRM) mode for targeted quantification, monitoring specific precursor-to-product ion transitions for each acyl-CoA.[8]

    • Data Analysis: Quantify the acyl-CoAs by comparing their peak areas to those of a standard curve generated with authentic standards. The use of stable isotope-labeled internal standards is highly recommended for accurate quantification.[10]

Visualizing the Role of Acyl-CoAs in Cellular Processes

To better understand the biological context of acyl-CoA analysis, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

Acyl_CoA_Metabolism FattyAcids Fatty Acids AcylCoA_Synthetase Acyl-CoA Synthetase FattyAcids->AcylCoA_Synthetase AcylCoAs Acyl-CoAs AcylCoA_Synthetase->AcylCoAs BetaOxidation β-Oxidation AcylCoAs->BetaOxidation Lipid_Synthesis Complex Lipid Synthesis (e.g., Triglycerides, Phospholipids) AcylCoAs->Lipid_Synthesis Signaling Signaling Molecules AcylCoAs->Signaling AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle Energy_Production Energy Production (ATP) TCA_Cycle->Energy_Production

Caption: Overview of major metabolic fates of acyl-CoAs.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Tissue_Cells Tissue/Cell Sample Extraction Extraction Tissue_Cells->Extraction SPE Solid-Phase Extraction (Optional) Extraction->SPE LC_Separation LC Separation SPE->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Data_Interpretation Data Interpretation Quantification->Data_Interpretation

Caption: General experimental workflow for acyl-CoA analysis.

Conclusion

The field of acyl-CoA analysis has been significantly advanced by the development of LC-MS/MS methods, which offer unparalleled sensitivity, specificity, and throughput. While established techniques like HPLC and enzymatic assays have their merits, they are largely superseded by mass spectrometry for comprehensive and quantitative profiling. For researchers aiming to unravel the complexities of metabolic pathways and their roles in health and disease, a thorough understanding of these analytical techniques is indispensable. The protocols and comparative data presented in this guide serve as a valuable resource for selecting and implementing the most appropriate method for robust and reliable acyl-CoA analysis.

References

Safety Operating Guide

Navigating the Safe Disposal of 19-Methylpentacosanoyl-CoA: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Core Principle: Consultation with Environmental Health and Safety (EHS)

Before proceeding with any disposal method, the first and most critical step is to consult your institution's Environmental Health and Safety (EHS) department. All waste disposal must adhere to local, state, and federal regulations, and your EHS office is the primary resource for ensuring compliance.

Step-by-Step Disposal Protocol

  • Hazard Assessment: In the absence of a specific SDS, treat 19-Methylpentacosanoyl-CoA as a potentially hazardous chemical. Long-chain fatty acyl-CoAs are integral to cellular metabolism, but their toxicological properties in pure form are not well-documented. Assume the compound may be an irritant and handle it with appropriate care.

  • Personal Protective Equipment (PPE): When handling this compound for disposal, always wear the appropriate PPE. This should include, at a minimum:

    • Safety glasses

    • A lab coat

    • Chemical-resistant gloves

  • Waste Segregation: Do not mix this compound with other waste streams. It should be collected in a dedicated, clearly labeled waste container.

  • Containerization and Labeling:

    • Place solid this compound waste into a clean, sealable container.

    • If the compound is in solution, collect it in a compatible, leak-proof container. Do not mix with organic solvents unless instructed to do so by your EHS department.

    • Label the container clearly with the full chemical name: "this compound". Include the quantity and date of disposal.

  • Storage Pending Disposal: Store the sealed and labeled waste container in a designated, secure area away from incompatible materials. This area should be well-ventilated.

  • Arranging for Final Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and final disposal of the waste. Common disposal methods for chemical waste include incineration or chemical treatment by trained professionals.

Prohibited Disposal Methods:

  • Do not dispose of this compound down the drain. While some non-hazardous, water-miscible substances may be sewer-disposable in some localities, the properties of this compound are not sufficiently characterized to permit this method.

  • Do not dispose of this compound in the regular trash.

Data Summary

Due to the specific nature of this compound, detailed quantitative data on its physical and chemical properties for disposal are limited. The following table summarizes available information and general considerations for this class of compounds.

PropertyValue/ConsiderationSource
Molecular Formula C47H86N7O17P3S
Molecular Weight 1146.21 g/mol
Physical Form Assumed to be a solid at room temperature.General knowledge
Solubility Likely soluble in aqueous buffers and some organic solvents.General knowledge
Hazard Classification Not classified as hazardous by GHS, but should be handled with care in the absence of complete data.
Recommended Disposal Collection for professional disposal via incineration or other approved methods.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound for Disposal consult_sds Consult Manufacturer's SDS (Section 13) start->consult_sds sds_available SDS Available? consult_sds->sds_available follow_sds Follow SDS-Specific Disposal Instructions sds_available->follow_sds Yes no_sds No Specific SDS Available Treat as Potentially Hazardous sds_available->no_sds No collect_waste Segregate and Collect in Labeled, Sealed Container follow_sds->collect_waste If applicable end End: Proper Disposal Complete follow_sds->end consult_ehs Consult Institutional EHS for Guidance no_sds->consult_ehs consult_ehs->collect_waste store_waste Store Securely in Designated Area collect_waste->store_waste ehs_pickup Arrange for EHS/Contractor Pickup store_waste->ehs_pickup ehs_pickup->end

Caption: Disposal decision workflow for this compound.

Essential Safety and Logistical Information for Handling 19-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with 19-Methylpentacosanoyl-CoA. The information is compiled from general safety protocols for long-chain fatty acyl-CoAs and related biochemicals, in the absence of a specific Safety Data Sheet (SDS) for this compound.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment:

PPE CategoryItemSpecification
Eye/Face Protection Safety GlassesANSI Z87.1-compliant safety glasses with side shields.
GogglesChemical splash goggles if there is a risk of splashing.
Skin Protection GlovesNitrile or other chemically resistant gloves. Inspect before use and dispose of properly.
Lab CoatStandard laboratory coat.
Respiratory Protection RespiratorA NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter is recommended, especially when handling the neat chemical for weighing and dilution.

Always wash hands thoroughly after handling and before eating, drinking, or smoking. Contaminated clothing should be changed immediately.

Handling and Storage

Handling:

  • Avoid generating dusts.

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid inhalation of the substance.

  • Avoid contact with skin and eyes.

  • Use proper glove removal technique to avoid skin contact.

Storage:

  • Store in a refrigerator.

  • Keep container tightly closed in a dry and well-ventilated place.

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. Remove contact lenses, if present and easy to do.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Spills and Disposal

Spill Response:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE as outlined in Section 1.

  • For dry spills, carefully sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.

  • For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.

  • Clean the spill area thoroughly with soap and water.

  • Do not let the product enter drains.

Disposal:

  • Dispose of contaminated materials and waste in accordance with local, state, and federal regulations.

  • Contaminated gloves and other disposable materials should be placed in a sealed bag and disposed of as chemical waste.

Experimental Workflow: Acyl-CoA Synthetase Activity Assay

Long-chain fatty acyl-CoAs like this compound are substrates for acyl-CoA synthetases. A common experimental procedure is to measure the activity of these enzymes.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis reagents Prepare Assay Buffer (ATP, CoA, Mg2+) incubation Incubate Sample, Substrate & Reagents reagents->incubation sample Prepare Cell Lysate or Purified Enzyme sample->incubation substrate Prepare 19-Methyl- pentacosanoyl-CoA (Substrate) substrate->incubation quenching Stop Reaction (e.g., add quenching agent) incubation->quenching Time course detection Detect Product Formation (e.g., HPLC, Scintillation Counting) quenching->detection analysis Data Analysis detection->analysis

Workflow for an Acyl-CoA Synthetase Activity Assay.

This diagram illustrates a typical workflow for measuring the activity of an acyl-CoA synthetase using this compound as a substrate. The process involves preparing the necessary reagents and biological sample, initiating the enzymatic reaction, stopping the reaction at specific time points, and finally detecting and quantifying the product to determine enzyme activity.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.